molecular formula C9H12N6O5 B1678695 R-1479 CAS No. 478182-28-4

R-1479

Numéro de catalogue: B1678695
Numéro CAS: 478182-28-4
Poids moléculaire: 284.23 g/mol
Clé InChI: ODLGMSQBFONGNG-JVZYCSMKSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4'-Azidocytidine is a N-glycosyl compound.
antiviral;  structure in first source

Propriétés

IUPAC Name

4-amino-1-[(2R,3R,4S,5R)-5-azido-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N6O5/c10-4-1-2-15(8(19)12-4)7-5(17)6(18)9(3-16,20-7)13-14-11/h1-2,5-7,16-18H,3H2,(H2,10,12,19)/t5-,6+,7-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODLGMSQBFONGNG-JVZYCSMKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)N=C1N)C2C(C(C(O2)(CO)N=[N+]=[N-])O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@](O2)(CO)N=[N+]=[N-])O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N6O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80332457
Record name 4'-Azidocytidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80332457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

478182-28-4
Record name 4′-Azidocytidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=478182-28-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name R-1479
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0478182284
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4'-Azidocytidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80332457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name R-1479
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M71RA9DMGJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

4'-Azidocytidine: A Technical Guide to its Antiviral Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4'-Azidocytidine, also known as R1479 and FNC (Azvudine), is a synthetic nucleoside analog that has demonstrated potent antiviral activity against a broad spectrum of RNA and retroviruses. This technical guide provides an in-depth overview of the antiviral properties of 4'-azidocytidine, with a focus on its mechanism of action, quantitative antiviral data, and detailed experimental protocols. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the discovery and development of novel antiviral therapeutics.

Introduction

The emergence and re-emergence of viral diseases pose a significant and ongoing threat to global public health. Nucleoside analogs represent a cornerstone of antiviral therapy, primarily by targeting viral polymerases, enzymes essential for viral replication. 4'-Azidocytidine is a cytidine analog characterized by an azido moiety at the 4' position of the sugar ring. This modification confers significant antiviral activity and has been the subject of extensive research. Initially identified as a potent inhibitor of the Hepatitis C virus (HCV), its antiviral spectrum has since expanded to include Human Immunodeficiency Virus type 1 (HIV-1), Dengue virus (DENV), Respiratory Syncytial Virus (RSV), henipaviruses, and other paramyxoviruses. However, it has shown a lack of significant activity against SARS-CoV-2 in cell culture.

Mechanism of Action

The antiviral activity of 4'-azidocytidine is primarily mediated through the inhibition of viral RNA-dependent RNA polymerase (RdRp) and reverse transcriptase (RT).

Cellular Uptake and Phosphorylation

Upon entry into the host cell, 4'-azidocytidine is phosphorylated by host cell kinases to its active triphosphate form, 4'-azidocytidine triphosphate (R1479-TP). This metabolic activation is a critical step for its antiviral activity.

Inhibition of Viral Polymerases and Chain Termination

4'-Azidocytidine triphosphate acts as a competitive inhibitor of the natural nucleotide (cytidine triphosphate, CTP) for incorporation into the nascent viral RNA or DNA chain by the viral polymerase. Once incorporated, the 4'-azido group sterically hinders the formation of the subsequent phosphodiester bond, leading to premature termination of the elongating nucleic acid chain. This abrupt halt in replication effectively curtails the production of new viral progeny.

Mechanism_of_Action cluster_cell Host Cell cluster_virus Viral Replication 4_Azidocytidine 4'-Azidocytidine Kinases Host Cell Kinases 4_Azidocytidine->Kinases Phosphorylation R1479_TP 4'-Azidocytidine Triphosphate (R1479-TP) Kinases->R1479_TP Viral_Polymerase Viral Polymerase (RdRp or RT) R1479_TP->Viral_Polymerase Competitive Inhibition with CTP Chain_Termination Chain Termination Viral_Polymerase->Chain_Termination Incorporation Viral_Template Viral RNA/DNA Template Viral_Template->Viral_Polymerase Inhibition Inhibition of Viral Replication Chain_Termination->Inhibition

Figure 1. Mechanism of action of 4'-azidocytidine.

Quantitative Antiviral Data

The antiviral potency of 4'-azidocytidine has been quantified against a range of viruses using various in vitro assays. The following tables summarize the reported 50% effective concentration (EC50), 50% inhibitory concentration (IC50), and 50% cytotoxic concentration (CC50) values.

Table 1: Antiviral Activity (EC50/IC50) of 4'-Azidocytidine (R1479/FNC) in Cell Culture

Virus Family/GenusVirusCell LineAssay TypeEC50 / IC50 (µM)Reference
FlaviviridaeHepatitis C Virus (HCV)Huh-7 (replicon)Replicon1.28
FlaviviridaeDengue Virus (DENV)--1.9 - 11
RetroviridaeHuman Immunodeficiency Virus type 1 (HIV-1)--0.000063 - 0.0069
ParamyxoviridaeNipah Virus (NiV)NCI-H358Virus Titer Reduction1.53
ParamyxoviridaeHendra Virus (HeV)NCI-H358Virus Titer Reduction2.41
ParamyxoviridaeMumps VirusNCI-H358CPE Reduction5.48
PneumoviridaeRespiratory Syncytial Virus (RSV)NCI-H358GFP Expression4.35
HepadnaviridaeHepatitis B Virus (HBV)HepG2.2.15HBsAg Secretion0.037
HepadnaviridaeHepatitis B Virus (HBV)HepG2.2.15HBeAg Secretion0.044
CoronaviridaeMurine Hepatitis Virus (MHV) wild-typeDBT-9RT-qPCR0.095
CoronaviridaeMurine Hepatitis Virus (MHV) ExoN-DBT-9RT-qPCR0.003

Table 2: Inhibition of Viral Polymerases by 4'-Azidocytidine Triphosphate (R1479-TP)

VirusPolymeraseAssay TypeIC50 / Ki (nM)Reference
Hepatitis C Virus (HCV)NS5B RdRpCTP-competitive inhibition40 (Ki)

Table 3: Cytotoxicity (CC50) of 4'-Azidocytidine (R1479)

Cell LineAssay TypeCC50 (µM)Reference
Huh-7 (HCV replicon)Cell Proliferation>2000
Huh-7Cell Proliferation>2000

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of 4'-azidocytidine's antiviral properties.

In Vitro Antiviral Assays

This assay is used to determine the ability of a compound to inhibit HCV RNA replication in a cell-based system.

Materials:

  • Huh-7 cells stably expressing an HCV subgenomic replicon (e.g., genotype 1b) containing a reporter gene (e.g., luciferase).

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin/streptomycin, and G418 (for selection).

  • 4'-Azidocytidine (R1479) stock solution in DMSO.

  • 96-well or 384-well cell culture plates.

  • Luciferase assay reagent.

  • Luminometer.

Procedure:

  • Seed Huh-7 replicon cells into 96-well or 384-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Prepare serial dilutions of 4'-azidocytidine in DMEM.

  • Remove the culture medium from the cells and add the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., another known HCV inhibitor).

  • Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

  • After incubation, remove the medium and lyse the cells according to the luciferase assay manufacturer's protocol.

  • Measure the luciferase activity using a luminometer.

  • In parallel, assess cell viability using a cytotoxicity assay (e.g., MTS or CellTiter-Glo) to determine the CC50 value.

  • Calculate the EC50 value by plotting the percentage of inhibition of luciferase activity against the log of the compound concentration and fitting the data to a dose-response curve.

HCV_Replicon_Assay_Workflow Seed_Cells Seed Huh-7 replicon cells in 96-well plate Prepare_Compound Prepare serial dilutions of 4'-Azidocytidine Treat_Cells Treat cells with compound and controls Seed_Cells->Treat_Cells Prepare_Compound->Treat_Cells Incubate Incubate for 72 hours at 37°C Treat_Cells->Incubate Lyse_Cells Lyse cells and add luciferase reagent Incubate->Lyse_Cells Cytotoxicity_Assay Perform parallel cytotoxicity assay Incubate->Cytotoxicity_Assay Measure_Luminescence Measure luminescence Lyse_Cells->Measure_Luminescence Calculate_EC50 Calculate EC50 and CC50 Measure_Luminescence->Calculate_EC50 Cytotoxicity_Assay->Calculate_EC50

Figure 2. Workflow for the HCV replicon assay.

This biochemical assay measures the direct inhibitory effect of the triphosphate form of 4'-azidocytidine on the activity of purified viral polymerases.

Materials:

  • Purified recombinant viral polymerase (e.g., HCV NS5B RdRp or HIV-1 RT).

  • RNA or DNA template-primer.

  • 4'-Azidocytidine triphosphate (R1479-TP).

  • Natural nucleoside triphosphates (ATP, GTP, CTP, TTP/UTP).

  • Radioactively or fluorescently labeled nucleotide.

  • Reaction buffer containing MgCl2, DTT, and other necessary salts.

  • Polyacrylamide gel electrophoresis (PAGE) apparatus.

  • Phosphorimager or fluorescence scanner.

Procedure:

  • Set up reaction mixtures containing the reaction buffer, template-primer, and varying concentrations of R1479-TP.

  • Initiate the reaction by adding the viral polymerase and the mixture of natural NTPs, including the labeled nucleotide.

  • Incubate the reactions at the optimal temperature for the enzyme (e.g., 37°C) for a defined period.

  • Stop the reactions by adding a quenching buffer (e.g., EDTA).

  • Denature the reaction products and resolve them by PAGE.

  • Visualize the primer extension products using a phosphorimager or fluorescence scanner.

  • Quantify the band intensities to determine the extent of inhibition at each concentration of R1479-TP.

  • Calculate the IC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration.

Polymerase_Inhibition_Assay Prepare_Reaction Prepare reaction mix with template-primer, R1479-TP, and NTPs (one labeled) Add_Polymerase Initiate reaction with viral polymerase Prepare_Reaction->Add_Polymerase Incubate Incubate at optimal temperature Add_Polymerase->Incubate Stop_Reaction Stop reaction with quenching buffer Incubate->Stop_Reaction PAGE Resolve products by PAGE Stop_Reaction->PAGE Visualize Visualize and quantify primer extension PAGE->Visualize Calculate_IC50 Calculate IC50 Visualize->Calculate_IC50

R-1479: A Technical Guide to a Pioneering HCV NS5B Polymerase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

R-1479 (4'-azidocytidine) is a potent nucleoside analog inhibitor of the hepatitis C virus (HCV) RNA-dependent RNA polymerase (RdRp), an essential enzyme for viral replication. This document provides an in-depth technical overview of this compound, summarizing its mechanism of action, preclinical and clinical data, and detailed experimental protocols for its evaluation. This compound acts as a chain terminator of viral RNA synthesis after being metabolized to its active triphosphate form. It has demonstrated significant antiviral activity in vitro and in vivo, with a favorable resistance profile. This guide is intended to serve as a comprehensive resource for researchers and professionals in the field of antiviral drug development.

Mechanism of Action

This compound is a prodrug that, upon entering the host cell, is converted by cellular kinases into its active 5'-triphosphate form, this compound-TP.[1][2] This active metabolite is a substrate for the HCV NS5B RNA-dependent RNA polymerase (RdRp). This compound-TP competitively inhibits the incorporation of the natural nucleotide, cytidine triphosphate (CTP), into the nascent viral RNA strand.[1] Once incorporated, the 4'-azido modification on the ribose sugar of this compound prevents the formation of the subsequent phosphodiester bond, leading to premature chain termination of the elongating RNA molecule and thus halting viral replication.[1]

R-1479_Mechanism_of_Action cluster_cell Hepatocyte R1479 This compound (4'-azidocytidine) Cellular_Kinases Cellular Kinases R1479->Cellular_Kinases Phosphorylation R1479_TP This compound-TP (Active Metabolite) NS5B HCV NS5B RdRp R1479_TP->NS5B Competitive Inhibition Cellular_Kinases->R1479_TP HCV_RNA HCV RNA Template HCV_RNA->NS5B Nascent_RNA Nascent HCV RNA NS5B->Nascent_RNA RNA Elongation Chain_Termination Chain Termination (Replication Blocked) Nascent_RNA->Chain_Termination Incorporation of this compound-TP CTP CTP (Natural Substrate) CTP->NS5B

Figure 1: Mechanism of action of this compound in inhibiting HCV replication.

Preclinical and Clinical Data

In Vitro Activity

This compound has demonstrated potent and specific inhibition of HCV replication in various in vitro systems. The following tables summarize the key quantitative data.

Assay Type HCV Genotype Parameter Value Reference
HCV Subgenomic Replicon1bIC501.28 µM[1]
HCV Subgenomic Replicon1bIC50 (vs. 2'-C-methylcytidine)1.13 µM[1]
Recombinant NS5B Polymerase-Ki (for R1479-TP)40 nM[1]
Antiviral Activity vs. Dengue VirusDENV-1, -2, -4EC50 (in primary human macrophages)1.3 - 3.2 µM[3]
Antiviral Activity vs. Dengue VirusDENV-1, -2, -4EC50 (in dendritic cells)5.2 - 6.0 µM[3]

Table 1: In Vitro Inhibitory Activity of this compound and its Triphosphate Metabolite.

Clinical Pharmacokinetics

Clinical studies were conducted with balapiravir, a prodrug of this compound. The pharmacokinetic parameters of this compound were determined in adult patients.

Dose of Balapiravir Parameter Value Unit Reference
1500 mg (twice daily)Tmax (median)2hours[3]
1500 mg (twice daily)Cmax (median)5.46µM[3]
1500 mg (twice daily)Cmin (median)2.71µM[3]
3000 mg (twice daily)Cmax (>95% of patients)>6µM[3]
3000 mg (twice daily)C12h (range)2.1 - 15.7µM[3]

Table 2: Pharmacokinetic Parameters of this compound in Humans Following Oral Administration of Balapiravir.

Resistance Profile

A key advantage of this compound is its high barrier to resistance. Studies have shown a lack of cross-resistance with other classes of NS5B inhibitors. For instance, the S282T mutation in NS5B, which confers resistance to 2'-C-methylated nucleoside inhibitors, does not confer resistance to this compound.

Experimental Protocols

HCV Replicon Assay

This cell-based assay is crucial for evaluating the antiviral activity of compounds against HCV replication.

HCV_Replicon_Assay_Workflow start Start plate_cells Plate Huh-7 cells harboring HCV subgenomic replicon start->plate_cells add_compound Add serial dilutions of this compound plate_cells->add_compound incubate Incubate for 48-72 hours add_compound->incubate measure_reporter Measure reporter activity (e.g., Luciferase) incubate->measure_reporter measure_toxicity Assess cell viability (e.g., Calcein AM) incubate->measure_toxicity analyze Calculate IC50 and CC50 measure_reporter->analyze measure_toxicity->analyze end End analyze->end

Figure 2: General workflow for an HCV replicon assay.

Methodology:

  • Cell Culture: Maintain Huh-7 cells stably harboring an HCV subgenomic replicon (e.g., genotype 1b) in DMEM supplemented with 10% FBS, antibiotics, and a selection agent like G418. The replicon often contains a reporter gene, such as Renilla or firefly luciferase, for easy quantification of replication.

  • Assay Setup: Seed the replicon-containing cells into 96- or 384-well plates.

  • Compound Addition: Prepare serial dilutions of this compound in DMSO and add them to the cell plates. Include appropriate controls: a vehicle control (DMSO only) and a positive control (a known potent HCV inhibitor).

  • Incubation: Incubate the plates at 37°C in a 5% CO2 atmosphere for 48 to 72 hours.

  • Quantification of HCV Replication: Lyse the cells and measure the activity of the reporter enzyme (e.g., luciferase) according to the manufacturer's instructions. The signal intensity is proportional to the level of HCV RNA replication.

  • Cytotoxicity Assessment: In parallel or multiplexed, assess the cytotoxicity of the compound using a cell viability assay (e.g., Calcein AM, MTS, or CellTiter-Glo).

  • Data Analysis: Calculate the 50% inhibitory concentration (IC50) for antiviral activity and the 50% cytotoxic concentration (CC50) using non-linear regression analysis. The selectivity index (SI) is determined by the ratio of CC50 to IC50.

In Vitro HCV RdRp Assay

This biochemical assay directly measures the inhibitory effect of a compound on the enzymatic activity of the HCV NS5B polymerase.

HCV_RdRp_Assay_Workflow start Start prepare_reaction Prepare reaction mix: - Recombinant NS5B - RNA template/primer - NTPs (including labeled NTP) start->prepare_reaction add_inhibitor Add this compound-TP at various concentrations prepare_reaction->add_inhibitor initiate_reaction Initiate reaction (e.g., by adding MgCl2) add_inhibitor->initiate_reaction incubate_rt Incubate at room temperature initiate_reaction->incubate_rt stop_reaction Stop reaction (e.g., with EDTA) incubate_rt->stop_reaction quantify_incorporation Quantify incorporated labeled NTP stop_reaction->quantify_incorporation analyze_ki Determine Ki value quantify_incorporation->analyze_ki end End analyze_ki->end

Figure 3: General workflow for an in vitro HCV RdRp assay.

Methodology:

  • Enzyme and Substrates: Use purified recombinant HCV NS5B polymerase. The reaction typically includes a homopolymeric RNA template-primer pair (e.g., poly(A)/oligo(dT)) or a heteropolymeric RNA template. The nucleotide mixture contains three unlabeled NTPs and one radiolabeled NTP (e.g., [α-32P]CTP or [3H]UTP).

  • Inhibitor: The active triphosphate form, this compound-TP, is used in this assay.

  • Reaction Setup: In a microtiter plate, combine the NS5B enzyme, RNA template/primer, and varying concentrations of this compound-TP in a suitable reaction buffer (containing Tris-HCl, DTT, and a divalent cation like MgCl2 or MnCl2).

  • Reaction Initiation and Incubation: Initiate the reaction by adding the NTP mixture. Incubate the plate at the optimal temperature for the enzyme (typically 22-30°C) for a defined period (e.g., 1-2 hours).

  • Reaction Termination: Stop the reaction by adding a solution containing EDTA.

  • Quantification of RNA Synthesis: Transfer the reaction products onto a filter membrane (e.g., DE81). Wash the filter to remove unincorporated labeled nucleotides. The amount of incorporated radiolabel, which corresponds to the amount of newly synthesized RNA, is then quantified using a scintillation counter.

  • Data Analysis: Determine the concentration of this compound-TP that inhibits 50% of the polymerase activity (IC50). To determine the inhibition constant (Ki) and the mode of inhibition (competitive, non-competitive, etc.), perform the assay with varying concentrations of both the inhibitor and the natural competing nucleotide (CTP in the case of this compound-TP) and analyze the data using Michaelis-Menten kinetics and Lineweaver-Burk plots.

Conclusion

This compound is a well-characterized inhibitor of the HCV NS5B polymerase with a clear mechanism of action and demonstrated antiviral efficacy. Its high barrier to resistance and activity against common resistant variants made it a promising candidate in the development of direct-acting antivirals for HCV. While its clinical development was part of the initial wave of HCV drug discovery, the data and methodologies associated with this compound remain a valuable reference for the ongoing research and development of novel antiviral agents targeting RNA-dependent RNA polymerases.

References

R-1479 (4'-Azidocytidine): A Technical Guide to its Discovery, Synthesis, and Mechanism of Action as a Hepatitis C Virus Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

R-1479, also known as 4'-azidocytidine, is a potent and selective nucleoside analog inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase. Its discovery marked a significant step in the development of direct-acting antiviral agents against HCV. This technical guide provides a comprehensive overview of this compound, detailing its discovery, a step-by-step synthesis protocol, and the experimental methodologies used to characterize its antiviral activity. The mechanism of action, involving intracellular phosphorylation to its active triphosphate form and subsequent chain termination of viral RNA synthesis, is elucidated through signaling pathway diagrams. Quantitative data on its inhibitory potency are presented in a structured format to facilitate comparison and analysis. This document serves as a valuable resource for researchers and drug development professionals working on antiviral therapies.

Discovery and Background

This compound (4'-azidocytidine) was identified through targeted screening of nucleoside analogs as a specific inhibitor of hepatitis C virus replication.[1] It demonstrated potent activity in the HCV subgenomic replicon system, a cell-based assay that mimics viral RNA replication.[1] this compound targets the HCV NS5B polymerase, an RNA-dependent RNA polymerase that is essential for the replication of the viral genome.[2] Unlike many other nucleoside inhibitors, this compound was found to be a competitive inhibitor with respect to CTP (cytidine triphosphate), the natural substrate for the polymerase.[1]

Synthesis of this compound (4'-Azidocytidine)

General Synthetic Approach:

A plausible synthetic route, based on established methodologies for nucleoside modifications, would likely involve the following key transformations:

  • Protection of Hydroxyl and Amino Groups: The 5'- and 3'-hydroxyl groups of the ribose moiety and the exocyclic amino group of the cytosine base of a suitable starting cytidine derivative are protected with appropriate protecting groups to prevent unwanted side reactions.

  • Introduction of a Leaving Group at the 4'-Position: A leaving group, such as a tosylate or a triflate, is introduced at the 4'-position of the protected cytidine derivative. This is often achieved by first creating a 4'-unsaturated intermediate.

  • Nucleophilic Substitution with Azide: The 4'-leaving group is then displaced by an azide ion (from a source like sodium azide) via an SN2 reaction to introduce the 4'-azido functionality.

  • Deprotection: Finally, all protecting groups are removed to yield the target compound, 4'-azidocytidine (this compound).

Experimental Protocols

Synthesis of this compound-Triphosphate (this compound-TP)

The active form of this compound within the cell is its 5'-triphosphate derivative. The synthesis of nucleoside triphosphates from their corresponding nucleosides is a well-established biochemical procedure.

Protocol for Nucleoside Triphosphate Synthesis (General):

This protocol is a general method and would be adapted for this compound.

  • Phosphorylation of the Nucleoside: this compound is first converted to its 5'-monophosphate. This can be achieved enzymatically using a nucleoside kinase or chemically using a phosphorylating agent like phosphorus oxychloride in a suitable solvent.

  • Conversion to the Triphosphate: The 5'-monophosphate is then further phosphorylated to the triphosphate. A common method is the one-pot synthesis from the unprotected nucleoside using pyrophosphate and a condensing agent. Alternatively, enzymatic methods using nucleoside monophosphate and diphosphate kinases can be employed.

  • Purification: The resulting this compound-TP is purified using techniques such as ion-exchange chromatography or reverse-phase high-performance liquid chromatography (HPLC).

HCV NS5B Polymerase Inhibition Assay

This in vitro assay measures the ability of a compound to inhibit the RNA synthesis activity of the purified recombinant HCV NS5B polymerase.

Protocol:

  • Reaction Mixture Preparation: A reaction mixture is prepared containing a buffer (e.g., Tris-HCl), a divalent cation (e.g., MgCl2 or MnCl2), a reducing agent (e.g., DTT), a template/primer RNA (e.g., poly(A)/oligo(dT) or a heteropolymeric sequence), and the four ribonucleoside triphosphates (ATP, GTP, CTP, UTP), one of which is radiolabeled (e.g., [α-³²P]UTP or [³H]UTP).

  • Enzyme and Inhibitor Addition: Purified recombinant HCV NS5B polymerase and the test compound (this compound-TP) at various concentrations are added to the reaction mixture.

  • Incubation: The reaction is incubated at a specific temperature (e.g., 30°C) for a defined period to allow for RNA synthesis.

  • Termination and Precipitation: The reaction is stopped by the addition of EDTA. The newly synthesized radiolabeled RNA is then precipitated using an agent like trichloroacetic acid (TCA).

  • Quantification: The amount of incorporated radiolabel is quantified using a scintillation counter or a phosphorimager.

  • Data Analysis: The percentage of inhibition is calculated for each compound concentration, and the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%) is determined by fitting the data to a dose-response curve.

HCV Subgenomic Replicon Assay

This cell-based assay measures the ability of a compound to inhibit HCV RNA replication within human hepatoma cells (e.g., Huh-7 cells) that harbor a subgenomic HCV replicon.

Protocol:

  • Cell Culture: Huh-7 cells containing a subgenomic HCV replicon (which expresses a reporter gene like luciferase or neomycin phosphotransferase) are cultured in appropriate media.

  • Compound Treatment: The cells are treated with various concentrations of the test compound (this compound).

  • Incubation: The cells are incubated for a period of 24 to 72 hours to allow for HCV replication and the effect of the compound to manifest.

  • Measurement of HCV Replication:

    • Luciferase Assay: If a luciferase reporter is used, the cells are lysed, and the luciferase activity is measured using a luminometer. A decrease in luciferase activity corresponds to an inhibition of HCV replication.

    • Quantitative RT-PCR (qRT-PCR): Total cellular RNA is extracted, and the levels of HCV RNA are quantified using qRT-PCR.

    • Colony Formation Assay: If a neomycin resistance gene is used, the cells are treated with G418, an antibiotic. Only cells with replicating replicons will survive and form colonies. The number of colonies is counted to assess the effect of the compound.

  • Data Analysis: The EC50 value (the concentration of the compound that reduces HCV replication by 50%) is determined from the dose-response curve. A cytotoxicity assay (e.g., MTT assay) is also performed in parallel to determine the concentration of the compound that is toxic to the host cells (CC50), allowing for the calculation of the selectivity index (SI = CC50/EC50).

Quantitative Data

The following table summarizes the reported in vitro activity of this compound and some of its analogs against HCV.

CompoundAssayGenotypeIC50 (µM)EC50 (µM)Ki (nM)Reference
This compound (4'-azidocytidine) HCV Replicon1b1.28[1]
This compound-TP NS5B Polymerase1b40[1]
2'-C-methylcytidine HCV Replicon1b1.13[1]
4'-azidoarabinocytidine HCV Replicon1b0.17[3]
4'-azido-2'-deoxy-2'-fluorocytidine HCV Replicon-0.066[4]
4'-azido-2'-dideoxy-2',2'-difluorocytidine HCV Replicon-0.024[4]

Mechanism of Action and Signaling Pathways

The antiviral activity of this compound is dependent on its intracellular conversion to the active 5'-triphosphate form, this compound-TP. This conversion is catalyzed by host cell kinases. This compound-TP then acts as a competitive inhibitor of the HCV NS5B polymerase, competing with the natural substrate CTP for incorporation into the nascent viral RNA strand. Once incorporated, the 4'-azido group at the sugar moiety prevents the formation of the subsequent phosphodiester bond, leading to premature chain termination of the growing RNA molecule and thus inhibiting viral replication.

HCV Replication Cycle and Inhibition by this compound

HCV_Replication_and_R1479_Inhibition cluster_cell Hepatocyte cluster_cytoplasm Cytoplasm HCV_RNA HCV (+)RNA Genome Translation Translation HCV_RNA->Translation Replication_Complex Replication Complex Formation HCV_RNA->Replication_Complex Template Polyprotein HCV Polyprotein Translation->Polyprotein Proteolytic_Processing Proteolytic Processing Polyprotein->Proteolytic_Processing NS_Proteins Non-structural Proteins (including NS5B) Proteolytic_Processing->NS_Proteins NS_Proteins->Replication_Complex Negative_Strand_Synthesis (-)RNA Synthesis Replication_Complex->Negative_Strand_Synthesis Positive_Strand_Synthesis (+)RNA Synthesis Negative_Strand_Synthesis->Positive_Strand_Synthesis Template New_HCV_RNA New HCV (+)RNA Positive_Strand_Synthesis->New_HCV_RNA R1479 This compound (4'-azidocytidine) Phosphorylation Host Kinases R1479->Phosphorylation R1479_TP This compound-TP Phosphorylation->R1479_TP R1479_TP->Positive_Strand_Synthesis Inhibits (Chain Termination)

Caption: HCV replication cycle within a hepatocyte and the mechanism of inhibition by this compound.

Experimental Workflow for this compound Evaluation

R1479_Evaluation_Workflow Start Start: this compound Synthesis Synthesis Chemical Synthesis of this compound Start->Synthesis Purification Purification and Characterization Synthesis->Purification Triphosphate_Synthesis Synthesis of this compound-TP Purification->Triphosphate_Synthesis Cell_Based_Assay HCV Replicon Assay Purification->Cell_Based_Assay Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Purification->Cytotoxicity_Assay Biochemical_Assay In Vitro NS5B Polymerase Assay Triphosphate_Synthesis->Biochemical_Assay Data_Analysis Data Analysis (IC50, EC50, CC50) Biochemical_Assay->Data_Analysis Cell_Based_Assay->Data_Analysis Cytotoxicity_Assay->Data_Analysis SAR_Studies Structure-Activity Relationship (SAR) Studies Data_Analysis->SAR_Studies Lead_Optimization Lead Optimization SAR_Studies->Lead_Optimization

Caption: A typical experimental workflow for the synthesis and evaluation of this compound's antiviral activity.

Conclusion

This compound stands as a significant early example of a nucleoside analog specifically designed to inhibit the HCV NS5B polymerase. Its discovery and characterization have provided valuable insights into the mechanism of action of this class of antiviral agents and have paved the way for the development of more potent and clinically successful direct-acting antivirals for the treatment of hepatitis C. The detailed methodologies and data presented in this guide offer a comprehensive resource for researchers continuing to explore novel antiviral strategies.

References

Chemical Identity and Physicochemical Properties

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Chemical Structure and Properties of R-1479

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, a nucleoside analog investigated for its potential as an antiviral agent. The information is curated for researchers, scientists, and professionals involved in drug development.

This compound, also known as 4'-Azidocytidine, is a synthetic nucleoside analog. Its core structure is a cytidine molecule modified with an azido group at the 4' position of the ribose sugar.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
IUPAC Name 4-amino-1-[(2R,3R,4S,5R)-5-azido-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2-dihydropyrimidin-2-one[1]
Synonyms 4'-Azidocytidine[2][3]
Molecular Formula C₉H₁₂N₆O₅[1]
Molecular Weight 284.23 g/mol [1][2][3]
CAS Number 478182-28-4[1][2][3]
Appearance White to off-white solid[2]
SMILES NC1=NC(=O)N(C=C1)[C@@H]2O--INVALID-LINK--(N=[N+]=[N-])--INVALID-LINK--[C@H]2O[2]
InChIKey ODLGMSQBFONGNG-JVZYCSMKSA-N[1]

Biological Activity and Mechanism of Action

This compound is a potent and specific inhibitor of the Hepatitis C Virus (HCV) RNA-dependent RNA polymerase (RdRp), an enzyme essential for the replication of the viral genome.[2][3] As a nucleoside analog, this compound acts as a prodrug that requires intracellular activation to exert its antiviral effect.

Intracellular Activation and Mechanism of Inhibition

The activation of this compound follows a well-established pathway for nucleoside analogs. It is taken up by host cells and undergoes sequential phosphorylation by cellular kinases to its active triphosphate form, this compound-triphosphate. This triphosphate analog then competes with the natural substrate, cytidine triphosphate (CTP), for incorporation into the nascent viral RNA strand by the HCV NS5B polymerase. The incorporation of this compound-triphosphate leads to chain termination, thus halting viral RNA replication. The triphosphate of this compound is a competitive inhibitor of CTP with a reported Kᵢ of 40 nM.[1]

R-1479_Activation_and_Inhibition_Pathway cluster_extracellular Extracellular Space cluster_intracellular Hepatocyte cluster_replication HCV Replication Complex R-1479_ext This compound R-1479_int This compound R-1479_ext->R-1479_int Cellular Uptake This compound-MP This compound-Monophosphate R-1479_int->this compound-MP Cellular Kinases This compound-DP This compound-Diphosphate This compound-MP->this compound-DP Cellular Kinases This compound-TP This compound-Triphosphate This compound-DP->this compound-TP Cellular Kinases NS5B HCV NS5B Polymerase This compound-TP->NS5B Competitive Inhibition Growing_RNA Nascent RNA Strand NS5B->Growing_RNA vRNA_template Viral RNA Template vRNA_template->NS5B Chain_Termination Chain Termination Growing_RNA->Chain_Termination Incorporation of This compound-MP CTP CTP CTP->NS5B

Figure 1: Proposed mechanism of action for this compound.
Antiviral Activity

This compound demonstrates potent inhibition of HCV replication in cell-based assays. The most commonly cited value is its half-maximal inhibitory concentration (IC₅₀) in an HCV subgenomic replicon system.

Table 2: In Vitro Antiviral Activity of this compound and its Triphosphate Form

ParameterValueAssay SystemReference
IC₅₀ (this compound) 1.28 µMHCV Subgenomic Replicon[2][3]
Kᵢ (this compound-TP) 40 nMRecombinant HCV NS5B Polymerase[1]

This compound has been reported to be non-cytotoxic at concentrations up to 2 mM in Huh-7 cells.[2]

Pharmacokinetic Properties

Limited pharmacokinetic data for this compound is available from studies involving its prodrug, balapiravir.

Table 3: Pharmacokinetic Parameters of this compound after Oral Administration of Balapiravir

Dose of BalapiravirCₘₐₓ of this compoundC₁₂ₕ of this compound
1500 mg>6 µM in most patients2.7 - 4.9 µM
3000 mg>6 µM in 95% of patients2.1 - 15.7 µM

Experimental Protocols

The following sections outline the general methodologies used to characterize the antiviral activity of this compound.

HCV Subgenomic Replicon Assay

This cell-based assay is crucial for determining the inhibitory effect of compounds on HCV RNA replication.

HCV_Replicon_Assay_Workflow Start Start Cell_Seeding Seed Huh-7 cells harboring an HCV subgenomic replicon (with a reporter gene, e.g., Luciferase) Start->Cell_Seeding Compound_Treatment Treat cells with varying concentrations of this compound Cell_Seeding->Compound_Treatment Incubation Incubate for 48-72 hours Compound_Treatment->Incubation Cell_Lysis Lyse the cells Incubation->Cell_Lysis Reporter_Assay Measure reporter gene activity (e.g., Luciferase assay) Cell_Lysis->Reporter_Assay Data_Analysis Calculate IC50 value from dose-response curve Reporter_Assay->Data_Analysis End End Data_Analysis->End

Figure 2: General workflow for an HCV replicon assay.

Methodology:

  • Cell Culture: Huh-7 human hepatoma cells harboring a stable HCV subgenomic replicon are used. These replicons often contain a reporter gene, such as luciferase, for ease of quantification.

  • Compound Application: The cells are treated with a serial dilution of this compound.

  • Incubation: The treated cells are incubated for a period of 48 to 72 hours to allow for HCV replication and the effect of the inhibitor to manifest.

  • Quantification of Viral Replication:

    • Luciferase Assay: If a luciferase reporter is present, the cells are lysed, and the luciferase substrate is added. The resulting luminescence, which is proportional to the level of HCV RNA replication, is measured using a luminometer.

    • Quantitative PCR (qPCR): Alternatively, total cellular RNA can be extracted, and the levels of HCV RNA are quantified using reverse transcription qPCR.

  • Data Analysis: The data is plotted as the percentage of inhibition versus the drug concentration, and the IC₅₀ value is determined from the dose-response curve.

HCV NS5B Polymerase Assay

This is an in vitro biochemical assay to directly measure the inhibitory effect of the active triphosphate form of this compound on the HCV RdRp enzyme.

NS5B_Polymerase_Assay_Workflow Start Start Reaction_Setup Prepare a reaction mixture containing: - Purified recombinant HCV NS5B polymerase - RNA template/primer - Ribonucleoside triphosphates (including a labeled one, e.g., [³H]-GTP) - Varying concentrations of this compound-triphosphate Start->Reaction_Setup Incubation Incubate at optimal temperature (e.g., 22-30°C) for a defined time Reaction_Setup->Incubation Reaction_Termination Stop the reaction Incubation->Reaction_Termination Product_Separation Separate the newly synthesized radiolabeled RNA product from unincorporated nucleotides (e.g., via filter binding or precipitation) Reaction_Termination->Product_Separation Quantification Quantify the incorporated radioactivity (e.g., using a scintillation counter) Product_Separation->Quantification Data_Analysis Calculate Ki or IC50 value Quantification->Data_Analysis End End Data_Analysis->End

References

In Vitro Efficacy of 4'-Azidocytidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4'-Azidocytidine, a nucleoside analog also known as R1479 and Azvudine (FNC), has demonstrated significant therapeutic potential as both an antiviral and an anticancer agent in preclinical studies. Its mechanism of action primarily involves the termination of viral RNA synthesis, making it a potent inhibitor of various viral polymerases. Furthermore, emerging evidence highlights its cytotoxic effects on a range of cancer cell lines through the induction of apoptosis and cell cycle arrest. This technical guide provides a comprehensive overview of the in vitro efficacy of 4'-Azidocytidine, presenting key quantitative data, detailed experimental protocols for its evaluation, and visual representations of its molecular mechanisms and experimental workflows.

Antiviral Activity

4'-Azidocytidine has shown broad-spectrum antiviral activity against several RNA viruses. Its primary mechanism involves the competitive inhibition of viral RNA-dependent RNA polymerase (RdRp) and reverse transcriptase (RT), leading to chain termination upon incorporation into the nascent viral RNA or DNA strand.

Quantitative Antiviral Efficacy Data

The in vitro antiviral potency of 4'-Azidocytidine and its analogs has been evaluated in various cell-based assays. The half-maximal effective concentration (EC50) and half-maximal inhibitory concentration (IC50) values against different viruses are summarized below.

VirusCell Line/SystemCompoundEC50 / IC50 (µM)Reference(s)
Hepatitis C Virus (HCV)Subgenomic Replicon System4'-Azidocytidine (R1479)1.28[1]
Hepatitis C Virus (HCV)Subgenomic Replicon System4'-Azidoarabinocytidine0.17
Human Immunodeficiency Virus (HIV-1)Various2′-deoxy-2′-β-fluoro-4′-azidocytidine (FNC)0.00003 - 0.00692[2]
Human Immunodeficiency Virus (HIV-2)Various2′-deoxy-2′-β-fluoro-4′-azidocytidine (FNC)0.000018 - 0.000025[2]
Henipaviruses (Nipah, Hendra)Vero Cells4'-Azidocytidine (R1479)~1-10 (qualitative)[3]
Paramyxoviruses (Measles, Mumps)Vero Cells4'-Azidocytidine (R1479)~1-10 (qualitative)[3]

Anticancer Activity

Recent studies have explored the potential of 4'-Azidocytidine and its derivatives as anticancer agents. The proposed mechanisms include the induction of apoptosis (programmed cell death) and arrest of the cell cycle, leading to the inhibition of cancer cell proliferation.

Quantitative Anticancer Efficacy Data

The cytotoxic effects of 4'-Azidocytidine have been quantified in various cancer cell lines, with IC50 values indicating the concentration required to inhibit 50% of cell growth.

Cancer TypeCell LineCompoundIC50 (µM)Time Point (hours)Reference(s)
Non-Hodgkin LymphomaDalton's Lymphoma4'-azido-2'-deoxy-2'-fluoro(arbino)cytidine (FNC)1, 0.5, 0.124, 48, 72[4]
LeukemiaCEM, Nalm6, REH4a (a derivative of 4'-azidocytidine)< 10 (qualitative)48, 72[5]
Colon CancerHCT-1165-Aza-CdR (a related azacytidine analog)4.08, 3.1824, 48[6]

Mechanism of Action

Antiviral Mechanism: Chain Termination

4'-Azidocytidine is a prodrug that is intracellularly converted to its active triphosphate form. This triphosphate analog is then recognized by viral polymerases (RdRp or RT) as a substrate and is incorporated into the growing nucleic acid chain. The presence of the 4'-azido group sterically hinders the formation of the next phosphodiester bond, thereby terminating the elongation of the viral genome.

antiviral_mechanism cluster_cell Host Cell Azidocytidine Azidocytidine Azidocytidine_TP 4'-Azidocytidine Triphosphate Azidocytidine->Azidocytidine_TP Cellular Kinases Viral_Polymerase Viral Polymerase (RdRp/RT) Azidocytidine_TP->Viral_Polymerase Competitive Inhibition Chain_Termination Chain Termination Viral_Polymerase->Chain_Termination Incorporation Viral_RNA_DNA Viral RNA/DNA Template Viral_RNA_DNA->Viral_Polymerase

Antiviral Mechanism of 4'-Azidocytidine
Anticancer Mechanism: Apoptosis and Cell Cycle Arrest

In cancer cells, 4'-Azidocytidine and its analogs have been shown to induce apoptosis through the mitochondrial pathway. This involves the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2, leading to the activation of caspases. Additionally, it can cause cell cycle arrest, often at the G2/M phase, by modulating the expression of cell cycle inhibitors like p21.

anticancer_mechanism cluster_apoptosis Apoptosis Induction cluster_cell_cycle Cell Cycle Arrest Azidocytidine Azidocytidine Bax Bax (Pro-apoptotic) Upregulation Azidocytidine->Bax Bcl2 Bcl-2 (Anti-apoptotic) Downregulation Azidocytidine->Bcl2 Mitochondria Mitochondria Bax->Mitochondria Bcl2->Mitochondria Caspases Caspase Activation Mitochondria->Caspases Cytochrome c release Apoptosis Apoptosis Caspases->Apoptosis Azidocytidine2 4'-Azidocytidine p21 p21 (CDK Inhibitor) Upregulation Azidocytidine2->p21 CDK_Cyclin CDK-Cyclin Complexes p21->CDK_Cyclin Cell_Cycle_Arrest G2/M Phase Arrest CDK_Cyclin->Cell_Cycle_Arrest

Anticancer Mechanisms of 4'-Azidocytidine

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of 4'-Azidocytidine's in vitro efficacy.

HCV Replicon Assay (Luciferase-based)

This assay is used to determine the anti-HCV activity of a compound in a cell-based system.

Materials:

  • Huh-7 cells stably expressing an HCV subgenomic replicon with a luciferase reporter gene.

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS).

  • 96-well or 384-well cell culture plates.

  • 4'-Azidocytidine (or other test compounds) dissolved in DMSO.

  • Luciferase assay reagent.

  • Luminometer.

Procedure:

  • Seed the HCV replicon-containing Huh-7 cells into 96-well or 384-well plates at a predetermined density to ensure they are in the logarithmic growth phase at the end of the assay.

  • Incubate the plates at 37°C in a 5% CO2 incubator overnight to allow for cell attachment.

  • Prepare serial dilutions of 4'-Azidocytidine in DMEM. The final DMSO concentration should be kept constant and low (e.g., <0.5%) across all wells to avoid solvent-induced cytotoxicity.

  • Remove the culture medium from the plates and add the medium containing the different concentrations of the test compound. Include vehicle control (DMSO) and positive control (a known HCV inhibitor) wells.

  • Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

  • After incubation, remove the medium and lyse the cells according to the luciferase assay kit manufacturer's instructions.

  • Add the luciferase substrate to the cell lysates and measure the luminescence using a luminometer.

  • Calculate the EC50 value by plotting the percentage of inhibition of luciferase activity against the log of the compound concentration and fitting the data to a dose-response curve.

HIV-1 Reverse Transcriptase (RT) Inhibition Assay

This biochemical assay measures the ability of a compound to inhibit the enzymatic activity of HIV-1 RT.

Materials:

  • Recombinant HIV-1 Reverse Transcriptase.

  • Poly(rA)-oligo(dT) template-primer.

  • Deoxynucleotide triphosphates (dNTPs), including a labeled dNTP (e.g., [³H]-dTTP or a non-radioactive labeled dNTP).

  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT).

  • 4'-Azidocytidine triphosphate (the active form).

  • Scintillation counter or appropriate detection instrument for the chosen label.

Procedure:

  • Prepare a reaction mixture containing the assay buffer, poly(rA)-oligo(dT) template-primer, and dNTPs.

  • Add varying concentrations of 4'-Azidocytidine triphosphate to the reaction mixture. Include a no-inhibitor control.

  • Initiate the reaction by adding a pre-determined amount of HIV-1 RT.

  • Incubate the reaction at 37°C for a specified time (e.g., 60 minutes).

  • Stop the reaction (e.g., by adding EDTA or placing on ice).

  • Precipitate the newly synthesized DNA (e.g., using trichloroacetic acid) and collect it on a filter membrane.

  • Wash the filter membrane to remove unincorporated labeled dNTPs.

  • Quantify the amount of incorporated labeled dNTP by scintillation counting or other appropriate detection methods.

  • Calculate the IC50 value by plotting the percentage of RT inhibition against the log of the inhibitor concentration.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.

Materials:

  • Cancer cell line of interest.

  • Complete cell culture medium.

  • 96-well cell culture plates.

  • 4'-Azidocytidine (or other test compounds) dissolved in DMSO.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • Microplate reader.

Procedure:

  • Seed the cancer cells in a 96-well plate at a density that allows for logarithmic growth during the assay period.

  • Incubate the plate overnight at 37°C in a 5% CO2 incubator.

  • Treat the cells with serial dilutions of 4'-Azidocytidine. Include a vehicle control (DMSO).

  • Incubate the plate for a specified duration (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance of the solution in each well at a specific wavelength (typically 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.

Experimental and Logical Workflows

The following diagrams illustrate the general workflows for evaluating the in vitro efficacy of 4'-Azidocytidine.

experimental_workflow cluster_antiviral Antiviral Efficacy Workflow cluster_anticancer Anticancer Efficacy Workflow Compound_Prep_A Compound Preparation (4'-Azidocytidine) Treatment_A Treatment Compound_Prep_A->Treatment_A Cell_Culture_A Virus-infected Cell Culture Cell_Culture_A->Treatment_A Incubation_A Incubation Treatment_A->Incubation_A Assay_A Viral Replication Assay (e.g., Replicon, RT assay) Incubation_A->Assay_A Data_Analysis_A Data Analysis (EC50/IC50 Determination) Assay_A->Data_Analysis_A Compound_Prep_C Compound Preparation (4'-Azidocytidine) Treatment_C Treatment Compound_Prep_C->Treatment_C Cell_Culture_C Cancer Cell Culture Cell_Culture_C->Treatment_C Incubation_C Incubation Treatment_C->Incubation_C Assay_C Cytotoxicity/Viability Assay (e.g., MTT) Incubation_C->Assay_C Data_Analysis_C Data Analysis (IC50 Determination) Assay_C->Data_Analysis_C

General Experimental Workflows

Conclusion

4'-Azidocytidine has emerged as a promising therapeutic candidate with potent in vitro antiviral and anticancer activities. Its well-defined mechanism of action as a nucleoside analog provides a strong rationale for its further development. The data and protocols presented in this guide offer a valuable resource for researchers and drug development professionals working on the preclinical evaluation of 4'-Azidocytidine and related compounds. Future in vivo studies are warranted to translate these promising in vitro findings into effective clinical applications.

References

An In-depth Technical Guide to Balapiravir (R-1626): A Prodrug of the HCV NS5B Polymerase Inhibitor R-1479

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Balapiravir (R-1626) is a tri-isobutyrate ester prodrug of the nucleoside analog R-1479 (4'-azidocytidine), designed to enhance the oral bioavailability of its active form. This compound, upon intracellular phosphorylation to its 5'-triphosphate metabolite, acts as a potent inhibitor of the Hepatitis C Virus (HCV) RNA-dependent RNA polymerase (NS5B). This document provides a comprehensive technical overview of Balapiravir and this compound, including their mechanism of action, pharmacokinetic profiles, and clinical evaluation in treating chronic HCV infection. Detailed experimental protocols for key assays and visualizations of relevant pathways are also presented to support further research and development in this area. While initially promising for HCV, the development of Balapiravir was ultimately halted due to safety concerns at higher doses and an unfavorable risk-benefit profile in later-stage clinical trials.[1]

Introduction

Hepatitis C virus (HCV) infection is a major global health concern, leading to chronic liver disease, cirrhosis, and hepatocellular carcinoma. The HCV NS5B protein, an RNA-dependent RNA polymerase (RdRp), is essential for the replication of the viral genome and represents a prime target for antiviral therapies.[2] Nucleoside/nucleotide inhibitors (NIs) are a class of direct-acting antivirals (DAAs) that mimic natural substrates of the NS5B polymerase. Upon incorporation into the nascent RNA strand, they lead to chain termination, thereby halting viral replication.

This compound is a 4'-azidocytidine nucleoside analog that demonstrated potent in vitro activity against HCV replication. To improve its oral bioavailability, a tri-isobutyrate ester prodrug, Balapiravir (R-1626), was developed.[3] This guide details the chemical properties, mechanism of action, metabolism, and clinical findings related to Balapiravir and its active moiety, this compound.

Chemical Properties and Prodrug Strategy

Balapiravir was designed as a prodrug to overcome the poor oral bioavailability of this compound. The addition of three isobutyrate ester groups increases the lipophilicity of the molecule, facilitating its absorption from the gastrointestinal tract. Following absorption, these ester groups are rapidly cleaved by cellular esterases to release the active parent compound, this compound.

Table 1: Chemical Properties of Balapiravir (R-1626) and this compound

PropertyBalapiravir (R-1626)This compound (4'-azidocytidine)
Synonyms R1626, Ro 45881614'-azidocytidine
Chemical Formula C21H30N6O8C9H12N4O5
Molecular Weight 494.5 g/mol [4][5]268.22 g/mol
Appearance Solid[5]-
Solubility Soluble in DMSO[4]-
Chemical Stability Degrades mainly to this compound and its mono- and di-esters. Azide release is pH-dependent and faster in acidic solutions.[3][6]Degrades to cytosine and azide in aqueous solutions.[3][6]

Mechanism of Action

The antiviral activity of Balapiravir is mediated by its active form, this compound. The mechanism involves a multi-step intracellular activation process, culminating in the inhibition of the HCV NS5B polymerase.

Intracellular Activation and Signaling Pathway

dot

Balapiravir Balapiravir (R-1626) (Oral Administration) GI_Tract Gastrointestinal Tract (Absorption) Balapiravir->GI_Tract Esterase Cleavage Bloodstream Systemic Circulation GI_Tract->Bloodstream Hepatocyte Hepatocyte (Target Cell) Bloodstream->Hepatocyte R1479 This compound (4'-azidocytidine) Hepatocyte->R1479 Intracellular Conversion R1479_MP This compound-monophosphate R1479->R1479_MP Cellular Kinases R1479_DP This compound-diphosphate R1479_MP->R1479_DP Cellular Kinases R1479_TP This compound-triphosphate (Active Metabolite) R1479_DP->R1479_TP Cellular Kinases NS5B HCV NS5B Polymerase R1479_TP->NS5B Competitive Inhibition Replication_Inhibition Inhibition of Viral RNA Replication NS5B->Replication_Inhibition

Caption: Intracellular activation pathway of Balapiravir.

Inhibition of HCV NS5B Polymerase

The active metabolite, this compound triphosphate, acts as a competitive inhibitor of the natural nucleotide substrates for the HCV NS5B RNA-dependent RNA polymerase. By mimicking a natural nucleotide, it is incorporated into the growing viral RNA chain. The 4'-azido modification on the ribose sugar of this compound prevents the formation of the subsequent phosphodiester bond, leading to premature chain termination and cessation of viral RNA synthesis.

In Vitro Antiviral Activity

The antiviral potency of this compound and its triphosphate form has been evaluated in various in vitro assays.

Table 2: In Vitro Activity of this compound against HCV

Assay TypeHCV GenotypeCell LineParameterValueReference
Replicon Assay1bHuh-7EC501.9 - 11 µM[7]
Polymerase Assay1b-IC50 (this compound-TP)~0.4 µM-
Replicon Assay1aHuh-7EC50Data Not Available-
Replicon Assay2aHuh-7EC50Data Not Available-

Pharmacokinetics

Clinical studies have characterized the pharmacokinetic profile of Balapiravir and the resulting exposure to its active metabolite, this compound.

Table 3: Pharmacokinetic Parameters of this compound following Oral Administration of Balapiravir in Humans

Study PopulationBalapiravir DoseCmax (µM)Tmax (hr)AUC (µM·hr)t1/2 (hr)Reference
Healthy Volunteers500 mg BID2.62.014.94.2-
Healthy Volunteers1500 mg BID7.92.046.84.4-
HCV Genotype 1 Patients1500 mg BID6.12.036.84.1-
HCV Genotype 1 Patients3000 mg BID10.82.069.14.3-
Dengue Patients1500 mg>6 µM---[7]
Dengue Patients3000 mg>6 µM---[7]

Note: BID = twice daily. Pharmacokinetic parameters can vary between individuals and study populations.

Clinical Efficacy and Safety

Balapiravir has been evaluated in clinical trials for the treatment of both Hepatitis C and Dengue fever.

Hepatitis C Clinical Trials

In a phase 1b study involving treatment-naïve patients with HCV genotype 1, Balapiravir monotherapy for 14 days demonstrated a dose-dependent reduction in HCV RNA levels.

Table 4: Viral Load Reduction in HCV Genotype 1 Patients after 14 Days of Balapiravir Monotherapy

Balapiravir Dose (BID)Number of PatientsMean HCV RNA Reduction (log10 IU/mL)
500 mg90.32
1500 mg101.2
3000 mg102.6
4500 mg83.7
Placebo10No significant change

Data from Roberts SK, et al. Hepatology. 2008.

While showing antiviral activity, higher doses of Balapiravir were associated with adverse events, most notably lymphopenia.[4] In subsequent phase 2 trials, when combined with pegylated interferon and ribavirin, the development of Balapiravir for HCV was halted due to an unacceptable benefit-to-risk ratio, with significant hematological side effects.[4]

Dengue Fever Clinical Trial

Balapiravir was also investigated for the treatment of Dengue fever. However, in a randomized, double-blind, placebo-controlled trial, Balapiravir did not show a measurable effect on viral kinetics or fever clearance time in adult dengue patients, despite achieving plasma concentrations of this compound that were expected to be inhibitory.[7][8]

Experimental Protocols

HCV Replicon Assay

This assay is used to determine the in vitro efficacy of compounds against HCV replication in a cell-based system.

dot

Start Start Seed_Cells Seed Huh-7 cells harboring HCV replicon with luciferase reporter Start->Seed_Cells Add_Compound Add serial dilutions of test compound (e.g., this compound) Seed_Cells->Add_Compound Incubate Incubate for 48-72 hours at 37°C, 5% CO2 Add_Compound->Incubate Lyse_Cells Lyse cells Incubate->Lyse_Cells Measure_Luciferase Measure luciferase activity (correlates with replication) Lyse_Cells->Measure_Luciferase Measure_Toxicity Measure cell viability (e.g., MTS assay) Lyse_Cells->Measure_Toxicity Calculate_EC50 Calculate EC50 (50% effective concentration) Measure_Luciferase->Calculate_EC50 Calculate_CC50 Calculate CC50 (50% cytotoxic concentration) Measure_Toxicity->Calculate_CC50 End End Calculate_EC50->End Calculate_CC50->End

Caption: Workflow for an HCV replicon assay.

Methodology:

  • Cell Culture: Maintain Huh-7 cells harboring a subgenomic HCV replicon expressing a reporter gene (e.g., luciferase) in DMEM supplemented with 10% FBS, non-essential amino acids, and a selection antibiotic (e.g., G418).

  • Assay Plating: Seed the replicon cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate overnight.

  • Compound Addition: Prepare serial dilutions of the test compound (this compound) and a positive control (e.g., another known HCV inhibitor) in the cell culture medium. Add the diluted compounds to the plated cells.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Luciferase Assay: After incubation, lyse the cells and measure the luciferase activity according to the manufacturer's protocol. The luminescence signal is proportional to the level of HCV RNA replication.

  • Cytotoxicity Assay: In parallel plates or in a multiplexed format, assess the cytotoxicity of the compound using a standard cell viability assay (e.g., MTS or CellTiter-Glo).

  • Data Analysis: Calculate the 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) by fitting the dose-response data to a four-parameter logistic curve.

In Vitro HCV NS5B Polymerase Inhibition Assay

This biochemical assay directly measures the inhibitory effect of a compound on the enzymatic activity of the purified HCV NS5B polymerase.

Methodology:

  • Reaction Mixture Preparation: Prepare a reaction buffer containing Tris-HCl, MgCl2, DTT, and KCl. Add a defined amount of purified recombinant HCV NS5B polymerase, a template/primer (e.g., poly(A)/oligo(dT)), and a mixture of three unlabeled ribonucleoside triphosphates (NTPs).

  • Compound Addition: Add serial dilutions of the test compound (this compound triphosphate) to the reaction mixture.

  • Initiation of Reaction: Initiate the polymerase reaction by adding the fourth NTP, which is radiolabeled (e.g., [α-33P]UTP).

  • Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 1-2 hours).

  • Termination and Precipitation: Stop the reaction by adding EDTA. Precipitate the newly synthesized radiolabeled RNA onto a filter membrane (e.g., DE81).

  • Washing: Wash the filter membranes extensively to remove unincorporated radiolabeled NTPs.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Intracellular Phosphorylation Assay

This assay determines the efficiency of the conversion of the nucleoside analog to its active triphosphate form within cells.

Methodology:

  • Cell Treatment: Incubate Huh-7 cells with the nucleoside analog (this compound) for various time points.

  • Cell Lysis and Extraction: Lyse the cells and extract the intracellular nucleotides using a methanol-based extraction method.

  • HPLC Analysis: Separate the parent nucleoside and its mono-, di-, and triphosphate metabolites using a validated ion-pair high-performance liquid chromatography (HPLC) method.

  • Quantification: Quantify the concentration of each phosphorylated species by comparing the peak areas to those of known standards.

Conclusion

Balapiravir is a prodrug of the potent HCV NS5B polymerase inhibitor, this compound. While it demonstrated significant antiviral activity in early clinical trials for Hepatitis C, its development was halted due to safety concerns, particularly hematological adverse events, at doses required for maximal efficacy. Furthermore, it did not show clinical benefit in the treatment of Dengue fever. The journey of Balapiravir highlights the critical importance of balancing efficacy and safety in antiviral drug development. The detailed technical information and experimental protocols provided in this guide serve as a valuable resource for researchers in the field of antiviral drug discovery, offering insights into the development and evaluation of nucleoside analog polymerase inhibitors.

References

R-1479 role in click chemistry

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Role of R-1479 (4'-azidouridine) in Click Chemistry

Introduction

This compound, chemically known as 4'-azidouridine, is a nucleoside analog that has been investigated for its potent antiviral properties, particularly against the Hepatitis C virus (HCV) and Human Immunodeficiency Virus (HIV).[1][2][3] Its mechanism of action involves the inhibition of viral RNA-dependent RNA polymerase, a crucial enzyme for viral replication.[4] A key structural feature of this compound is the presence of an azido (-N₃) group at the 4' position of the ribose sugar. This functional group, while integral to its antiviral activity, also makes this compound an ideal substrate for "click chemistry."

Click chemistry refers to a class of reactions that are rapid, high-yielding, and biocompatible, enabling the efficient joining of two molecules.[5][6] The most prominent example is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable triazole linkage between an azide-functionalized molecule and an alkyne-functionalized molecule.[5][7] This guide provides a comprehensive overview of how the azido group in this compound allows its use in click chemistry for various applications in research and drug development, from visualizing viral replication to identifying drug-RNA interactions.

Core Principle: The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The foundation of this compound's role in this context is the CuAAC reaction. This reaction joins an azide (present on this compound) and a terminal alkyne (on a probe or tag) to form a stable 1,4-disubstituted 1,2,3-triazole. The reaction is typically catalyzed by a Cu(I) species, which can be generated in situ from Cu(II) salts (like CuSO₄) using a reducing agent such as sodium ascorbate.[8] The reaction is highly efficient and can be conducted in aqueous, biocompatible conditions.[5][9]

G cluster_catalyst Catalyst System cluster_product Product R1479 This compound (4'-azidouridine) [with Azide group] Alkyne Alkyne-Probe (e.g., Fluorophore, Biotin) Catalyst Cu(I) Catalyst (from CuSO4 + Na-Ascorbate) Product Triazole-linked Conjugate Catalyst->Product G cluster_workflow Metabolic Labeling and Analysis Workflow cluster_probes cluster_analysis Start Infect Cells with Virus Incubate Incubate with this compound (4'-azidouridine) Start->Incubate Incorporate This compound is incorporated into nascent viral RNA Incubate->Incorporate Extract Extract Total RNA Incorporate->Extract Click Perform Click Chemistry with Alkyne-Probe Extract->Click Probe_Fluor Alkyne-Fluorophore Click->Probe_Fluor for Imaging Probe_Biotin Alkyne-Biotin Click->Probe_Biotin for Enrichment Imaging Fluorescence Imaging of Viral Replication Probe_Fluor->Imaging Enrich Streptavidin Pull-down Probe_Biotin->Enrich Sequence Sequence Enriched RNA Enrich->Sequence G cluster_moa This compound Mechanism of Action & Chain Termination R1479_cell This compound enters host cell R1479_TP Cellular kinases phosphorylate to This compound-Triphosphate R1479_cell->R1479_TP Incorporation RdRp incorporates This compound-TP into nascent RNA R1479_TP->Incorporation RdRp Viral RNA-dependent RNA Polymerase (RdRp) RdRp->Incorporation Template Viral RNA Template Template->Incorporation Elongation Nascent RNA Strand Termination Chain Termination: Replication Halts Elongation->Termination due to 4'-azido group Incorporation->Elongation incorporation event

References

An In-depth Technical Guide on the Cellular Uptake and Metabolism of R-1479

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

R-1479, also known as 4'-azidocytidine, is a potent nucleoside analog inhibitor of the hepatitis C virus (HCV) RNA-dependent RNA polymerase (NS5B). As a prodrug, this compound requires intracellular metabolic activation to exert its antiviral activity. Understanding the mechanisms of its cellular uptake and subsequent conversion to the active triphosphate form is critical for optimizing its therapeutic efficacy and for the development of next-generation antiviral agents. This technical guide provides a comprehensive overview of the current knowledge on the cellular pharmacology of this compound, including its transport into target cells and its multi-step phosphorylation pathway.

Cellular Uptake of this compound

The entry of this compound into host cells is the initial and a crucial step for its antiviral action. As a nucleoside analog, its transport across the cell membrane is expected to be mediated by specialized protein transporters. While direct quantitative data for this compound uptake are limited in the public domain, studies on structurally similar nucleoside analogs provide strong evidence for the involvement of both equilibrative and concentrative nucleoside transporters.

For instance, the cellular uptake of 2'-deoxy-2'-β-fluoro-4'-azidocytidine (FNC), a compound closely related to this compound, has been shown to involve both passive diffusion and active transport mechanisms. Furthermore, efflux transporters such as P-glycoprotein (P-gp), Multidrug Resistance-Associated Protein 2 (MRP2), and Breast Cancer Resistance Protein (BCRP) have been implicated in modulating the intracellular concentration of FNC. Similarly, studies on 5-azacytidine have highlighted the critical role of the human equilibrative nucleoside transporter 1 (hENT1) in its cellular uptake in leukemia cells. It is highly probable that this compound utilizes a similar repertoire of transporters for its entry into hepatocytes, the primary target cells for HCV.

Experimental Protocol: Cellular Uptake Assay for Nucleoside Analogs

A common method to investigate the cellular uptake of a nucleoside analog like this compound involves the use of radiolabeled compounds in cultured cells.

  • Cell Culture: Plate target cells (e.g., Huh-7 human hepatoma cells) in 24- or 96-well plates and grow to near confluence.

  • Preparation: On the day of the assay, aspirate the culture medium and wash the cells with a pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4).

  • Initiation of Uptake: Add the transport buffer containing a known concentration of radiolabeled this compound to initiate the uptake.

  • Incubation: Incubate the cells at 37°C for various time points (e.g., 1, 5, 15, 30 minutes) to determine the rate of uptake.

  • Termination of Uptake: Stop the uptake by rapidly aspirating the radioactive solution and washing the cells multiple times with ice-cold transport buffer to remove extracellular compound.

  • Cell Lysis: Lyse the cells using a suitable lysis buffer.

  • Quantification: Measure the radioactivity in the cell lysates using a scintillation counter. The amount of intracellular radiolabeled this compound is then normalized to the total protein content of the cell lysate.

  • Kinetic Analysis: To determine the kinetic parameters (Km and Vmax), the assay is performed with varying concentrations of this compound. Non-linear regression analysis of the uptake data will yield these parameters. To identify the specific transporters involved, the assay can be performed in the presence of known inhibitors of different nucleoside transporters.

Intracellular Metabolism of this compound

Once inside the cell, this compound must undergo a three-step phosphorylation process to be converted into its active form, this compound-triphosphate (this compound-TP). This metabolic activation is catalyzed by host cell kinases.

The metabolic pathway is presumed to be as follows:

  • Monophosphorylation: this compound is first phosphorylated to this compound-monophosphate (this compound-MP). This initial step is often the rate-limiting step in the activation of nucleoside analogs and is likely catalyzed by a nucleoside kinase, such as deoxycytidine kinase (dCK) or uridine-cytidine kinase (UCK).

  • Diphosphorylation: this compound-MP is subsequently converted to this compound-diphosphate (this compound-DP) by a nucleoside monophosphate kinase, likely cytidylate kinase (CMPK).

  • Triphosphorylation: Finally, this compound-DP is phosphorylated to the active this compound-TP by a nucleoside diphosphate kinase (NDPK).

The active metabolite, this compound-TP, then acts as a competitive inhibitor of the viral RNA-dependent RNA polymerase NS5B. This compound-TP competes with the natural substrate, cytidine triphosphate (CTP), for incorporation into the nascent viral RNA chain. Once incorporated, the 4'-azido group on the ribose sugar moiety of this compound-TP leads to chain termination, thus halting viral replication.

Quantitative Data on this compound Metabolism

ParameterValueEnzymeComment
Ki (this compound-TP) 40 nMHCV NS5B PolymeraseCompetitive inhibitor with respect to CTP.[1]

Experimental Protocol: Intracellular Nucleoside Triphosphate Analysis by HPLC

The formation of this compound-TP in cells can be quantified using High-Performance Liquid Chromatography (HPLC).

  • Cell Treatment: Incubate cultured cells (e.g., Huh-7) with this compound at various concentrations and for different durations.

  • Metabolite Extraction: After incubation, wash the cells with ice-cold phosphate-buffered saline (PBS). Extract the intracellular metabolites by adding a cold extraction solution (e.g., 60% methanol or a trichloroacetic acid solution).

  • Sample Preparation: Centrifuge the cell extracts to pellet the cellular debris. The supernatant containing the nucleotides is then collected, neutralized (if using acid extraction), and dried.

  • HPLC Analysis: Reconstitute the dried extracts in the HPLC mobile phase. Separate the different phosphorylated forms of this compound (MP, DP, and TP) from the endogenous cellular nucleotides using an appropriate HPLC column (e.g., a strong anion exchange or a C18 reverse-phase column with an ion-pairing agent).

  • Quantification: Detect the separated metabolites using UV absorbance. The concentration of each metabolite is determined by comparing its peak area to a standard curve generated with known amounts of purified this compound and its phosphorylated derivatives. For enhanced sensitivity and specificity, the HPLC system can be coupled to a mass spectrometer (LC-MS/MS).[2][3][4][5][6]

Visualizing the Pathways

Cellular Uptake and Efflux of this compound

Cellular_Uptake_of_R1479 cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space R-1479_ext This compound hENT1 hENT1 R-1479_ext->hENT1 Uptake CNT CNT R-1479_ext->CNT Uptake Passive Passive Diffusion R-1479_ext->Passive R-1479_int This compound hENT1->R-1479_int CNT->R-1479_int Passive->R-1479_int Pgp P-gp Pgp->R-1479_ext MRP2 MRP2 MRP2->R-1479_ext BCRP BCRP BCRP->R-1479_ext R-1479_int->Pgp Efflux R-1479_int->MRP2 Efflux R-1479_int->BCRP Efflux

Caption: Cellular uptake and efflux pathways of this compound.

Metabolic Activation Pathway of this compound

Metabolic_Activation_of_R1479 cluster_metabolism Intracellular Metabolism cluster_action Mechanism of Action R1479 This compound (4'-azidocytidine) R1479_MP This compound-MP R1479->R1479_MP Nucleoside Kinase (e.g., dCK, UCK) R1479_DP This compound-DP R1479_MP->R1479_DP Nucleoside Monophosphate Kinase (e.g., CMPK) R1479_TP This compound-TP (Active Form) R1479_DP->R1479_TP Nucleoside Diphosphate Kinase (NDPK) NS5B HCV NS5B Polymerase R1479_TP->NS5B Inhibition Replication Viral RNA Replication NS5B->Replication Catalyzes

Caption: Metabolic activation pathway of this compound to its active triphosphate form.

Conclusion

The cellular uptake and metabolic activation of this compound are complex, multi-step processes that are essential for its antiviral efficacy. While the precise quantitative details for this compound are still being fully elucidated, the existing knowledge on related nucleoside analogs provides a solid framework for understanding its cellular pharmacology. Further research focusing on the specific transporters and kinases involved in this compound's disposition will be invaluable for the design of more effective and targeted antiviral therapies. The experimental protocols and conceptual diagrams provided in this guide serve as a valuable resource for researchers in the field of antiviral drug development.

References

Methodological & Application

Application Notes: In Vitro Use of 4'-Azidocytidine

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

4'-Azidocytidine (also known as R1479) is a potent nucleoside analog inhibitor of viral RNA-dependent RNA polymerase (RdRp). It was initially identified as a specific and potent inhibitor of the Hepatitis C Virus (HCV) NS5B polymerase.[1][2] Its application has since expanded to research on other RNA viruses, including henipaviruses and other paramyxoviruses.[3] 4'-Azidocytidine acts as a prodrug, requiring intracellular phosphorylation to its active triphosphate form (4'-azidocytidine triphosphate). This active metabolite is then incorporated into the nascent viral RNA chain, where it functions as a chain terminator, thereby halting viral replication.[1] Studies have shown it has a high selectivity for viral polymerases with minimal effect on host cell viability at effective concentrations.[1][4]

Mechanism of Action

4'-Azidocytidine is cell-permeable and, once inside the host cell, is converted by host cell kinases into its 5'-triphosphate derivative. This active form, R1479-TP, acts as a competitive inhibitor of the natural substrate, cytidine triphosphate (CTP).[1] The viral RNA polymerase incorporates R1479-TP into the growing RNA strand. The presence of the 4'-azido group prevents the formation of a subsequent phosphodiester bond, leading to the termination of RNA chain elongation and inhibition of viral replication.[1]

Caption: Mechanism of action of 4'-Azidocytidine.

Safety and Handling

4'-Azidocytidine is intended for research use only.[5] Researchers should consult the Safety Data Sheet (SDS) before use.[5][6] Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn.[6][7] All work should be conducted in a well-ventilated area or under a chemical fume hood.[7][8] Avoid inhalation of dust and contact with skin and eyes.[6] In case of accidental contact, flush the affected area with copious amounts of water and seek medical attention.[5][6] Note that some azide-containing compounds can form explosive heavy metal azides; proper disposal procedures should be followed according to institutional and local regulations.[9]

Quantitative Data

The following table summarizes the in vitro efficacy of 4'-Azidocytidine (R1479) and its derivatives against the Hepatitis C Virus (HCV) replicon system.

CompoundTarget SystemAssay TypeIC₅₀ Value (µM)Reference
4'-Azidocytidine (R1479)HCV Subgenomic RepliconReplicon Assay1.28[1]
4'-AzidoarabinocytidineHCV Genotype 1b RepliconReplicon Assay0.17[2]
4'-Azido-2'-deoxy-2'-fluoroarabinocytidineHCV Replicon SystemAntiviral Assay0.024[10]
4'-Azido-2'-deoxy-2',2'-difluorocytidineHCV Replicon SystemAntiviral Assay0.066[10]

Experimental Protocols

Protocol 1: Cell Viability Assessment by MTT Assay

This protocol determines the effect of 4'-Azidocytidine on cell metabolic activity, which is an indicator of cell viability and cytotoxicity. The assay relies on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.[11]

Materials:

  • Target cell line (e.g., Huh-7, A549)

  • 96-well flat-bottom plates

  • Complete culture medium (e.g., DMEM + 10% FBS)

  • 4'-Azidocytidine stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[12]

  • Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 N HCl)[12]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[11][12]

  • Compound Treatment: Prepare serial dilutions of 4'-Azidocytidine in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle control wells (medium with the same DMSO concentration as the highest drug concentration).[12]

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.[12]

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.[11][13]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.[12][13]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.[11][12]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[11]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell viability).

G start Start seed 1. Seed cells in 96-well plate start->seed incubate1 2. Incubate 24h (37°C, 5% CO₂) seed->incubate1 treat 3. Add serial dilutions of 4'-Azidocytidine incubate1->treat incubate2 4. Incubate for 24-72h treat->incubate2 add_mtt 5. Add MTT solution to each well incubate2->add_mtt incubate3 6. Incubate 2-4h (Formazan formation) add_mtt->incubate3 solubilize 7. Add solubilization buffer incubate3->solubilize read 8. Read absorbance at 570 nm solubilize->read analyze 9. Calculate IC₅₀ read->analyze end End analyze->end

Caption: Workflow for the MTT cell viability assay.

Protocol 2: Apoptosis Detection by Annexin V & Propidium Iodide Staining

This protocol distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells via flow cytometry. Early apoptotic cells expose phosphatidylserine (PS) on the outer cell membrane, which is detected by fluorescently labeled Annexin V. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.[14]

Materials:

  • Treated and control cells

  • Flow cytometry tubes

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Harvesting: After treatment with 4'-Azidocytidine for the desired time, collect both floating and adherent cells. For adherent cells, wash with PBS and detach using a gentle cell scraper or Trypsin-EDTA.

  • Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[15]

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the samples immediately using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.[16]

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[16]

G start Start harvest 1. Harvest treated and control cells start->harvest wash 2. Wash cells twice with cold PBS harvest->wash resuspend 3. Resuspend in 1X Binding Buffer (1x10⁶ cells/mL) wash->resuspend stain 4. Add Annexin V-FITC and PI resuspend->stain incubate 5. Incubate 15 min at RT in dark stain->incubate dilute 6. Add 400 µL 1X Binding Buffer incubate->dilute analyze 7. Analyze by flow cytometry dilute->analyze quadrants 8. Quantify cell populations (Viable, Apoptotic, Necrotic) analyze->quadrants end End quadrants->end

Caption: Workflow for apoptosis detection via Annexin V/PI staining.

Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining

This protocol is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[17][18] Propidium Iodide (PI) stoichiometrically binds to DNA, so the fluorescence intensity is directly proportional to the DNA content. RNase treatment is necessary as PI also binds to double-stranded RNA.[17][18]

Materials:

  • Treated and control cells

  • Ice-cold 70% ethanol

  • PBS

  • PI/RNase Staining Buffer (e.g., PBS with 50 µg/mL PI and 100 µg/mL RNase A)[17]

  • Flow cytometer

Procedure:

  • Cell Harvesting: Collect approximately 1-2 x 10⁶ cells per sample after treatment. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet once with cold PBS.

  • Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.[19][20]

  • Incubation: Incubate the cells for at least 2 hours (or overnight) at 4°C for fixation.[17][20]

  • Rehydration: Centrifuge the fixed cells at 500 x g for 10 minutes. Discard the ethanol and wash the pellet with 5 mL of PBS.

  • Staining: Resuspend the cell pellet in 300-500 µL of PI/RNase Staining Buffer.[19]

  • Incubation: Incubate for 30 minutes at room temperature, protected from light.[19]

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer using a linear scale for the DNA fluorescence channel. The data will be displayed as a histogram where the x-axis represents fluorescence intensity (DNA content) and the y-axis represents cell count. This allows for the quantification of cells in G0/G1, S, and G2/M phases.

G start Start harvest 1. Harvest 1-2 x 10⁶ cells per sample start->harvest wash 2. Wash with cold PBS harvest->wash fix 3. Fix in ice-cold 70% ethanol wash->fix incubate1 4. Incubate ≥2h at 4°C fix->incubate1 rehydrate 5. Wash with PBS to remove ethanol incubate1->rehydrate stain 6. Resuspend in PI/RNase Buffer rehydrate->stain incubate2 7. Incubate 30 min at RT in dark stain->incubate2 analyze 8. Analyze by flow cytometry incubate2->analyze quantify 9. Quantify cells in G0/G1, S, and G2/M phases analyze->quantify end End quantify->end

Caption: Workflow for cell cycle analysis using PI staining.

References

R-1479: Application Notes and Protocols for the Inhibition of Viral RNA Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

R-1479, also known as 4'-azidocytidine, is a potent nucleoside analog inhibitor of viral RNA-dependent RNA polymerase (RdRp). Initially identified as a specific inhibitor of the Hepatitis C Virus (HCV) NS5B polymerase, its antiviral activity has been shown to extend to other RNA viruses.[1][2][3] This document provides detailed application notes, quantitative data, and experimental protocols for the use of this compound in virology research and drug development.

This compound is a prodrug that, once inside a host cell, is converted into its active 5'-triphosphate form (this compound-TP).[2] This active metabolite then competes with the natural nucleotide (cytidine triphosphate, CTP) for incorporation into the nascent viral RNA strand by the viral RdRp.[2] Upon incorporation, the 4'-azido group acts as a chain terminator, preventing further elongation of the RNA chain and thus halting viral replication.[2][4]

Quantitative Data: Antiviral Activity of this compound

The inhibitory activity of this compound has been quantified against various viruses using different assay systems. The following table summarizes the key potency data.

Virus FamilyVirusAssay SystemCell LinePotency MetricValueReference
FlaviviridaeHepatitis C Virus (HCV)Subgenomic RepliconHuh-7IC₅₀1.28 µM[1][5]
FlaviviridaeHepatitis C Virus (HCV)NS5B Polymerase AssayN/AIC₅₀ (this compound-TP)320 nM[1]
FlaviviridaeHepatitis C Virus (HCV)NS5B Polymerase AssayN/AKᵢ (this compound-TP)40 nM[5]
FlaviviridaeDengue Virus (DENV)Antiviral AssayN/AEC₅₀1.9 - 11 µM[1]
ParamyxoviridaeNipah Virus (NiV)Virus Titer ReductionNCI-H358EC₅₀1.53 µM[1]
ParamyxoviridaeHendra Virus (HeV)Virus Titer ReductionNCI-H358EC₅₀2.41 µM[1]
ParamyxoviridaeRespiratory Syncytial Virus (RSV)Antiviral AssayN/AEC₅₀0.24 µM[1]
ParamyxoviridaeMumps Virus (rMuV-EGFP)GFP-based AssayNCI-H358EC₅₀5.48 µM[1]

Note: IC₅₀ (Half-maximal inhibitory concentration) and EC₅₀ (Half-maximal effective concentration) values are standard measures of a drug's potency. Kᵢ (Inhibition constant) represents the binding affinity of the inhibitor to the enzyme.

Mechanism of Action: Signaling Pathway

The following diagram illustrates the mechanism of action of this compound, from its entry into the cell to the termination of viral RNA synthesis.

R1479_Mechanism cluster_cell Host Cell cluster_replication Viral Replication Complex R1479 This compound (Prodrug) R1479_TP This compound-TP (Active form) R1479->R1479_TP Cellular Kinases RdRp Viral RdRp R1479_TP->RdRp Competitive Inhibition Viral_RNA Viral RNA Template Viral_RNA->RdRp Nascent_RNA Nascent RNA RdRp->Nascent_RNA RNA Elongation Terminated_RNA Terminated RNA Chain Nascent_RNA->Terminated_RNA Incorporation of this compound-TP Inhibition Inhibition Terminated_RNA->Inhibition Inhibition of Viral Replication CTP Cellular CTP CTP->RdRp R1479_outside This compound R1479_outside->R1479 Cellular Uptake Replicon_Workflow A 1. Cell Seeding Seed Huh-7 cells in 96-well plates. B 2. Compound Treatment Add serial dilutions of this compound to the cells. A->B C 3. RNA Transfection Transfect cells with HCV subgenomic replicon RNA expressing luciferase. B->C D 4. Incubation Incubate cells for 48-72 hours. C->D E 5. Cell Lysis Lyse the cells to release cellular components. D->E F 6. Luciferase Assay Measure luciferase activity as a surrogate for RNA replication. E->F G 7. Data Analysis Calculate IC50 value by plotting luciferase activity against this compound concentration. F->G Polymerase_Assay_Workflow A 1. Reaction Setup Prepare reaction mix with buffer, recombinant NS5B, and RNA template/primer. B 2. Inhibitor Addition Add serial dilutions of this compound-TP. A->B C 3. Reaction Initiation Start the reaction by adding NTPs, including a radiolabeled or fluorescently labeled nucleotide. B->C D 4. Incubation Incubate at the optimal temperature for the enzyme (e.g., 30°C) for a defined period. C->D E 5. Reaction Termination Stop the reaction by adding EDTA. D->E F 6. Product Detection Quantify the newly synthesized RNA. This can be done through methods like scintillation counting for radiolabeled products or fluorescence for labeled products. E->F G 7. Data Analysis Calculate IC50 or Ki value by analyzing the inhibition of RNA synthesis at different this compound-TP concentrations. F->G

References

Application Notes and Protocols for R-1479 as a Molecular Probe

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, scientists, and drug development professionals.

Following a comprehensive search of publicly available scientific literature and databases, we have been unable to identify a specific molecule designated as "R-1479" for use as a molecular probe. The search did not yield any information regarding its molecular target, mechanism of action, or any established experimental applications.

Therefore, we are unable to provide the detailed Application Notes and Protocols as requested. The creation of such a document requires specific data on the compound's properties, including its binding affinity, selectivity, and established methodologies for its use in biological systems.

We recommend verifying the designation "this compound" and searching for alternative identifiers such as a chemical name, CAS number, or reference to a specific publication. Accurate identification of the molecular probe is the first critical step in developing robust experimental protocols.

Once a specific and referenced molecular probe is identified, the following sections would typically be populated with detailed information to guide researchers in its effective use.

Introduction

(This section would typically describe the molecular probe, its target, and its significance as a research tool.)

Molecular Profile

(This section would provide key properties of the molecule.)

Table 1: Properties of [Molecular Probe Name] (A table summarizing key quantitative data such as molecular weight, formula, solubility, etc., would be presented here.)

PropertyValueReference
Molecular Formula Data not available
Molecular Weight Data not available
Target(s) Data not available
IC₅₀ / Kᵢ / Kₑ Data not available
Solubility Data not available
Storage Conditions Data not available

Mechanism of Action

(This section would detail how the molecular probe interacts with its target and the downstream biological effects. A signaling pathway diagram would be included.)

Caption: A diagram illustrating the signaling pathway would be placed here.

Applications

(This section would outline the various experimental applications of the molecular probe.)

Experimental Protocols

(This section would provide detailed, step-by-step protocols for key experiments.)

In Vitro Target Engagement Assay

(Detailed methodology for an in vitro assay would be provided here.)

Caption: A diagram illustrating the experimental workflow would be placed here.

Cellular Thermal Shift Assay (CETSA)

(Detailed methodology for a CETSA experiment would be provided here.)

Immunofluorescence Staining

(Detailed methodology for an immunofluorescence experiment would be provided here.)

Data Analysis and Interpretation

(This section would guide researchers on how to analyze and interpret the data generated from the experiments.)

Troubleshooting

(This section would provide solutions to common problems that may be encountered during the experiments.)

Safety and Handling

(This section would provide information on the safe handling and disposal of the molecular probe.)

R-1479 in Combination with Other Antivirals: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

R-1479, also known as 4'-azidocytidine, is a potent nucleoside analog inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase. As a chain terminator, it represents a significant mechanism for halting viral replication. The development of resistance to antiviral agents when used as monotherapy has underscored the critical need for combination therapies. This document provides detailed application notes and protocols for the study of this compound in combination with other antiviral agents, summarizing key data and outlining experimental methodologies to assess synergistic, additive, or antagonistic interactions. The information presented here is intended to guide researchers in the preclinical and clinical evaluation of this compound-based combination therapies.

Data Presentation

The efficacy of this compound in combination with other antiviral agents has been evaluated in both preclinical and clinical settings. The following tables summarize the available quantitative data from these studies.

In Vitro Combination Studies

In vitro studies using HCV replicon systems are crucial for the initial assessment of drug-drug interactions. These assays measure the inhibition of viral replication and can quantify the nature of the interaction between two or more compounds.

Combination Cell Line Endpoint Result Reference
This compound + VX-950 (Protease Inhibitor)HCV replicon 2209-23 cellsReduction in resistant coloniesCombination reduced the number of resistant colonies by approximately two- to threefold compared to single-drug treatment.
This compound + HCV-796 (Non-nucleoside Inhibitor)HCV replicon 2209-23 cellsReduction in resistant coloniesCombination reduced the number of resistant colonies by approximately two- to threefold compared to single-drug treatment.
Clinical Trial Data (R-1626, Prodrug of this compound)

Clinical trials provide the ultimate assessment of a drug combination's efficacy and safety in patients. R-1626 is the prodrug of this compound.

Trial Phase Combination Regimen Patient Population Primary Endpoint Key Finding Reference
Phase 2aR-1626 (1500 mg bid) + Peginterferon alfa-2a + RibavirinTreatment-naïve, HCV genotype 1Undetectable HCV RNA at week 481% of patients achieved undetectable HCV RNA by week 4, demonstrating a robust synergistic antiviral effect.[1]

Experimental Protocols

Detailed methodologies are essential for the reproducible evaluation of antiviral combinations. The following protocols are based on established methods for assessing drug interactions in the context of HCV research.

In Vitro Combination Antiviral Activity Assay (HCV Replicon System)

This protocol describes the use of a checkerboard titration method to determine the interaction between this compound and another antiviral agent in a stable HCV replicon cell line.

1. Materials:

  • HCV replicon cells (e.g., Huh-7 cells harboring a subgenomic HCV replicon with a luciferase reporter)

  • Cell culture medium (e.g., DMEM supplemented with 10% FBS, non-essential amino acids, and G418 for selection)

  • This compound (stock solution in DMSO)

  • Combination antiviral agent (stock solution in DMSO)

  • 96-well cell culture plates

  • Luciferase assay reagent

  • Luminometer

  • CalcuSyn software (or similar software for combination index analysis)

2. Procedure:

  • Cell Plating: Seed the HCV replicon cells into 96-well plates at a density that will result in 50-80% confluency at the end of the assay. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Preparation (Checkerboard Dilution):

    • Prepare serial dilutions of this compound and the combination agent in cell culture medium.

    • In a separate 96-well plate, create a checkerboard layout where each well contains a unique combination of concentrations of this compound and the other antiviral. Include wells with each drug alone in a dose-response range and wells with no drug (vehicle control).

  • Treatment: Remove the medium from the plated cells and add the medium containing the drug combinations.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

  • Luciferase Assay:

    • Remove the medium and lyse the cells according to the luciferase assay kit manufacturer's instructions.

    • Add the luciferase substrate and measure the luminescence using a luminometer.

  • Data Analysis (Combination Index Calculation):

    • Normalize the luciferase readings to the vehicle control (0% inhibition) and a background control (100% inhibition).

    • Calculate the percent inhibition for each drug concentration and combination.

    • Use CalcuSyn software to calculate the Combination Index (CI) based on the median-effect principle.[2]

      • CI < 0.9: Synergism

      • CI = 0.9 - 1.1: Additive effect

      • CI > 1.1: Antagonism[2]

Cytotoxicity Assay

It is essential to assess the cytotoxicity of the drug combination to ensure that the observed antiviral effect is not due to cell death.

1. Materials:

  • Huh-7 cells (or the parent cell line of the replicon)

  • Cell culture medium

  • Drug combinations (prepared as in the antiviral assay)

  • 96-well cell culture plates

  • Cell viability assay reagent (e.g., MTS, XTT, or CellTener-Glo)

  • Spectrophotometer or luminometer

2. Procedure:

  • Cell Plating: Seed Huh-7 cells into 96-well plates at a density similar to the antiviral assay.

  • Treatment: Treat the cells with the same drug combinations and concentrations used in the antiviral assay.

  • Incubation: Incubate for the same duration as the antiviral assay.

  • Cell Viability Measurement: Perform the cell viability assay according to the manufacturer's protocol.

  • Data Analysis: Calculate the 50% cytotoxic concentration (CC50) for each drug and combination. A favorable therapeutic window is indicated by a CC50 value significantly higher than the EC50 (50% effective concentration) value.

Visualizations

Signaling Pathway of HCV NS5B Inhibition by this compound

HCV_Replication_and_R1479_Inhibition cluster_host_cell Hepatocyte cluster_drug_action Drug Action HCV_RNA HCV RNA Genome Polyprotein HCV Polyprotein HCV_RNA->Polyprotein Translation Replication_Complex Replication Complex HCV_RNA->Replication_Complex NS5B NS5B Polymerase Polyprotein->NS5B Proteolytic Processing NS5B->Replication_Complex Negative_Strand (-) strand RNA Replication_Complex->Negative_Strand RNA Synthesis Positive_Strand (+) strand RNA Negative_Strand->Positive_Strand RNA Synthesis New_Virions New Virions Positive_Strand->New_Virions Packaging R1479 This compound (4'-azidocytidine) R1479_TP This compound-Triphosphate R1479->R1479_TP Cellular Kinases R1479_TP->Replication_Complex Incorporation & Chain Termination

Caption: Mechanism of HCV replication inhibition by this compound.

Experimental Workflow for In Vitro Combination Study

Combination_Workflow start Start plate_cells Plate HCV Replicon Cells in 96-well plates start->plate_cells prepare_drugs Prepare Checkerboard Dilutions of this compound and Combination Drug plate_cells->prepare_drugs treat_cells Treat Cells with Drug Combinations prepare_drugs->treat_cells incubate Incubate for 48-72 hours treat_cells->incubate luciferase_assay Perform Luciferase Assay incubate->luciferase_assay measure_luminescence Measure Luminescence luciferase_assay->measure_luminescence analyze_data Analyze Data using CalcuSyn measure_luminescence->analyze_data determine_ci Determine Combination Index (CI) (Synergy, Additivity, Antagonism) analyze_data->determine_ci end End determine_ci->end

Caption: Workflow for assessing in vitro antiviral combination effects.

Logical Relationship of Combination Therapy Outcomes

Combination_Outcomes cluster_outcomes Potential Outcomes of Combination Therapy cluster_implications Implications for Drug Development synergy Synergism (CI < 0.9) enhanced_efficacy Enhanced Efficacy (Lower Doses, Higher Response) synergy->enhanced_efficacy reduced_resistance Reduced Emergence of Resistance synergy->reduced_resistance dose_reduction Potential for Dose Reduction (Improved Safety Profile) synergy->dose_reduction additivity Additivity (0.9 ≤ CI ≤ 1.1) no_benefit No Benefit over Monotherapy additivity->no_benefit antagonism Antagonism (CI > 1.1) reduced_efficacy Reduced Efficacy (Combination is Detrimental) antagonism->reduced_efficacy

Caption: Logical outcomes and implications of antiviral combination studies.

References

Application Notes and Protocols for 4'-Azidocytidine in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Azidocytidine is a nucleoside analog that has demonstrated significant potential as an antiviral and anticancer agent. As a derivative of cytidine, it interferes with crucial cellular processes, including DNA and RNA synthesis, leading to the inhibition of cell proliferation and induction of cell death in rapidly dividing cells. These application notes provide a comprehensive overview of the experimental use of 4'-Azidocytidine and its analog, 4'-azido-2'-deoxy-2'-fluoro(arbino)cytidine (FNC), in cell culture, including detailed protocols for assessing its biological activity.

Mechanism of Action

4'-Azidocytidine exerts its cytotoxic effects through a multi-faceted mechanism. As a nucleoside analog, its triphosphate form competes with natural nucleotides for incorporation into newly synthesized nucleic acids by viral and cellular polymerases. This incorporation leads to chain termination, thereby halting DNA and RNA synthesis.[1]

Furthermore, studies have shown that 4'-Azidocytidine and its analogs can induce apoptosis (programmed cell death) and cause cell cycle arrest, primarily at the G2/M phase.[2][3] This is often accompanied by an increase in reactive oxygen species (ROS), leading to oxidative stress-mediated apoptosis.[2] The apoptotic cascade is further activated through the modulation of the Bcl-2 family of proteins, with an upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic proteins Bcl-2 and Bcl-xL.[2]

Data Presentation

The following tables summarize the quantitative data on the efficacy of 4'-Azidocytidine and its analog FNC in different cell lines.

Table 1: IC50 Values of 4'-Azidocytidine (R1479) and FNC

CompoundCell LineAssay SystemIC50 ValueTreatment DurationReference
4'-Azidocytidine (R1479)Huh-7Hepatitis C Virus (HCV) Subgenomic Replicon1.28 µMNot Specified[1]
4'-azido-2'-deoxy-2'-fluoro(arbino)cytidine (FNC)Dalton's Lymphoma (DL)Cell Viability1 µM24 hours[3]
0.5 µM48 hours[3]
0.1 µM72 hours[3]

Experimental Protocols

Here are detailed methodologies for key experiments to evaluate the effects of 4'-Azidocytidine in cell culture.

Cell Viability Assay (MTT Assay)

This protocol is for determining the half-maximal inhibitory concentration (IC50) of 4'-Azidocytidine.

Materials:

  • Target cell line (e.g., Dalton's Lymphoma, Huh-7)

  • Complete culture medium

  • 4'-Azidocytidine stock solution (dissolved in a suitable solvent like DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 N HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of 4'-Azidocytidine in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle-treated control group.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently to ensure complete dissolution.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated as (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined by plotting the percentage of cell viability against the log of the compound concentration.[1][4]

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for quantifying apoptosis induced by 4'-Azidocytidine using flow cytometry.

Materials:

  • Target cell line

  • Complete culture medium

  • 4'-Azidocytidine

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells and treat with various concentrations of 4'-Azidocytidine for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Wash the cells once with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

    • Healthy cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is for analyzing the effect of 4'-Azidocytidine on the cell cycle distribution.

Materials:

  • Target cell line

  • Complete culture medium

  • 4'-Azidocytidine

  • Cold 70% ethanol

  • PBS

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells and treat with 4'-Azidocytidine for the desired duration.

  • Cell Harvesting: Collect cells by centrifugation.

  • Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 4 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.

  • Washing: Centrifuge the fixed cells and wash the pellet with PBS.

  • Staining: Resuspend the cell pellet in PI staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the DNA content by flow cytometry. The distribution of cells in G0/G1, S, and G2/M phases can be determined based on the fluorescence intensity.[5]

Visualizations

Signaling Pathway of 4'-Azidocytidine-Induced Apoptosis

G cluster_cell Cancer Cell Azidocytidine 4'-Azidocytidine ROS ↑ Reactive Oxygen Species (ROS) Azidocytidine->ROS CellCycleArrest G2/M Cell Cycle Arrest Azidocytidine->CellCycleArrest Mitochondrion Mitochondrion ROS->Mitochondrion Caspases Caspase Activation Mitochondrion->Caspases Bax ↑ Bax Bax->Mitochondrion Bcl2 ↓ Bcl-2 / Bcl-xL Bcl2->Mitochondrion Apoptosis Apoptosis Caspases->Apoptosis

Caption: Proposed signaling pathway of 4'-Azidocytidine-induced apoptosis.

Experimental Workflow for Evaluating 4'-Azidocytidine

G start Start cell_culture Cell Culture (e.g., Dalton's Lymphoma, Huh-7) start->cell_culture treatment Treatment with 4'-Azidocytidine (Varying concentrations and durations) cell_culture->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability apoptosis Apoptosis Assay (e.g., Annexin V/PI) treatment->apoptosis cell_cycle Cell Cycle Analysis (e.g., PI Staining) treatment->cell_cycle data_analysis Data Analysis (IC50, % Apoptosis, Cell Cycle Distribution) viability->data_analysis apoptosis->data_analysis cell_cycle->data_analysis end End data_analysis->end

Caption: General experimental workflow for assessing the in vitro effects of 4'-Azidocytidine.

References

Application Notes and Protocols for the Laboratory Synthesis of R-1479 (4'-azidocytidine)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

R-1479, also known as 4'-azidocytidine, is a potent nucleoside analog inhibitor of viral RNA-dependent RNA polymerase (RdRp). It has demonstrated significant antiviral activity against a range of RNA viruses, including Hepatitis C virus (HCV), henipaviruses, and other paramyxoviruses.[1][2] This document provides detailed application notes and protocols for the laboratory-scale synthesis of this compound, intended to guide researchers in the fields of medicinal chemistry, virology, and drug development. The synthesis involves a multi-step process commencing from a suitable ribonucleoside precursor. These protocols are based on established synthetic methodologies for nucleoside analogs and aim to provide a reproducible procedure for obtaining this compound for research purposes.

Chemical Information

Compound Name Synonyms IUPAC Name CAS Number Molecular Formula Molecular Weight Chemical Structure
This compound4'-azidocytidine4-amino-1-((2R,3R,4S,5R)-4-azido-3,5-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidin-2(1H)-one404950-93-6C₉H₁₂N₆O₄268.23 g/mol [Image of the chemical structure of this compound]

Antiviral Activity

This compound exhibits potent and selective inhibition of viral replication. The following table summarizes its in vitro activity against various RNA viruses.

Virus Cell Line Assay EC₅₀ (µM) IC₅₀ (µM) CC₅₀ (µM) Selectivity Index (SI) Reference
Hepatitis C Virus (HCV) Genotype 1bHuh-7Replicon1.28->2000>1562[2]
Nipah Virus (NiV)------[1]
Hendra Virus (HeV)------[1]
Measles Virus (MeV)------
Human Parainfluenza Virus 3 (hPIV3)------

Synthetic Workflow

The synthesis of this compound (4'-azidocytidine) is a multi-step process that can be achieved from a commercially available starting material such as uridine. The general workflow involves the introduction of the azido group at the 4' position of the ribose ring, followed by the conversion of the uracil base to cytosine.

Synthesis_Workflow Start Uridine Step1 Protection of Hydroxyl Groups Start->Step1 Intermediate1 Protected Uridine Step1->Intermediate1 Step2 Introduction of 4'-Azido Group Intermediate1->Step2 Intermediate2 Protected 4'-Azidouridine Step2->Intermediate2 Step3 Conversion of Uracil to Cytosine Intermediate2->Step3 Intermediate3 Protected 4'-Azidocytidine Step3->Intermediate3 Step4 Deprotection Intermediate3->Step4 End This compound (4'-Azidocytidine) Step4->End

Caption: General synthetic workflow for this compound.

Experimental Protocols

Note: These protocols are adapted from literature procedures for the synthesis of related nucleoside analogs. Researchers should exercise appropriate caution and optimize conditions as necessary. All reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.

Protocol 1: Synthesis of 2',3',5'-Tri-O-acetyl-4'-azidouridine

This protocol describes the introduction of the azido group at the 4'-position of a protected uridine derivative.

Materials:

  • Uridine

  • Acetic anhydride

  • Pyridine

  • Azidotrimethylsilane (TMSN₃)

  • Trimethylsilyl trifluoromethanesulfonate (TMSOTf)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate/Hexanes solvent system

Procedure:

  • Protection of Uridine: To a solution of uridine in pyridine, add acetic anhydride dropwise at 0 °C. Allow the reaction to warm to room temperature and stir until complete conversion is observed by TLC.

  • Work-up: Quench the reaction with methanol and concentrate under reduced pressure. Dissolve the residue in ethyl acetate and wash successively with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield 2',3',5'-tri-O-acetyluridine.

  • 4'-Azidation: Dissolve the protected uridine in anhydrous DCM and cool to 0 °C. Add azidotrimethylsilane (TMSN₃) followed by the dropwise addition of trimethylsilyl trifluoromethanesulfonate (TMSOTf).

  • Reaction Monitoring: Monitor the reaction progress by TLC. Upon completion, carefully quench the reaction by the addition of saturated sodium bicarbonate solution.

  • Purification: Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate. After filtration and concentration, purify the crude product by silica gel column chromatography using an ethyl acetate/hexanes gradient to afford 2',3',5'-tri-O-acetyl-4'-azidouridine.

Protocol 2: Synthesis of this compound (4'-azidocytidine)

This protocol details the conversion of the protected 4'-azidouridine to this compound.

Materials:

  • 2',3',5'-Tri-O-acetyl-4'-azidouridine

  • 1,2,4-Triazole

  • Phosphorus oxychloride (POCl₃)

  • Triethylamine

  • Acetonitrile, anhydrous

  • Ammonia in methanol (7 N)

  • Silica gel for column chromatography

  • Dichloromethane/Methanol solvent system

Procedure:

  • Conversion to Triazolide: To a solution of 2',3',5'-tri-O-acetyl-4'-azidouridine and 1,2,4-triazole in anhydrous acetonitrile, add phosphorus oxychloride dropwise at 0 °C, followed by triethylamine. Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).

  • Amination: Cool the reaction mixture to 0 °C and bubble ammonia gas through the solution or add a solution of ammonia in methanol.

  • Work-up and Deprotection: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in a solution of ammonia in methanol and stir at room temperature to effect deprotection of the acetyl groups.

  • Purification: After completion of the deprotection (monitored by TLC), concentrate the mixture and purify the crude product by silica gel column chromatography using a dichloromethane/methanol gradient to yield this compound as a solid.

Characterization Data

The synthesized this compound should be characterized by standard analytical techniques to confirm its identity and purity.

Technique Expected Results
¹H NMR The spectrum should show characteristic signals for the ribose protons and the cytosine base. The anomeric proton (H-1') is expected to appear as a doublet. The absence of a signal for the H-4' proton and the presence of signals corresponding to the other ribose protons will be indicative of the 4'-azido substitution.
¹³C NMR The spectrum should display nine distinct carbon signals corresponding to the molecular structure of 4'-azidocytidine.
Mass Spectrometry (HRMS) The high-resolution mass spectrum should show a molecular ion peak corresponding to the exact mass of this compound ([M+H]⁺ or [M+Na]⁺).
Purity (HPLC) Purity should be ≥95% as determined by HPLC analysis.

Signaling Pathway Inhibition

This compound acts as a prodrug that is intracellularly converted to its active triphosphate form. This triphosphate analog then competes with the natural nucleotide triphosphate for incorporation into the nascent viral RNA chain by the viral RNA-dependent RNA polymerase (RdRp), leading to chain termination and inhibition of viral replication.

Signaling_Pathway R1479 This compound (4'-azidocytidine) Cell Host Cell R1479->Cell Kinases Cellular Kinases R1479->Kinases Phosphorylation R1479_TP This compound Triphosphate (Active Form) Kinases->R1479_TP RdRp Viral RNA-dependent RNA Polymerase (RdRp) R1479_TP->RdRp Competitive Inhibition RNA_Elongation Viral RNA Elongation R1479_TP->RNA_Elongation Incorporation RdRp->RNA_Elongation NTPs Natural Nucleotide Triphosphates (NTPs) NTPs->RdRp Chain_Termination Chain Termination RNA_Elongation->Chain_Termination Inhibition Inhibition of Viral Replication Chain_Termination->Inhibition

Caption: Mechanism of action of this compound.

Safety Precautions

  • Azide-containing compounds are potentially explosive and should be handled with care. Avoid heating to high temperatures or subjecting them to shock.

  • Organic azides are toxic. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment, including gloves, lab coat, and safety glasses.

  • The reagents used in the synthesis, such as phosphorus oxychloride and TMSOTf, are corrosive and moisture-sensitive. Handle them under anhydrous conditions and with appropriate care.

  • Consult the Safety Data Sheets (SDS) for all chemicals used in these protocols.

References

Application Notes and Protocols for R-1479 (4'-Azidocytidine) in Click Chemistry Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

R-1479, chemically known as 4'-Azidocytidine, is a modified nucleoside analog with significant applications in biomedical research and drug development. It functions as a potent and specific inhibitor of the Hepatitis C Virus (HCV) RNA-dependent RNA polymerase (RdRp), NS5B, thereby blocking viral replication.[1] Beyond its antiviral properties, the 4'-azido modification makes this compound a valuable tool for bioconjugation via "click chemistry." This bioorthogonal reaction allows for the efficient and specific covalent linkage of this compound to molecules containing a terminal alkyne or a strained cyclooctyne, enabling a wide range of applications from antiviral research to RNA labeling and tracking.

This document provides detailed application notes and experimental protocols for the use of this compound in click chemistry reactions, including Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Data Presentation

Table 1: Antiviral Activity of this compound against Hepatitis C Virus

ParameterValueCell SystemReference
IC₅₀ (HCV Replication) 1.28 µMHCV subgenomic replicon system[1]
Ki (NS5B Polymerase Inhibition) 40 nMRecombinant HCV polymerase (NS5B)[1]
Cytotoxicity (CC₅₀) > 2 mMHCV replicon or Huh-7 cells[1]

Table 2: Representative Yields of Intramolecular Click Chemistry with Nucleoside Azides

Note: This data is for intramolecular cyclization of modified pyrimidine nucleosides and serves as an indicator of the reactivity of nucleoside azides in click chemistry.

ReactantCatalyst/LigandYield (%)Reference
5'-azido-5'deoxy-5-(1,7-octadiynyl)-2'-deoxycytidineCuSO₄, Ascorbic Acid, TBTA71[2]
5'-azido-5'deoxy-5-(1,7-octadiynyl)-2'-deoxyuridineCuSO₄, Ascorbic Acid46[2]
5'-azido-5'deoxy-5-(1,7-octadiynyl)-2'-deoxyuridineCuSO₄, Ascorbic Acid, TBTA69[2]

Signaling Pathway: Inhibition of HCV Replication by this compound

This compound targets the HCV NS5B protein, an RNA-dependent RNA polymerase that is essential for the replication of the viral genome. The following diagram illustrates the mechanism of action of this compound in the context of the HCV replication cycle.

HCV_Replication_Inhibition cluster_cell Hepatocyte HCV_RNA HCV (+)RNA Genome Polyprotein HCV Polyprotein HCV_RNA->Polyprotein Translation Replication_Complex Replication Complex HCV_RNA->Replication_Complex NS5B NS5B (RdRp) Polyprotein->NS5B Proteolytic Processing NS5B->Replication_Complex Negative_RNA (-)RNA Intermediate Replication_Complex->Negative_RNA RNA Synthesis Progeny_RNA Progeny (+)RNA Negative_RNA->Progeny_RNA RNA Synthesis R1479 This compound (4'-Azidocytidine) R1479_TP This compound-Triphosphate R1479->R1479_TP Phosphorylation R1479_TP->Replication_Complex Incorporation & Chain Termination Cellular_Kinases Cellular Kinases

Caption: Inhibition of HCV Replication by this compound.

Experimental Workflow: Metabolic Labeling of Nascent RNA with this compound

This compound can be used to metabolically label newly synthesized RNA in cells. The incorporated 4'-azido group serves as a handle for subsequent bioconjugation to a reporter molecule via click chemistry. This allows for the visualization, purification, and analysis of nascent RNA.

Metabolic_Labeling_Workflow Start Start: Seed Cells Incubate Incubate with this compound (Metabolic Labeling) Start->Incubate Wash Wash to Remove Unincorporated this compound Incubate->Wash Lyse Cell Lysis & RNA Extraction Wash->Lyse Click_Reaction Click Chemistry Reaction (e.g., with Alkyne-Fluorophore) Lyse->Click_Reaction Purify Purify Labeled RNA Click_Reaction->Purify Analyze Downstream Analysis (e.g., Imaging, Sequencing) Purify->Analyze

Caption: Experimental Workflow for Metabolic RNA Labeling.

Experimental Protocols

The following are detailed protocols for performing click chemistry reactions with this compound. These protocols are general and may require optimization for specific applications.

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of this compound with an Alkyne-Modified Molecule

This protocol is suitable for in vitro bioconjugation of this compound to a molecule containing a terminal alkyne, such as a fluorescent probe, biotin, or a linker for attachment to a solid support.

Materials:

  • This compound (4'-Azidocytidine)

  • Alkyne-modified molecule of interest

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)

  • Phosphate-buffered saline (PBS) or other suitable buffer (pH 7.0-8.0)

  • DMSO (if needed for solubility)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of this compound in water or DMSO.

    • Prepare a 10 mM stock solution of the alkyne-modified molecule in a compatible solvent.

    • Prepare a 100 mM stock solution of sodium ascorbate in water. This solution should be prepared fresh.

    • Prepare a 20 mM stock solution of CuSO₄ in water.

    • Prepare a 100 mM stock solution of THPTA or TBTA in water or DMSO.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the following in order:

      • This compound (to a final concentration of 1-5 mM)

      • Alkyne-modified molecule (1.5 to 2 equivalents relative to this compound)

      • Buffer to the desired final volume.

    • Vortex briefly to mix.

  • Catalyst Preparation:

    • In a separate tube, pre-mix the CuSO₄ and THPTA/TBTA ligand in a 1:5 molar ratio. For example, mix 1 µL of 20 mM CuSO₄ with 1 µL of 100 mM THPTA. Let this mixture stand for 1-2 minutes.

  • Initiation of the Reaction:

    • Add the pre-mixed catalyst solution to the reaction mixture containing this compound and the alkyne.

    • Add the freshly prepared sodium ascorbate solution to the reaction mixture to a final concentration of 5-10 mM.

    • Vortex the reaction mixture gently.

  • Incubation:

    • Incubate the reaction at room temperature for 1-4 hours. The reaction progress can be monitored by TLC, LC-MS, or other appropriate analytical techniques.

  • Purification:

    • Once the reaction is complete, the product can be purified using standard techniques such as HPLC, solid-phase extraction, or precipitation.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) of this compound with a Strained Alkyne

This protocol is suitable for copper-free click chemistry, which is ideal for applications in living cells or in systems where copper toxicity is a concern.

Materials:

  • This compound (4'-Azidocytidine)

  • Strained alkyne-modified molecule (e.g., DBCO, BCN, or DIFO derivatives)

  • Phosphate-buffered saline (PBS) or cell culture medium

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of this compound in a biocompatible solvent (e.g., water or DMSO).

    • Prepare a stock solution of the strained alkyne-modified molecule in a compatible solvent.

  • Metabolic Labeling (for cellular applications):

    • Incubate cells with this compound at a concentration of 50-200 µM in their regular growth medium for a desired period (e.g., 2-24 hours) to allow for its incorporation into nascent RNA.

  • Washing:

    • After incubation, wash the cells three times with warm PBS or fresh medium to remove unincorporated this compound.

  • SPAAC Reaction:

    • For in vitro reactions, simply mix this compound and the strained alkyne in a suitable buffer and incubate at room temperature or 37°C.

    • For cellular applications, add the strained alkyne-modified probe (e.g., a DBCO-fluorophore) to the washed cells in fresh medium at a final concentration of 10-100 µM.

    • Incubate for 30-90 minutes at 37°C.

  • Washing and Analysis:

    • After the SPAAC reaction, wash the cells again with PBS to remove the unreacted probe.

    • The labeled cells or biomolecules are now ready for downstream analysis, such as fluorescence microscopy, flow cytometry, or enrichment followed by sequencing.

Conclusion

This compound (4'-Azidocytidine) is a versatile molecule that serves as both a potent antiviral agent and a valuable tool for chemical biology. Its azide functionality allows for its specific and efficient conjugation to a wide array of molecules through click chemistry. The protocols and data provided herein offer a comprehensive guide for researchers to utilize this compound in their studies of HCV, RNA biology, and other applications requiring bioorthogonal labeling.

References

R-1479: A Potent Nucleoside Analog for Probing RNA-Dependent RNA Polymerase Function

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

R-1479 is a nucleoside analog inhibitor of RNA-dependent RNA polymerase (RdRp), a crucial enzyme for the replication of many RNA viruses. As a 4'-azidocytidine derivative, this compound acts as a chain terminator, thereby halting viral RNA synthesis. Its potent antiviral activity, particularly against Hepatitis C Virus (HCV), has made it a valuable tool for studying the function and inhibition of viral RdRps. This document provides detailed application notes and experimental protocols for utilizing this compound in virology and drug discovery research.

Mechanism of Action

This compound is a prodrug that, upon entering a host cell, is metabolized by host cell kinases into its active triphosphate form. This active metabolite then competes with natural nucleoside triphosphates for incorporation into the nascent viral RNA chain by the RdRp. Once incorporated, the 4'-azido group on the ribose sugar of this compound prevents the formation of the next phosphodiester bond, leading to premature termination of RNA chain elongation and the cessation of viral replication.

Data Presentation

The following table summarizes the quantitative data for this compound and its active triphosphate form, providing key parameters for its antiviral activity and cytotoxicity.

ParameterValueVirus/EnzymeCell Line/Assay Condition
EC50 1.28 µMHepatitis C Virus (HCV)Replicon Assay
CC50 >100 µMMultiple Human Cell LinesCell Viability Assays
IC50 (this compound triphosphate) Low micromolar rangeHCV NS5B PolymeraseBiochemical Assay
Ki (this compound triphosphate) Not explicitly found in searchesHCV NS5B PolymeraseBiochemical Assay

Note: The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[1] The 50% cytotoxic concentration (CC50) is the concentration of a compound that is required to reduce cell viability by 50%. The half-maximal effective concentration (EC50) refers to the concentration of a drug which induces a response halfway between the baseline and maximum after a specified exposure time. The inhibition constant (Ki) is an indication of how potent an inhibitor is; it is the concentration required to produce half maximum inhibition.

Experimental Protocols

In Vitro RdRp Inhibition Assay

This protocol details the measurement of RdRp inhibition by the active triphosphate form of this compound using purified recombinant HCV NS5B polymerase.

Materials:

  • Purified recombinant HCV NS5B polymerase (full-length or C-terminally truncated soluble form)

  • This compound triphosphate

  • RNA template/primer (e.g., poly(A)/oligo(dT))

  • Radiolabeled nucleotide (e.g., [α-³²P]UTP)

  • Unlabeled NTPs (ATP, CTP, GTP, UTP)

  • Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM NaCl, 5 mM MgCl₂, 1 mM DTT, 0.5 U/µL RNase inhibitor)

  • DE81 filter paper

  • Scintillation fluid and counter

Procedure:

  • Prepare a reaction mixture containing the assay buffer, RNA template/primer, and unlabeled NTPs (excluding the radiolabeled one).

  • Add varying concentrations of this compound triphosphate to the reaction mixture.

  • Initiate the reaction by adding the purified HCV NS5B polymerase and the radiolabeled nucleotide.

  • Incubate the reaction at the optimal temperature for the enzyme (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Stop the reaction by adding EDTA.

  • Spot the reaction mixture onto DE81 filter paper and wash thoroughly with a wash buffer (e.g., 0.5 M Na₂HPO₄) to remove unincorporated nucleotides.

  • Dry the filter paper and measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each concentration of this compound triphosphate and determine the IC50 value.

Cell-Based HCV Replicon Assay

This protocol describes the evaluation of this compound's antiviral activity in a cell-based system using a subgenomic HCV replicon that expresses a reporter gene (e.g., luciferase).

Materials:

  • Huh-7 cells harboring a subgenomic HCV replicon with a luciferase reporter gene

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and antibiotics

  • This compound

  • DMSO (vehicle control)

  • Luciferase assay reagent

  • Luminometer

  • Cell viability assay kit (e.g., MTT or CellTiter-Glo)

Procedure:

  • Seed the HCV replicon-containing Huh-7 cells in a 96-well plate at an appropriate density.

  • After 24 hours, treat the cells with serial dilutions of this compound (and a DMSO control).

  • Incubate the cells for 48-72 hours.

  • To determine antiviral activity, lyse the cells and measure the luciferase activity using a luminometer.

  • To assess cytotoxicity, perform a cell viability assay on a parallel plate of replicon cells treated with the same concentrations of this compound.

  • Calculate the percentage of inhibition of HCV replication and cell viability for each concentration.

  • Determine the EC50 (antiviral activity) and CC50 (cytotoxicity) values.

Visualizations

Signaling Pathway of Viral Replication and Inhibition by this compound

G cluster_0 Host Cell cluster_1 Virus R1479_prodrug This compound (Prodrug) Host_Kinases Host Kinases R1479_prodrug->Host_Kinases Metabolism R1479_TP This compound-TP (Active) RdRp Viral RdRp R1479_TP->RdRp Competitive Inhibition Host_Kinases->R1479_TP NTPs Natural NTPs NTPs->RdRp Substrate Viral_RNA Viral RNA Replication RdRp->Viral_RNA Elongation Chain_Termination Chain Termination RdRp->Chain_Termination Inhibition Inhibition of Replication Chain_Termination->Inhibition Viral_Entry Viral Entry & Uncoating Viral_Genome Viral RNA Genome Viral_Entry->Viral_Genome Viral_Genome->Viral_RNA G cluster_0 Assay Preparation cluster_1 Reaction & Incubation cluster_2 Detection & Analysis Purified_RdRp Purified RdRp Reaction_Mix Prepare Reaction Mix Purified_RdRp->Reaction_Mix R1479_TP This compound-TP R1479_TP->Reaction_Mix Template_Primer RNA Template/Primer Template_Primer->Reaction_Mix NTPs NTPs (one radiolabeled) NTPs->Reaction_Mix Incubation Incubate at 30°C Reaction_Mix->Incubation Spot_Filter Spot on DE81 Filter Incubation->Spot_Filter Wash Wash Filter Spot_Filter->Wash Scintillation Scintillation Counting Wash->Scintillation Analysis Calculate IC50 Scintillation->Analysis G cluster_0 Cell Culture & Treatment cluster_1 Luciferase Assay (Antiviral) cluster_2 Viability Assay (Cytotoxicity) Seed_Cells Seed HCV Replicon Cells Add_R1479 Add this compound Dilutions Seed_Cells->Add_R1479 Incubate_Cells Incubate 48-72h Add_R1479->Incubate_Cells Lyse_Cells_L Lyse Cells Incubate_Cells->Lyse_Cells_L Add_Reagent_V Add Viability Reagent Incubate_Cells->Add_Reagent_V Measure_Luciferase Measure Luciferase Lyse_Cells_L->Measure_Luciferase Calculate_EC50 Calculate EC50 Measure_Luciferase->Calculate_EC50 Measure_Signal Measure Signal Add_Reagent_V->Measure_Signal Calculate_CC50 Calculate CC50 Measure_Signal->Calculate_CC50

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Drug-Induced Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to compound-induced cytotoxicity in cell lines. While this guide is broadly applicable, it will use a hypothetical compound, designated as R-1479, to illustrate common issues and solutions.

Troubleshooting Guide

Problem 1: Significant cell death observed even at low concentrations of this compound.

Possible Cause:

  • High intrinsic cytotoxicity of the compound: this compound may be a potent inducer of apoptosis or necrosis.

  • Cell line sensitivity: The chosen cell line may be particularly sensitive to the compound's mechanism of action.

  • Off-target effects: The compound may be interacting with unintended cellular targets, leading to toxicity.

  • Solvent toxicity: The vehicle used to dissolve this compound (e.g., DMSO) may be causing cytotoxicity at the concentrations used.

Suggested Solutions:

  • Perform a Dose-Response and Time-Course Experiment: To determine the IC50 (half-maximal inhibitory concentration) and the kinetics of cell death, a detailed dose-response and time-course study is essential. This will help in identifying a therapeutic window.

  • Test in Multiple Cell Lines: Assess the cytotoxicity of this compound in a panel of cell lines, including those with different genetic backgrounds and expression profiles of relevant targets, to understand the specificity of the cytotoxic effect.

  • Conduct a Solvent Toxicity Control: Treat cells with the highest concentration of the solvent used in your experiments to ensure it is not contributing to the observed cell death.

  • Investigate the Mechanism of Cell Death: Determine whether the cytotoxicity is due to apoptosis or necrosis using assays such as Annexin V/Propidium Iodide (PI) staining followed by flow cytometry.

Problem 2: Inconsistent cytotoxicity results between experiments.

Possible Cause:

  • Variability in cell culture conditions: Differences in cell passage number, confluency, or media composition can affect cellular responses to drugs.

  • Compound stability: this compound may be unstable in culture medium, leading to variable active concentrations.

  • Inaccurate compound concentration: Errors in serial dilutions or stock solution preparation.

Suggested Solutions:

  • Standardize Cell Culture Protocols: Use cells within a defined passage number range, seed at a consistent density, and ensure uniform culture conditions for all experiments.

  • Assess Compound Stability: The stability of this compound in culture medium over the experimental time course can be evaluated using analytical methods like HPLC.

  • Verify Compound Concentration: Prepare fresh stock solutions and perform accurate serial dilutions for each experiment.

Frequently Asked Questions (FAQs)

Q1: What is the first step to take when unexpected cytotoxicity is observed?

A1: The first step is to confirm the observation by repeating the experiment with careful attention to controls, including untreated cells and vehicle-treated cells. A comprehensive dose-response analysis should be performed to accurately determine the cytotoxic potential of the compound.

Q2: How can I determine if the observed cell death is due to apoptosis or necrosis?

A2: The mechanism of cell death can be elucidated using several methods. A common approach is Annexin V and Propidium Iodide (PI) staining followed by flow cytometry. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the cell membrane during early apoptosis, while PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, a hallmark of late apoptosis and necrosis. Another method is to measure the activity of caspases, which are key proteases in the apoptotic pathway.[1][2]

Q3: Can I reduce the cytotoxicity of my compound without affecting its intended activity?

A3: This depends on whether the cytotoxicity is an on-target or off-target effect. If the cytotoxicity is due to off-target effects, medicinal chemistry efforts can be employed to modify the compound to improve its selectivity. If the cytotoxicity is an on-target effect, it may be more challenging to mitigate. In some cases, co-treatment with a cytoprotective agent could be explored, but this may also interfere with the compound's efficacy.

Q4: What are some common in vitro assays to quantify cytotoxicity?

A4: Several assays are available to measure cytotoxicity, each with its own advantages and limitations.[3][4] Common assays include:

  • MTT/XTT/MTS assays: These colorimetric assays measure the metabolic activity of viable cells.

  • LDH release assay: This assay measures the release of lactate dehydrogenase (LDH) from cells with damaged membranes, an indicator of necrosis or late apoptosis.[5]

  • ATP-based assays: These assays quantify the amount of ATP present, which correlates with the number of viable cells.

  • Real-time cell analysis: Instruments that measure cellular impedance can monitor cell viability and proliferation in real-time.

Data Presentation

Table 1: Dose-Response of this compound on Cell Viability in Different Cell Lines

Cell LineThis compound IC50 (µM) after 48h
Cell Line A5.2
Cell Line B25.8
Cell Line C> 100

Table 2: Effect of Caspase Inhibitor on this compound-Induced Cytotoxicity in Cell Line A

Treatment% Apoptotic Cells (Annexin V+)
Vehicle Control5%
This compound (10 µM)60%
This compound (10 µM) + Pan-Caspase Inhibitor (Z-VAD-FMK)15%

Experimental Protocols

Protocol 1: Assessment of Cytotoxicity using MTT Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with untreated cells and vehicle-treated cells as controls.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Analysis of Apoptosis by Annexin V/PI Staining
  • Cell Treatment: Seed cells in a 6-well plate and treat with this compound at the desired concentrations for the specified time.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the cell pellet with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive, PI-negative cells are in early apoptosis, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

Visualizations

Signaling_Pathway R1479 This compound Target Cellular Target R1479->Target Stress Cellular Stress Target->Stress Mitochondria Mitochondria Stress->Mitochondria Caspase9 Caspase-9 Mitochondria->Caspase9 Cytochrome c release Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A simplified signaling pathway of this compound-induced apoptosis.

Experimental_Workflow start Start: Observe Cytotoxicity dose_response Dose-Response & Time-Course start->dose_response mechanism Determine Mechanism (Apoptosis vs. Necrosis) dose_response->mechanism mitigation Develop Mitigation Strategy mechanism->mitigation end End: Optimized Protocol mitigation->end

Caption: Experimental workflow for addressing this compound cytotoxicity.

Troubleshooting_Logic issue High Cytotoxicity Observed check_solvent Is solvent toxic? issue->check_solvent check_dose Is dose too high? check_solvent->check_dose No solution_solvent Use lower solvent conc. check_solvent->solution_solvent Yes check_cell_line Is cell line sensitive? check_dose->check_cell_line No solution_dose Perform dose titration check_dose->solution_dose Yes solution_cell_line Test in other cell lines check_cell_line->solution_cell_line Yes

Caption: A logical flowchart for troubleshooting cytotoxicity issues.

References

Technical Support Center: 4'-Azidocytidine Solubility and Experimental Use

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 4'-Azidocytidine. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges related to the solubility and handling of 4'-Azidocytidine in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is 4'-Azidocytidine and what is its primary mechanism of action?

4'-Azidocytidine (also known as R1479) is a nucleoside analog that has demonstrated potent antiviral activity, particularly against viruses with RNA-dependent RNA polymerase (RdRp), such as the hepatitis C virus (HCV). Its mechanism of action involves intracellular phosphorylation to its active 5'-triphosphate form (R1479-TP). This active metabolite then acts as a competitive inhibitor of the viral RdRp.[1][2] Upon incorporation into the nascent viral RNA chain, it leads to chain termination, thereby halting viral replication.[3]

Q2: What are the recommended solvents for dissolving 4'-Azidocytidine?

Dimethyl sulfoxide (DMSO) and water are the most commonly used solvents for preparing stock solutions of 4'-Azidocytidine. It is also soluble in Phosphate-Buffered Saline (PBS). For in vivo studies, multi-solvent systems are often employed to improve bioavailability.

Q3: How can I improve the dissolution of 4'-Azidocytidine if it's not dissolving completely?

If you encounter issues with dissolving 4'-Azidocytidine, the following techniques can be helpful:

  • Sonication: Applying ultrasonic waves can help to break down powder aggregates and enhance dissolution.

  • Heating: Gently warming the solution can increase the solubility. For aqueous solutions, heating to 60°C has been reported to aid dissolution.

  • Vortexing: Vigorous mixing can also facilitate the dissolution process.

Q4: My 4'-Azidocytidine solution precipitated after being stored. What should I do?

Precipitation can occur, especially with concentrated stock solutions stored at low temperatures. To redissolve the compound, you can warm the solution and sonicate it until the precipitate is no longer visible. It is recommended to prepare fresh solutions for experiments whenever possible and to store stock solutions in small aliquots to avoid repeated freeze-thaw cycles.

Q5: What is the stability of 4'-Azidocytidine in aqueous solutions?

4'-Azidocytidine can degrade in aqueous solutions to cytosine and azide. This degradation is pH-dependent, with a faster rate observed in acidic solutions compared to neutral solutions.[4] Therefore, it is advisable to prepare fresh aqueous solutions for your experiments or store them for short periods at appropriate pH and temperature conditions.

Solubility Data

The following table summarizes the solubility of 4'-Azidocytidine in common laboratory solvents.

SolventConcentrationMethod/Notes
DMSO33.33 mg/mL (116.86 mM)Requires sonication. Use of hygroscopic DMSO can impact solubility.
Water20 mg/mL (70.12 mM)Requires sonication.
PBS16.67 mg/mL (58.45 mM)Requires sonication, warming, and heating to 60°C.
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline2.5 mg/mL (8.77 mM)Requires sonication. Suitable for in vivo use.
10% DMSO, 90% (20% SBE-β-CD in Saline)2.5 mg/mL (8.77 mM)Requires sonication. Suitable for in vivo use.
10% DMSO, 90% Corn Oil2.5 mg/mL (8.77 mM)Requires sonication. Suitable for in vivo use.

Experimental Protocols

Preparation of a 10 mM Stock Solution in DMSO

Materials:

  • 4'-Azidocytidine powder

  • Anhydrous, cell culture grade Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator

Protocol:

  • Calculate the required mass of 4'-Azidocytidine for your desired volume of 10 mM stock solution (Molecular Weight: 284.23 g/mol ).

  • Aseptically weigh the calculated amount of 4'-Azidocytidine powder and transfer it to a sterile microcentrifuge tube.

  • Add the corresponding volume of DMSO to the tube.

  • Vortex the tube vigorously for 1-2 minutes.

  • If the compound is not fully dissolved, place the tube in a sonicator bath for 10-15 minutes, or until the solution becomes clear.

  • Visually inspect the solution to ensure no particulate matter remains.

  • Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C for long-term storage.

Preparation of a Working Solution for Cell Culture Experiments

Materials:

  • 10 mM 4'-Azidocytidine stock solution in DMSO

  • Pre-warmed complete cell culture medium

  • Sterile tubes

Protocol:

  • Thaw an aliquot of the 10 mM 4'-Azidocytidine stock solution at room temperature.

  • Determine the final concentration of 4'-Azidocytidine required for your experiment.

  • Perform a serial dilution of the stock solution in pre-warmed complete cell culture medium to achieve the desired final concentration. Note: It is crucial to maintain the final DMSO concentration in the cell culture medium at a non-toxic level, typically below 0.5% (v/v), and ideally at or below 0.1%.

  • Gently mix the working solution by pipetting up and down or by inverting the tube.

  • Add the final working solution to your cell culture plates.

Visualizing the Mechanism of Action

The following diagrams illustrate the intracellular activation of 4'-Azidocytidine and its subsequent inhibition of viral replication.

Intracellular Activation of 4'-Azidocytidine cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space 4_Azidocytidine 4'-Azidocytidine 4_Azidocytidine_inside 4'-Azidocytidine 4_Azidocytidine->4_Azidocytidine_inside Cellular Uptake 4_Azido_dCMP 4'-Azido-dCMP (monophosphate) 4_Azidocytidine_inside->4_Azido_dCMP Cellular Kinases 4_Azido_dCDP 4'-Azido-dCDP (diphosphate) 4_Azido_dCMP->4_Azido_dCDP Cellular Kinases 4_Azido_dCTP 4'-Azido-dCTP (Active Triphosphate) 4_Azido_dCDP->4_Azido_dCTP Cellular Kinases

Caption: Intracellular phosphorylation cascade of 4'-Azidocytidine.

Mechanism of Viral Replication Inhibition Viral_RNA Viral RNA Template RdRp Viral RNA-dependent RNA Polymerase (RdRp) Viral_RNA->RdRp Nascent_RNA Growing Viral RNA RdRp->Nascent_RNA RNA Synthesis 4_Azido_dCTP 4'-Azido-dCTP (Active Drug) 4_Azido_dCTP->RdRp Competitive Inhibition Natural_NTPs Natural Nucleoside Triphosphates (ATP, GTP, CTP, UTP) Natural_NTPs->RdRp Termination Chain Termination Nascent_RNA->Termination Incorporation of 4'-Azido-dCTP Inhibition Inhibition of Viral Replication Termination->Inhibition

Caption: Inhibition of viral RNA synthesis by 4'-Azidocytidine triphosphate.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Compound will not dissolve in the primary solvent (e.g., DMSO, water). - Insufficient solvent volume.- Compound has low solubility at room temperature.- Aggregation of the powder.- Ensure the correct solvent-to-solute ratio is used.- Gently warm the solution (up to 60°C for aqueous solutions).- Use a sonicator bath to aid dissolution.- Vortex the solution vigorously.
Precipitation occurs when diluting the DMSO stock solution into aqueous cell culture medium. - The compound is not soluble in the aqueous medium at the desired concentration.- The final concentration of DMSO is too low to maintain solubility.- Rapid change in solvent polarity.- Perform a serial dilution in pre-warmed (37°C) cell culture medium to gradually decrease the DMSO concentration.- Ensure the final working concentration of the compound does not exceed its aqueous solubility limit.- Increase the final DMSO concentration if tolerated by the cell line (typically up to 0.5%), ensuring a vehicle control is included in the experiment.
The solution appears cloudy or contains visible particles after dissolution. - Incomplete dissolution.- Presence of insoluble impurities.- Contamination.- Continue sonication and/or warming until the solution is clear.- If impurities are suspected, filter the solution through a 0.22 µm syringe filter.- If contamination is suspected, discard the solution and prepare a fresh batch using sterile techniques.
Variability in experimental results between batches of prepared solutions. - Inaccurate weighing of the compound.- Incomplete initial dissolution of the stock solution.- Degradation of the compound in solution over time.- Use a calibrated analytical balance for accurate weighing.- Visually confirm complete dissolution of the stock solution before making aliquots.- Prepare fresh working solutions for each experiment and avoid prolonged storage of diluted aqueous solutions.

References

R-1479 stability and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available scientific literature and safety databases do not contain specific information regarding a compound designated "R-1479." The following troubleshooting guides, FAQs, and protocols are based on general best practices for the stability and storage of research compounds. Researchers should always refer to the manufacturer's specific recommendations for handling and storage.

Frequently Asked Questions (FAQs)

Q1: What are the general recommended storage conditions for a new research compound like this compound?

For a novel compound where specific stability data is unavailable, it is recommended to store the solid form in a tightly sealed container at -20°C, protected from light and moisture. For solutions, it is advisable to prepare fresh solutions for each experiment. If short-term storage of a stock solution is necessary, it should be stored at -80°C in an inert solvent.

Q2: I observed precipitation in my stock solution of this compound after thawing. What should I do?

Precipitation upon thawing can indicate that the compound's solubility limit has been exceeded at lower temperatures or that the compound is degrading. Gently warm the solution and vortex to see if the precipitate redissolves. If it does not, it is recommended to centrifuge the solution and use the supernatant, being aware that the concentration may be lower than expected. For future use, consider preparing smaller aliquots to minimize freeze-thaw cycles or storing at a lower concentration.

Q3: My experimental results with this compound are inconsistent. Could this be related to compound stability?

Inconsistent results are a common indicator of compound instability. Degradation of the compound over time, especially when in solution, can lead to variable effective concentrations in your assays. It is crucial to handle the compound consistently and minimize the time it spends at room temperature. Preparing fresh solutions for each experiment from a solid stock is the best practice to ensure reproducibility.

Q4: How can I assess the stability of this compound in my experimental buffer?

A simple stability test can be performed by incubating this compound in your experimental buffer at the working temperature for various durations (e.g., 0, 2, 4, 8, 24 hours). The samples can then be analyzed by High-Performance Liquid Chromatography (HPLC) to monitor for the appearance of degradation products and a decrease in the parent compound's peak area over time.

Troubleshooting Guide

IssuePossible CauseRecommended Action
Unexpected or No Activity in Assay Compound degradationPrepare fresh solutions from solid stock immediately before use. Minimize exposure of the compound to light, high temperatures, and reactive chemicals.
Incorrect storageVerify the recommended storage conditions from the supplier. If none are provided, store the solid at -20°C and solutions at -80°C.
Low solubility in assay bufferTest the solubility of this compound in the assay buffer. Consider using a co-solvent like DMSO, but ensure the final concentration is compatible with your experimental system.
Batch-to-Batch Variability Differences in compound purity or formRequest a Certificate of Analysis (CoA) for each batch to compare purity and other specifications.
Inconsistent handling or storageStandardize the protocol for solution preparation, storage, and handling across all experiments.
Color Change of Solid or Solution Compound degradation or reactionDiscard the discolored material. A color change is a strong indicator of chemical instability.

Experimental Protocols

Protocol 1: General Procedure for Preparation of a Stock Solution

  • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weigh the desired amount of the compound in a sterile, chemical-resistant tube.

  • Add the appropriate volume of a suitable solvent (e.g., DMSO) to achieve the desired stock concentration.

  • Vortex or sonicate briefly to ensure complete dissolution.

  • If not for immediate use, dispense into single-use aliquots, seal tightly, and store at -80°C.

Visualizations

experimental_workflow cluster_preparation Preparation cluster_storage Storage cluster_usage Experimental Use A Equilibrate Solid This compound to RT B Weigh Compound A->B C Dissolve in Anhydrous Solvent B->C D Aliquot into Single-Use Vials C->D E Store Aliquots at -80°C D->E F Thaw Single Aliquot E->F For each experiment G Prepare Working Solution F->G H Perform Experiment G->H

Caption: Recommended workflow for preparing and using this compound solutions.

troubleshooting_logic node_action node_action node_outcome node_outcome start Inconsistent Experimental Results? q1 Using Freshly Prepared Solution? start->q1 a1_no Prepare Fresh Solution from Solid Stock q1->a1_no No q2 Precipitate Observed in Stock Solution? q1->q2 Yes a1_no->q1 a2_yes Warm and Vortex. If persists, centrifuge and use supernatant. q2->a2_yes Yes q3 Consistent Results Achieved? q2->q3 No a2_yes->q3 outcome_yes Problem Solved q3->outcome_yes Yes outcome_no Investigate Other Experimental Variables q3->outcome_no No

Caption: Troubleshooting guide for inconsistent experimental results.

Technical Support Center: R-1479 in HCV Inhibition Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the use of R-1479 in Hepatitis C Virus (HCV) inhibition assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action against HCV?

This compound, also known as 4'-azidocytidine, is a potent and specific inhibitor of the HCV NS5B RNA-dependent RNA polymerase (RdRp).[1] As a nucleoside analog, it acts as a chain terminator during viral RNA replication. After being metabolized into its active triphosphate form, it is incorporated into the nascent viral RNA strand by the NS5B polymerase. The 4'-azido group prevents the formation of the next phosphodiester bond, thus halting further RNA elongation and inhibiting viral replication.

Q2: What are the typical EC50 and CC50 values for this compound?

The half-maximal effective concentration (EC50) and the 50% cytotoxic concentration (CC50) of this compound can vary depending on the HCV genotype, the specific replicon system, and the cell line used. Below is a summary of reported values:

Parameter Value Assay Conditions Reference
EC50 1.28 µMHCV Genotype 1b Replicon Assay[1]
IC50 (NS5B Polymerase) 320 nMIn vitro RNA synthesis assay[1]
CC50 >2 mMHuh-7 cells[1]
CC50 >100 µMNCI-H358 cells (72h and 168h)[2]

Q3: Can resistance to this compound develop?

Yes, resistance to this compound can be selected for in vitro. Studies have identified specific amino acid substitutions in the NS5B polymerase that confer resistance. Notably, mutations at positions S96 and N142 (S96T and S96T/N142T) have been associated with resistance to this compound.[3] Importantly, these mutations do not confer cross-resistance to other classes of HCV inhibitors, such as 2'-C-methyl-cytidine.[3]

Troubleshooting Guide

HCV Replicon Assay

Q1: I am observing high variability in my luciferase reporter signal between replicate wells. What could be the cause?

High variability can stem from several factors:

  • Uneven Cell Seeding: Ensure a single-cell suspension and proper mixing before and during cell plating to achieve a uniform cell density across all wells.[4] Cell confluence can significantly impact HCV replication, with higher density often leading to inhibition.[1]

  • Edge Effects: The outer wells of a microplate are more prone to evaporation, leading to changes in media concentration and temperature. To mitigate this, consider not using the outermost wells for experimental data or ensure proper humidification of the incubator.

  • Compound Precipitation: this compound, like many small molecules, may have limited aqueous solubility. If the compound precipitates in the culture medium, it will not be available to the cells, leading to inconsistent results. Visually inspect the wells for any precipitate.

  • Inconsistent Pipetting: Ensure accurate and consistent pipetting of cells, compounds, and reagents. Use calibrated pipettes and proper technique.

Q2: The EC50 value I'm getting for this compound is significantly higher than the reported values. What should I check?

  • Compound Integrity: Verify the purity and integrity of your this compound stock. Improper storage or multiple freeze-thaw cycles can degrade the compound.

  • Cell Line Permissiveness: The permissiveness of Huh-7 cell lines to HCV replication can vary between different passages and clones.[5] It is advisable to use a consistent and low-passage number of a highly permissive Huh-7 subclone (e.g., Huh-7.5).

  • Assay Duration: The incubation time with the compound can influence the EC50 value. Ensure you are following a consistent and established protocol, typically a 3-day incubation for replicon assays.[4]

  • DMSO Concentration: High concentrations of DMSO can affect cell health and viral replication. Keep the final DMSO concentration in the assay low, typically at or below 0.5%.[6] Always include a vehicle control with the same DMSO concentration as your compound-treated wells.

Q3: My positive control (another known HCV inhibitor) is working, but this compound shows no activity.

This scenario strongly suggests an issue with the this compound compound itself.

  • Compound Authentication: Confirm the identity and purity of your this compound.

  • Solubility Issues: this compound might be precipitating out of solution at the tested concentrations. Try preparing fresh dilutions and consider using a different solvent or a lower starting concentration.

Cytotoxicity Assay

Q4: I am observing unexpected cytotoxicity with this compound at concentrations where it should be non-toxic.

  • Vehicle (DMSO) Toxicity: High concentrations of the solvent used to dissolve this compound, typically DMSO, can be toxic to cells. Ensure the final DMSO concentration is within the tolerated range for your cell line (usually ≤0.5%).[6]

  • Cell Health: Unhealthy or stressed cells are more susceptible to compound-induced toxicity. Ensure you are using cells that are in the exponential growth phase and have high viability.

  • Assay Interference: Some assay reagents can be affected by the compound. For example, in MTT assays, compounds that have reducing properties can interfere with the conversion of MTT to formazan, leading to a false positive for viability or a false negative for cytotoxicity. Consider using an alternative cytotoxicity assay that measures a different cellular parameter, such as LDH release or ATP levels (e.g., CellTiter-Glo).[2][7]

  • Contamination: Check for any signs of microbial contamination in your cell cultures, as this can lead to cell death and confound your cytotoxicity results.

Experimental Protocols

HCV Replicon Assay (Luciferase-Based)

This protocol is adapted for a 96-well format and is based on commonly used methods.[4][8]

Materials:

  • Huh-7 cell line stably harboring an HCV subgenomic replicon with a luciferase reporter gene.

  • Complete DMEM: DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 0.5 mg/mL G418 (for maintaining replicon cells).

  • Assay Medium: Complete DMEM without G418.

  • This compound stock solution (e.g., 10 mM in DMSO).

  • Luciferase assay reagent.

  • White, clear-bottom 96-well plates.

Procedure:

  • Cell Seeding:

    • Trypsinize and resuspend the HCV replicon cells in assay medium.

    • Count the cells and adjust the density to 1 x 10^5 cells/mL.

    • Seed 100 µL of the cell suspension (10,000 cells) into each well of a 96-well plate.

    • Incubate for 24 hours at 37°C with 5% CO2.

  • Compound Addition:

    • Prepare serial dilutions of this compound in assay medium from your DMSO stock. Ensure the final DMSO concentration does not exceed 0.5%.

    • Include a "no drug" (vehicle control) and a "no cells" (background) control.

    • Carefully remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound.

  • Incubation:

    • Incubate the plate for 72 hours at 37°C with 5% CO2.

  • Luciferase Assay:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature.

    • Add the luciferase assay reagent to each well according to the manufacturer's instructions.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Subtract the background reading from all wells.

    • Normalize the data to the vehicle control (set as 100% replication).

    • Plot the percentage of inhibition versus the log of the this compound concentration and fit the data to a four-parameter logistic curve to determine the EC50 value.

HCV NS5B Polymerase Assay (In Vitro)

This is a generalized protocol for an in vitro RNA-dependent RNA polymerase assay.[9][10][11]

Materials:

  • Purified recombinant HCV NS5B polymerase.

  • RNA template/primer (e.g., poly(C)/oligo(G)).

  • Reaction Buffer: Typically contains Tris-HCl, MgCl2, DTT, and KCl.

  • Ribonucleotide triphosphates (rNTPs: ATP, CTP, GTP, UTP).

  • Radioactively labeled rNTP (e.g., [α-32P]UTP).

  • This compound stock solution.

  • Stop solution (e.g., EDTA).

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, combine the reaction buffer, RNA template/primer, and the desired concentration of this compound.

    • Add the purified NS5B polymerase and pre-incubate for a short period (e.g., 10 minutes at room temperature).

  • Initiation of Reaction:

    • Start the reaction by adding the rNTP mix, including the radioactively labeled rNTP.

  • Incubation:

    • Incubate the reaction at the optimal temperature for the polymerase (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Termination of Reaction:

    • Stop the reaction by adding the stop solution.

  • Analysis of Products:

    • The newly synthesized radiolabeled RNA can be precipitated and collected on a filter, and the radioactivity measured using a scintillation counter.

    • Alternatively, the reaction products can be separated by denaturing polyacrylamide gel electrophoresis and visualized by autoradiography.

  • Data Analysis:

    • Determine the amount of incorporated radiolabeled rNTP for each this compound concentration.

    • Calculate the percentage of inhibition relative to the no-drug control.

    • Plot the percentage of inhibition versus the log of the this compound concentration to determine the IC50 value.

Cell Viability Assay (MTT-Based)

This protocol provides a common method for assessing cell viability.[12][13][14]

Materials:

  • Huh-7 cells (or the cell line used in the replicon assay).

  • Complete DMEM.

  • This compound stock solution.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • Clear 96-well plates.

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at the same density as in the replicon assay.

    • Incubate for 24 hours.

  • Compound Addition:

    • Add serial dilutions of this compound to the wells, mirroring the concentrations used in the replicon assay.

    • Include a vehicle control.

  • Incubation:

    • Incubate for the same duration as the replicon assay (e.g., 72 hours).

  • MTT Addition and Incubation:

    • Add 10 µL of the MTT solution to each well.

    • Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization:

    • Add 100 µL of the solubilization solution to each well.

    • Mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Read the absorbance at a wavelength of 570 nm.

  • Data Analysis:

    • Normalize the data to the vehicle control (set as 100% viability).

    • Plot the percentage of viability versus the log of the this compound concentration to determine the CC50 value.

Visualizations

HCV_Replication_and_R1479_Inhibition HCV_RNA HCV (+)RNA Genome Polyprotein Polyprotein HCV_RNA->Polyprotein Translation NegativeRNA (-)RNA Intermediate HCV_RNA->NegativeRNA Replication Structural Structural Proteins (Core, E1, E2) Polyprotein->Structural NonStructural Non-Structural Proteins (NS2-NS5B) Polyprotein->NonStructural Assembly Virion Assembly Structural->Assembly ReplicationComplex Membranous Web (Replication Complex) NonStructural->ReplicationComplex Forms ReplicationComplex->NegativeRNA Synthesizes ProgenyRNA Progeny (+)RNA ReplicationComplex->ProgenyRNA Synthesizes Inhibition X ReplicationComplex->Inhibition NS5B NS5B Polymerase NS5B->ReplicationComplex Part of NegativeRNA->ProgenyRNA Template for ProgenyRNA->Assembly Release Virus Release Assembly->Release R1479 This compound R1479_TP This compound-TP (Active Form) R1479->R1479_TP Metabolism R1479_TP->ReplicationComplex Inhibition->NegativeRNA Inhibition->ProgenyRNA

Caption: HCV Replication Cycle and Mechanism of this compound Inhibition.

Replicon_Assay_Workflow start Start seed_cells Seed HCV Replicon Cells (96-well plate) start->seed_cells incubate_24h Incubate 24h seed_cells->incubate_24h add_compound Add this compound Serial Dilutions incubate_24h->add_compound incubate_72h Incubate 72h add_compound->incubate_72h add_luciferase Add Luciferase Reagent incubate_72h->add_luciferase read_luminescence Read Luminescence add_luciferase->read_luminescence analyze_data Data Analysis (EC50) read_luminescence->analyze_data end End analyze_data->end

Caption: Experimental Workflow for the HCV Replicon Assay.

Troubleshooting_Logic problem Unexpected Results in Assay high_ec50 High EC50 Value problem->high_ec50 high_variability High Variability problem->high_variability cytotoxicity Unexpected Cytotoxicity problem->cytotoxicity check_compound Check Compound Integrity & Solubility high_ec50->check_compound check_cells Check Cell Health, Density & Passage high_ec50->check_cells check_assay Review Assay Protocol (DMSO %, Incubation Time) high_ec50->check_assay high_variability->check_compound high_variability->check_cells check_pipetting Verify Pipetting Technique high_variability->check_pipetting cytotoxicity->check_cells cytotoxicity->check_assay

Caption: Troubleshooting Logic for this compound HCV Assays.

References

Technical Support Center: Optimizing R-1479 Concentration for Antiviral Effect

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the antiviral compound R-1479 (4'-azidocytidine).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound, also known as 4'-azidocytidine, is a nucleoside analog that demonstrates potent antiviral activity against a range of RNA viruses. Its primary mechanism of action is the inhibition of the viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for the replication of many RNA viruses. After entering the host cell, this compound is converted into its active triphosphate form. This active form then competes with natural nucleoside triphosphates for incorporation into the nascent viral RNA strand by the RdRp. Once incorporated, it can act as a chain terminator or a base-pair confounder, thereby halting viral replication.

Q2: Against which viruses has this compound shown activity?

This compound has demonstrated inhibitory effects against a variety of RNA viruses. It was initially identified as a potent inhibitor of the Hepatitis C Virus (HCV). Subsequent studies have expanded its known antiviral spectrum to include henipaviruses (such as Nipah and Hendra viruses) and other paramyxoviruses.

Q3: What are the typical effective concentrations (EC₅₀) of this compound?

The effective concentration of this compound can vary depending on the virus, the cell line used in the assay, and the specific experimental conditions. For Hepatitis C virus (HCV) genotype 1b in a subgenomic replicon system, the EC₅₀ is approximately 1.28 µM. Against henipaviruses, EC₅₀ values in the low micromolar range have been reported, for instance, 1.53 µM for Nipah virus and 2.41 µM for Hendra virus in virus titer reduction assays.

Q4: Is this compound cytotoxic at its effective concentrations?

Studies have shown that this compound exhibits a favorable cytotoxicity profile, with no significant effect on cell viability or proliferation at concentrations well above its effective antiviral concentrations. For example, no cytotoxicity was observed in Huh-7 cells at concentrations up to 2 mM.

Troubleshooting Guide

Problem 1: High variability in EC₅₀ values between experiments.

  • Possible Cause 1: Cell Line Health and Passage Number. The metabolic state and passage number of the host cell line (e.g., Huh-7) can significantly impact viral replication and, consequently, the apparent efficacy of the antiviral compound.

    • Solution: Ensure consistent cell culture practices. Use cells within a defined low passage number range and monitor their morphology and growth rate.

  • Possible Cause 2: Inconsistent Viral Titer. The amount of virus used for infection (Multiplicity of Infection - MOI) can affect the outcome of the antiviral assay.

    • Solution: Carefully titrate viral stocks before each experiment and use a consistent MOI.

  • Possible Cause 3: this compound Degradation. Like many nucleoside analogs, the stability of this compound in cell culture media over the course of a multi-day experiment could be a factor.

    • Solution: Prepare fresh dilutions of this compound for each experiment from a frozen stock. Minimize the time the compound spends in solution at 37°C before being added to the cells.

Problem 2: No significant antiviral effect observed.

  • Possible Cause 1: Inefficient Intracellular Phosphorylation. this compound is a prodrug that requires intracellular phosphorylation to its active triphosphate form. The efficiency of this process can vary between different cell types.

    • Solution: If possible, use a cell line known to be permissive for the activation of nucleoside analogs. Alternatively, consider using a different assay system or a more potent derivative of this compound.

  • Possible Cause 2: Viral Resistance. The target virus may have pre-existing resistance mutations in its RdRp, or resistance may have developed during the experiment.

    • Solution: Sequence the viral RdRp gene to check for known resistance mutations. If resistance is suspected, consider testing this compound in combination with other antiviral agents that have different mechanisms of action.

Problem 3: Observed cytotoxicity at expected effective concentrations.

  • Possible Cause 1: Impure this compound Compound. The purity of the this compound compound can affect experimental outcomes.

    • Solution: Verify the purity of your this compound stock using appropriate analytical methods such as HPLC.

  • Possible Cause 2: Sensitive Cell Line. The cell line being used may be particularly sensitive to this compound or its metabolites.

    • Solution: Perform a dose-response cytotoxicity assay (e.g., MTT or LDH assay) to accurately determine the 50% cytotoxic concentration (CC₅₀) in your specific cell line and ensure your antiviral assays are conducted at concentrations well below this value.

Data Presentation

Table 1: Antiviral Activity of this compound against Various Viruses

VirusVirus FamilyAssay TypeCell LineEC₅₀ / IC₅₀ (µM)
Hepatitis C Virus (HCV) Genotype 1bFlaviviridaeReplicon AssayHuh-71.28
Nipah Virus (NiV)ParamyxoviridaeVirus Titer ReductionNCI-H3581.53
Hendra Virus (HeV)ParamyxoviridaeVirus Titer ReductionNCI-H3582.41
Respiratory Syncytial Virus (RSV)ParamyxoviridaeGFP-expressing virusNCI-H3584.35
Dengue Virus (DenV)Flaviviridae--1.9–11

Table 2: Cytotoxicity Profile of this compound

Cell LineAssay TypeIncubation TimeCC₅₀ (µM)
Huh-7Cell Viability/Proliferation72 hours>2000
NCI-H358CellTiter-Glo72 hours>100
NCI-H358CellTiter-Glo168 hours~100

Experimental Protocols

HCV Replicon Assay (Luciferase-Based)

This protocol is adapted from established methods for determining the anti-HCV activity of compounds in a subgenomic replicon system.

  • Cell Seeding:

    • Maintain Huh-7 cells harboring an HCV subgenomic replicon with a luciferase reporter gene in DMEM supplemented with 10% FBS, non-essential amino acids, and G418 for selection.

    • Seed the cells in 96-well plates at a density of approximately 5,000 cells per well in 100 µL of G418-free medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Preparation and Addition:

    • Prepare a serial dilution of this compound in DMSO.

    • Further dilute the compound in cell culture medium to the final desired concentrations. The final DMSO concentration should be below 0.5%.

    • Remove the medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include a "no drug" control (vehicle only) and a positive control (a known HCV inhibitor).

  • Incubation:

    • Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.

  • Luciferase Assay:

    • After incubation, remove the medium and lyse the cells according to the manufacturer's instructions for your chosen luciferase assay kit.

    • Measure the luciferase activity using a luminometer.

  • Data Analysis:

    • Normalize the luciferase signal of the treated wells to the "no drug" control.

    • Plot the normalized values against the log of the this compound concentration and fit a dose-response curve to determine the EC₅₀ value.

Cytotoxicity Assay (MTT-Based)

This protocol outlines a standard method for assessing the cytotoxicity of a compound.

  • Cell Seeding:

    • Seed Huh-7 cells (or other relevant cell lines) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Addition:

    • Prepare serial dilutions of this compound in culture medium.

    • Add 100 µL of the compound dilutions to the respective wells. Include a "no drug" control and a positive control for cytotoxicity (e.g., a known cytotoxic agent).

  • Incubation:

    • Incubate the plate for 72 hours (or the desired time point) at 37°C in a 5% CO₂ incubator.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the "no drug" control.

    • Plot the percentage of viability against the log of the this compound concentration and fit a dose-response curve to determine the CC₅₀ value.

Mandatory Visualization

antiviral_workflow cluster_prep Preparation cluster_assay Assay cluster_readout Readout cluster_analysis Data Analysis Cell_Culture Maintain and passage host cell line Cell_Seeding Seed cells in 96-well plate Cell_Culture->Cell_Seeding Compound_Prep Prepare serial dilutions of this compound Treatment Add this compound dilutions to cells Compound_Prep->Treatment Infection Infect cells with virus (for antiviral assay) Cell_Seeding->Infection Infection->Treatment Incubation Incubate for 24-72 hours Treatment->Incubation Antiviral_Readout Measure viral replication (e.g., Luciferase, qPCR) Incubation->Antiviral_Readout Cytotoxicity_Readout Measure cell viability (e.g., MTT, LDH) Incubation->Cytotoxicity_Readout EC50_Calc Calculate EC₅₀ Antiviral_Readout->EC50_Calc CC50_Calc Calculate CC₅₀ Cytotoxicity_Readout->CC50_Calc SI_Calc Determine Selectivity Index (SI = CC₅₀ / EC₅₀) EC50_Calc->SI_Calc CC50_Calc->SI_Calc

Caption: Experimental workflow for determining the antiviral efficacy and cytotoxicity of this compound.

rdrp_inhibition cluster_virus Viral Replication Cycle cluster_drug This compound Mechanism of Action Viral_RNA Viral RNA Genome (+) sense Replication_Complex Replication Complex Formation Viral_RNA->Replication_Complex RdRp RNA-dependent RNA Polymerase (RdRp) RdRp->Replication_Complex Negative_Strand Synthesis of (-) sense RNA Replication_Complex->Negative_Strand New_Viral_RNA Synthesis of new (+) sense viral RNA Negative_Strand->New_Viral_RNA R1479 This compound (4'-azidocytidine) Phosphorylation Intracellular Phosphorylation R1479->Phosphorylation R1479_TP This compound-Triphosphate (Active Form) Phosphorylation->R1479_TP R1479_TP->RdRp Competitive Inhibition Incorporation Incorporation into Nascent Viral RNA R1479_TP->Incorporation Chain_Termination Chain Termination / Inhibition of Elongation Incorporation->Chain_Termination Chain_Termination->New_Viral_RNA Blocks Synthesis

Caption: Mechanism of action of this compound as an inhibitor of viral RNA-dependent RNA polymerase (RdRp).

Technical Support Center: R-1479 Resistance in HCV Research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the HCV NS5B polymerase inhibitor, R-1479 (4'-azidocytidine).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of resistance to this compound in HCV?

The primary mechanism of resistance to this compound involves specific mutations in the HCV NS5B polymerase, the direct target of the drug. The most commonly identified resistance-associated substitution is S96T in the NS5B protein. This mutation has been observed both alone and in combination with a secondary mutation, N142T.[1]

Q2: How significant is the resistance conferred by the S96T mutation?

The S96T mutation, alone or with N142T, confers a moderate level of resistance to this compound. Studies using HCV replicon systems have shown a 3- to 4-fold increase in the EC50 value compared to the wild-type replicon.[1] This indicates that a higher concentration of the drug is required to inhibit the replication of the mutant virus to the same extent as the wild-type.

Q3: Is there cross-resistance between this compound and other nucleoside inhibitors?

A notable characteristic of this compound resistance is the lack of cross-resistance with certain other nucleoside inhibitors. For instance, replicons harboring the this compound resistance mutations (S96T/N142T) remain fully susceptible to the nucleoside inhibitor PSI-6130.[1][2] Conversely, the S282T mutation, which confers resistance to other 2'-C-methylated nucleoside analogs, does not confer resistance to this compound.[1]

Q4: What is the genetic barrier to resistance for this compound?

This compound is considered to have a high genetic barrier to resistance.[3] This is supported by in vitro studies where short-term treatment of HCV replicons with this compound often leads to the clearance of the replicon without the selection of resistant variants.[1] The primary resistance mutation, S96T, imparts only a moderate level of resistance, and its selection can be a prolonged process.

Troubleshooting Guide

Problem: My HCV replicon culture is showing reduced susceptibility to this compound.

  • Possible Cause 1: Emergence of Resistance Mutations.

    • Solution: Sequence the NS5B region of the HCV replicon genome from your culture. Pay close attention to amino acid position 96. The presence of an S96T substitution is the most likely cause of resistance. Also, check for the N142T mutation, which can occur in conjunction with S96T.[1]

  • Possible Cause 2: Experimental Variability.

    • Solution: Ensure consistency in your experimental setup. Verify the concentration and purity of your this compound stock. Check for variability in cell seeding density, as this can affect EC50 values. Run a parallel experiment with a wild-type replicon of known sensitivity as a control.

Problem: I am unable to select for high-level this compound resistant replicons.

  • Possible Cause: High Genetic Barrier to Resistance.

    • Explanation: this compound has a high barrier to resistance, and the primary mutations only confer low to moderate levels of resistance.[1][3] High-level resistance may not be readily achievable in standard in vitro selection experiments.

    • Suggestion: If your experimental goal requires a highly resistant replicon, consider using a different NS5B inhibitor known to have a lower barrier to resistance for your control experiments. For this compound, expect to select for variants with a 3- to 4-fold shift in EC50.[1]

Data on this compound Resistance Mutations

The following table summarizes the quantitative data on HCV NS5B mutations conferring resistance to this compound.

Mutation(s) in NS5BFold Change in EC50 vs. Wild-TypeReference(s)
S96T3 - 4[1]
S96T + N142T3 - 4[1]

Experimental Protocols

Protocol 1: In Vitro Selection of this compound Resistant HCV Replicons

This protocol outlines the methodology for selecting HCV replicon variants with reduced susceptibility to this compound.

  • Cell Culture: Maintain Huh-7 cells harboring a subgenomic HCV replicon (e.g., Con1 genotype 1b) in DMEM supplemented with 10% FBS, non-essential amino acids, penicillin-streptomycin, and G418 (concentration to be optimized for the specific cell line, typically 0.5 mg/mL).

  • Initiation of Selection: Plate the replicon cells in the presence of G418 and varying concentrations of this compound. It is recommended to start with concentrations around the EC50 of the wild-type replicon.

  • Long-Term Culture: Culture the cells for an extended period (several weeks to months). Change the medium with fresh this compound and G418 every 3-4 days.

  • Passaging: Passage the cells when they reach 80-90% confluency. Maintain the selective pressure by including this compound and G418 in the culture medium.

  • Isolation of Resistant Clones: Once colonies of resistant cells emerge and expand, they can be isolated using cloning cylinders or by limiting dilution.

  • Characterization: Expand the resistant clones and characterize their phenotype (determine the EC50 of this compound) and genotype (sequence the NS5B region).

Protocol 2: Phenotypic Analysis of this compound Resistance Mutations

This protocol describes how to confirm the effect of specific NS5B mutations on this compound susceptibility using a transient replicon assay.

  • Site-Directed Mutagenesis: Introduce the desired mutation(s) (e.g., S96T) into an HCV replicon plasmid containing a reporter gene (e.g., luciferase) using a commercially available site-directed mutagenesis kit. Verify the mutation by DNA sequencing.

  • In Vitro Transcription: Linearize the wild-type and mutant replicon plasmids and use them as templates for in vitro transcription to generate replicon RNAs.

  • Electroporation: Electroporate the in vitro transcribed RNAs into Huh-7 cells.

  • Transient Replication Assay:

    • Plate the electroporated cells in 96-well plates.

    • 24 hours post-electroporation, add serial dilutions of this compound to the cells.

    • After 72 hours of incubation, measure the reporter gene activity (e.g., luciferase signal).

  • Data Analysis: Calculate the EC50 value for both the wild-type and mutant replicons by plotting the reporter signal against the log of the this compound concentration and fitting the data to a dose-response curve. The fold-resistance is calculated by dividing the EC50 of the mutant by the EC50 of the wild-type.

Visualizations

R1479_Resistance_Pathway cluster_0 Wild-Type HCV Replication cluster_1 Inhibition by this compound cluster_2 Development of Resistance HCV_RNA HCV RNA NS5B_WT Wild-Type NS5B Polymerase HCV_RNA->NS5B_WT Template Replication Viral Replication NS5B_WT->Replication Inhibition Inhibition of Replication NS5B_WT->Inhibition Selection_Pressure This compound Selection Pressure Replication->Selection_Pressure R1479 This compound R1479->NS5B_WT Binds to active site NS5B_Mutant Mutant NS5B Polymerase R1479->NS5B_Mutant Reduced binding/ incorporation S96T_Mutation S96T Mutation in NS5B Selection_Pressure->S96T_Mutation S96T_Mutation->NS5B_Mutant Reduced_Inhibition Reduced Inhibition (3-4 fold resistance) NS5B_Mutant->Reduced_Inhibition Experimental_Workflow cluster_selection Resistance Selection cluster_characterization Characterization Start_Culture Start with HCV Replicon Cell Line Add_R1479 Add this compound (at EC50) Start_Culture->Add_R1479 Long_Term_Culture Long-term Culture (Weeks to Months) Add_R1479->Long_Term_Culture Isolate_Colonies Isolate Resistant Colonies Long_Term_Culture->Isolate_Colonies Sequence_NS5B Sequence NS5B Gene Isolate_Colonies->Sequence_NS5B Phenotype_Assay Phenotypic Assay (Transient Replicon) Sequence_NS5B->Phenotype_Assay Determine_EC50 Determine EC50 & Fold Resistance Phenotype_Assay->Determine_EC50

References

Addressing off-target effects of 4'-Azidocytidine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects of 4'-Azidocytidine (4'-Aza-C).

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments using 4'-Azidocytidine, with a focus on mitigating off-target effects.

Problem 1: High Cytotoxicity or Poor Cell Viability

Question: I am observing significant cell death in my cultures after treatment with 4'-Azidocytidine. What are the possible causes and how can I troubleshoot this?

Answer:

High cytotoxicity is a common concern with nucleoside analogs and can stem from several off-target effects. The primary mechanism of 4'-Azidocytidine-induced cytotoxicity is the inhibition of mitochondrial DNA polymerase γ (Pol γ), leading to mitochondrial dysfunction.

Troubleshooting Workflow for High Cytotoxicity

G A High Cytotoxicity Observed B Optimize Concentration and Incubation Time A->B C Perform Dose-Response (CC50) and Time-Course Assays B->C How? D Assess Mitochondrial Function B->D Why? G Assess Apoptosis B->G Why? H Analyze Cell Cycle B->H Why? I Use Lowest Effective Concentration & Shortest Incubation C->I E Quantify Mitochondrial DNA (mtDNA) D->E F Measure Mitochondrial Membrane Potential (ΔΨm) D->F J Results Improved? I->J K Consider Alternative Labeling Reagent J->K No L Continue Experiment J->L Yes

Caption: A troubleshooting workflow for addressing high cytotoxicity in 4'-Azidocytidine experiments.

Recommended Actions:

  • Optimize Concentration and Incubation Time:

    • Dose-Response Curve: Determine the 50% cytotoxic concentration (CC50) for your specific cell line. Start with a broad range of concentrations (e.g., 0.1 µM to 100 µM) and use a cell viability assay (e.g., MTT, MTS, or CellTiter-Glo®) to identify the concentration that reduces cell viability by 50%.

    • Time-Course Experiment: Assess cytotoxicity at different incubation times (e.g., 12, 24, 48, 72 hours) to find the shortest duration that provides a sufficient signal for your application while minimizing cell death.

  • Assess Mitochondrial Function:

    • Mitochondrial DNA (mtDNA) Quantification: Measure mtDNA levels using quantitative PCR (qPCR) to check for depletion, a direct indicator of Pol γ inhibition.

    • Mitochondrial Membrane Potential (ΔΨm): Use fluorescent probes like JC-1 or TMRE to assess changes in the mitochondrial membrane potential, a key indicator of mitochondrial health. A decrease in ΔΨm is an early sign of mitochondrial dysfunction.

    • Reactive Oxygen Species (ROS) Production: Measure ROS levels using probes like DCFDA or MitoSOX™ Red, as mitochondrial dysfunction can lead to increased oxidative stress.

  • Analyze Apoptosis and Cell Cycle:

    • Apoptosis Assays: Use techniques like Annexin V/PI staining or TUNEL assays to determine if the observed cell death is due to apoptosis, which can be triggered by mitochondrial damage.

    • Cell Cycle Analysis: Perform flow cytometry with propidium iodide (PI) staining to see if 4'-Azidocytidine is causing cell cycle arrest, a known effect of some nucleoside analogs. A related compound, 4'-azido-2'-deoxy-2'-fluoro(arbino)cytidine (FNC), has been shown to induce G2/M phase arrest.[1]

Problem 2: Low Labeling Efficiency of Nascent RNA

Question: My signal for incorporated 4'-Azidocytidine is weak. How can I improve labeling efficiency without inducing cytotoxicity?

Answer:

Low labeling efficiency can be due to insufficient uptake, inadequate phosphorylation to the active triphosphate form, or suboptimal reaction conditions for detection.

Troubleshooting Steps:

  • Verify Cellular Uptake and Phosphorylation:

    • Ensure that your cell line expresses the necessary nucleoside transporters and kinases. Deoxycytidine kinase (dCK) is crucial for the initial phosphorylation of 4'-Azidocytidine.

    • If possible, use a radiolabeled version of 4'-Azidocytidine to directly measure cellular uptake.

  • Optimize "Click" Chemistry Reaction:

    • Ensure all "click" chemistry reagents are fresh and properly prepared, especially the copper (I) catalyst, which is prone to oxidation.

    • Optimize the concentration of the fluorescent alkyne probe and the reaction time.

    • Include a positive control (e.g., a commercially available azide-labeled RNA) to validate your "click" reaction setup.

  • Consider a "Pulse-Chase" Experiment: A pulse with a higher, yet non-toxic, concentration of 4'-Azidocytidine for a shorter duration, followed by a "chase" with normal media, can sometimes increase the signal-to-noise ratio.

Frequently Asked Questions (FAQs)

Q1: What is the primary off-target of 4'-Azidocytidine?

A1: The primary off-target is the mitochondrial DNA polymerase γ (Pol γ). Inhibition of Pol γ leads to the depletion of mitochondrial DNA (mtDNA), impairing mitochondrial respiration and leading to cytotoxicity. Mitochondrial transcription can also be affected.

Q2: What are the downstream signaling pathways affected by 4'-Azidocytidine?

A2: By inducing mitochondrial dysfunction and ROS production, 4'-Azidocytidine can trigger downstream signaling pathways leading to apoptosis and cell cycle arrest.

  • Mitochondrial-Mediated Apoptosis: Disruption of the mitochondrial membrane potential can lead to the release of cytochrome c, which activates caspases and initiates the apoptotic cascade. This involves the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2.[1]

G A 4'-Azidocytidine B Mitochondrial Dysfunction (Pol γ Inhibition) A->B C Increased ROS Production B->C D ↓ Mitochondrial Membrane Potential B->D C->D E Cytochrome c Release D->E I Bax ↑ D->I J Bcl-2 ↓ D->J F Apoptosome Formation E->F G Caspase Activation F->G H Apoptosis G->H I->E J->E

Caption: Mitochondrial-mediated apoptosis pathway induced by 4'-Azidocytidine.

  • p21-Mediated Cell Cycle Arrest: Cellular stress, including that induced by mitochondrial dysfunction, can lead to the upregulation of cell cycle inhibitors like p21, causing arrest at the G2/M phase.[1]

G A 4'-Azidocytidine B Cellular Stress (e.g., ROS, DNA damage) A->B C p53 Activation B->C D p21 Upregulation C->D E Inhibition of Cyclin/CDK Complexes D->E F G2/M Phase Arrest E->F

Caption: p21-mediated cell cycle arrest pathway influenced by 4'-Azidocytidine.

Q3: What are typical working concentrations for 4'-Azidocytidine?

A3: The optimal concentration is highly cell-type dependent. For antiviral studies, EC50 values can be in the low micromolar range. For metabolic labeling, concentrations from 10 µM to 100 µM have been used for other azido-nucleosides. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific application that balances efficacy with minimal cytotoxicity.

Q4: How does the cytotoxicity of 4'-Azidocytidine compare to other metabolic labeling reagents like 4-thiouridine (4sU) and 5-ethynyluridine (EU)?

A4: While direct comparative studies are limited, all metabolic labeling reagents have the potential for cytotoxicity at high concentrations or with long incubation times. 4sU can be cytotoxic at concentrations above 50 µM in some cell lines. The cytotoxicity of 4'-Azidocytidine is primarily linked to its effects on mitochondria, which may differ from the cytotoxic mechanisms of other analogs. Always perform a cytotoxicity assessment for your specific experimental conditions.

Quantitative Data Summary

The following tables summarize key quantitative data for 4'-Azidocytidine and related compounds.

Table 1: Cytotoxicity and Antiviral Activity of 4'-Azidocytidine and Analogs

CompoundCell LineAssayValueReference
4'-Azidocytidine (R1479)Huh-7Cell ViabilityNo effect up to 2 mM[2]
4'-Azidocytidine (R1479)HCV RepliconIC501.28 µM[2]
4'-azido-2'-deoxy-2'-fluoro(arbino)cytidine (FNC)Dalton's LymphomaIC50 (24h)1 µM[1]
4'-azido-2'-deoxy-2'-fluoro(arbino)cytidine (FNC)Dalton's LymphomaIC50 (48h)0.5 µM[1]
4'-azido-2'-deoxy-2'-fluoro(arbino)cytidine (FNC)Dalton's LymphomaIC50 (72h)0.1 µM[1]
4'-azido-2'-deoxy-2'-fluoroarabinocytidineHCV RepliconEC5024 nM[3]
4'-azido-2'-deoxy-2',2'-difluorocytidineHCV RepliconEC5066 nM[3]

Table 2: Comparison of Cytotoxicity for Metabolic Labeling Reagents

ReagentTypical Working ConcentrationPotential for CytotoxicityPrimary Off-Target Concerns
4'-Azidocytidine 10 - 100 µM (estimated)Yes, dose-dependentMitochondrial DNA Polymerase γ
4-Thiouridine (4sU) 50 - 200 µMCan be cytotoxic at >50µMPerturbation of RNA metabolism
5-Ethynyluridine (EU) 50 - 200 µMGenerally low, but can occurPotential for DNA incorporation
2'-Azido Guanosine 10 - 100 µMMinimal in bacteriaMitochondrial DNA Polymerase γ

Experimental Protocols

Protocol 1: Assessment of Cytotoxicity using MTT Assay

  • Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the end of the experiment.

  • Compound Treatment: The next day, treat cells with a serial dilution of 4'-Azidocytidine (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well (10% of the culture volume) and incubate for 2-4 hours at 37°C.

  • Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a plate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the CC50 value.

Protocol 2: Quantification of Mitochondrial DNA (mtDNA) Content by qPCR

  • Total DNA Extraction: Extract total genomic DNA from cells treated with 4'-Azidocytidine and control cells.

  • qPCR Primers: Use two sets of primers: one for a mitochondrial gene (e.g., MT-ND1) and one for a nuclear gene (e.g., B2M or RNase P).

  • qPCR Reaction: Perform qPCR using a SYBR Green or TaqMan-based assay.

  • Analysis:

    • Calculate the Ct values for both the mitochondrial and nuclear genes.

    • Determine the ΔCt (Ctmitochondrial - Ctnuclear).

    • The relative mtDNA copy number can be calculated as 2 x 2-ΔΔCt, where ΔΔCt is the difference in ΔCt between the treated and control samples. A decrease in this value indicates mtDNA depletion.

Protocol 3: Metabolic Labeling of Nascent RNA with 4'-Azidocytidine

  • Cell Culture: Grow cells to 70-80% confluency.

  • Metabolic Labeling: Add 4'-Azidocytidine to the culture medium at the predetermined optimal, non-toxic concentration. Incubate for the desired labeling period (e.g., 2-24 hours).

  • RNA Isolation: Harvest the cells and isolate total RNA using a standard method (e.g., TRIzol).

  • "Click" Chemistry Reaction:

    • In a microfuge tube, combine the azide-labeled RNA, an alkyne-fluorophore or alkyne-biotin probe, a copper (I) catalyst (e.g., CuSO₄ and a reducing agent like sodium ascorbate), and a copper ligand (e.g., TBTA).

    • Incubate at room temperature, protected from light.

  • Downstream Analysis:

    • Fluorescence Detection: Visualize the labeled RNA by running it on a denaturing polyacrylamide gel and scanning for fluorescence.

    • Enrichment: If using an alkyne-biotin probe, enrich the labeled RNA using streptavidin-coated magnetic beads for subsequent analysis like RT-qPCR or RNA-sequencing.

References

Technical Support Center: Synthesis of R-1479

Author: BenchChem Technical Support Team. Date: November 2025

Important Notice: The chemical identifier "R-1479" does not correspond to a publicly recognized chemical compound. Our extensive search did not yield a specific chemical structure or established synthetic pathway associated with this designation. It is likely that "this compound" is an internal research or company-specific code.

Without the chemical structure, providing a detailed and accurate technical support guide for the synthesis of "this compound" is not possible. The information below is a generalized troubleshooting guide for common challenges encountered in multi-step organic synthesis, which may be applicable to your work once the specific nature of this compound is known.

We encourage you to provide the chemical structure or a recognized name for this compound to receive a tailored and comprehensive technical support package.

General Troubleshooting Guides for Chemical Synthesis

This section provides answers to frequently asked questions regarding common challenges in organic synthesis, such as low yields, impurity formation, and purification difficulties.

Frequently Asked Questions (FAQs)

Q1: My reaction is resulting in a significantly lower yield than expected. What are the common causes and how can I troubleshoot this?

A1: Low reaction yields can stem from a variety of factors. A systematic approach to troubleshooting is crucial.

Possible Causes:

  • Reagent Quality: Impure or degraded starting materials and reagents are a primary cause of low yields.

  • Solvent Quality: The presence of water or other impurities in solvents can interfere with many reactions, especially those involving organometallics or other moisture-sensitive reagents.

  • Reaction Conditions: Incorrect temperature, pressure, reaction time, or stirring speed can all negatively impact the reaction outcome.

  • Incomplete Reactions: The reaction may not have gone to completion.

  • Side Reactions: Formation of undesired byproducts consumes starting materials and reduces the yield of the desired product.

  • Product Decomposition: The target molecule may be unstable under the reaction or workup conditions.

  • Losses during Workup and Purification: Product can be lost during extractions, transfers, and chromatography.

Troubleshooting Workflow:

Caption: A logical workflow for troubleshooting low reaction yields.

Q2: I am observing significant impurity formation in my reaction. How can I identify and minimize these impurities?

A2: Impurity profiling is a critical aspect of process development. The nature of the impurities will dictate the strategy for their removal.

Impurity Identification and Minimization:

Type of Impurity Common Causes Mitigation Strategies
Unreacted Starting Materials Incomplete reaction, unfavorable equilibrium.Increase reaction time, increase temperature, add excess of another reagent.
Side Products Non-selective reaction conditions, reactive intermediates.Optimize reaction conditions (lower temperature, different catalyst), use protecting groups.
Degradation Products Instability of the product under reaction or workup conditions.Reduce reaction time, modify workup to avoid harsh conditions (e.g., strong acids/bases, high temperatures).
Reagent-Derived Impurities Excess reagents, byproducts from reagents.Use stoichiometric amounts of reagents, choose reagents that give easily removable byproducts, quench excess reagents.

Experimental Protocol for Impurity Profiling:

  • Sample Collection: Collect aliquots of the reaction mixture at different time points.

  • Quenching: Immediately quench the reaction in the aliquot to halt any further transformation.

  • Analysis: Analyze the crude sample by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to obtain a chromatogram showing the desired product and all impurities.

  • Identification: If possible, isolate major impurities by preparative chromatography and characterize them by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

  • Optimization: Based on the identity of the impurities, modify the reaction conditions to minimize their formation.

Q3: I am struggling with the purification of my final compound. What alternative purification techniques can I explore?

A3: When standard column chromatography is ineffective, several other techniques can be employed.

Purification Strategy Flowchart:

Caption: Decision tree for selecting an appropriate purification technique.

Data Presentation: Generic Reaction Optimization Table

When optimizing a reaction, it is crucial to keep a detailed record of the parameters varied and the resulting outcomes.

Entry Parameter Varied Value Yield (%) Purity (%) Notes
1Temperature25 °C4580Baseline experiment
2Temperature50 °C6585Increased conversion
3Temperature80 °C6075Increased byproduct formation
4Catalyst Loading1 mol%6888Optimal catalyst concentration
5Catalyst Loading0.5 mol%5582Incomplete conversion
6SolventToluene7290Best result so far
7SolventDichloromethane5078Lower conversion

To provide a more specific and useful technical support center, please furnish the chemical structure or a recognized name for This compound . We are ready to assist you with detailed, data-driven guidance once this information is available.

Technical Support Center: R-1479 (4'-Azidocytidine)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving R-1479 (4'-Azidocytidine), a nucleoside analog inhibitor of the Hepatitis C Virus (HCV) RNA-dependent RNA polymerase (RdRp), also known as NS5B polymerase.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a nucleoside analog that acts as a specific inhibitor of the HCV NS5B polymerase.[1][2][3] Upon entering the cell, this compound is converted by host cell kinases into its active 5'-triphosphate form (this compound-TP).[4][5] This active metabolite then competes with the natural nucleotide (cytidine triphosphate, CTP) for incorporation into the nascent viral RNA strand.[4][5] Once incorporated, it leads to chain termination, halting viral RNA replication.

Q2: What is the reported in vitro efficacy of this compound?

A2: In the HCV subgenomic replicon system (genotype 1b), this compound has been shown to inhibit HCV RNA replication with a mean IC50 value of 1.28 µM.[1][2][3] The 5'-triphosphate form, this compound-TP, is a potent inhibitor of the recombinant NS5B polymerase with a Ki of 40 nM.[4][5]

Q3: Does this compound exhibit cytotoxicity?

A3: this compound has been reported to show no significant effect on cell viability or proliferation in Huh-7 cells or HCV replicon cells at concentrations up to 2 mM, indicating a high therapeutic index in vitro.[4][5]

Q4: How should I prepare and store this compound stock solutions?

A4: this compound is soluble in DMSO. For a 100 mg/mL stock solution, ultrasonic treatment may be necessary.[3] It is recommended to use newly opened, anhydrous DMSO as the compound is hygroscopic.[3] For long-term storage, keep the compound dry, dark, and at -20°C. Aqueous solutions are known to be unstable, with degradation to cytosine and azide, particularly in acidic conditions. Therefore, it is crucial to prepare fresh aqueous solutions for each experiment or use small, pre-packaged sizes.[6]

Q5: Are there known resistance mutations to this compound?

A5: The S282T mutation in the NS5B polymerase, which confers resistance to many 2'-C-methyl nucleoside inhibitors, does not confer cross-resistance to this compound.[4][5] This suggests a different interaction with the polymerase active site.

Q6: How can the efficacy of this compound be enhanced?

A6: The primary strategy for enhancing the efficacy of nucleoside analogs like this compound is through prodrug modifications.[2][7][8] The rate-limiting step for activation is often the initial phosphorylation by cellular kinases. Prodrugs are designed to bypass this step, increasing the intracellular concentration of the active triphosphate form.[2][7] Balapiravir (R1626) is a tri-isobutyrate ester prodrug of this compound that was developed to improve oral bioavailability and exposure.[6] Other advanced strategies include phosphoramidate (ProTide) approaches, which have been highly successful for other antiviral nucleosides like Sofosbuvir.[2]

Troubleshooting Guides

This section addresses specific issues that may arise during in vitro experiments with this compound.

Issue 1: Observed IC50 value is significantly higher than the reported 1.28 µM.

Potential Cause Troubleshooting Step
Compound Degradation This compound is unstable in aqueous solutions.[6] Prepare fresh dilutions from a DMSO stock for every experiment. Ensure the DMSO stock has been stored properly (dry, -20°C).
Cell Line Permissiveness The efficiency of HCV replication can vary between different Huh-7 subclones (e.g., Huh-7, Huh-7.5, Huh-7 Lunet).[9][10] Use a cell line known to be highly permissive for HCV replication and ensure cells are at a low passage number.
Suboptimal Cell Health Overly confluent or unhealthy cells exhibit reduced HCV replication, leading to an apparent decrease in inhibitor potency.[9] Ensure cells are seeded at an optimal density and are actively dividing during the assay.
Assay Incubation Time Standard HCV replicon assays typically run for 48-72 hours.[11][9] If the incubation time is too short, the full inhibitory effect may not be observed. Verify your incubation period is sufficient.
Serum Protein Binding Components in fetal bovine serum (FBS) can bind to small molecules, reducing their effective concentration. Test if reducing the FBS percentage during compound treatment (if tolerated by the cells) affects the IC50 value.

Issue 2: High variability between replicate wells.

Potential Cause Troubleshooting Step
Inaccurate Pipetting High-potency compounds require precise serial dilutions. Calibrate pipettes regularly and use reverse pipetting for viscous solutions like DMSO stocks.
Edge Effects in Plates Evaporation from wells on the edge of a multi-well plate can concentrate the compound and affect cell health. Fill the outer wells with sterile PBS or media without cells to minimize evaporation from the experimental wells.
Uneven Cell Seeding An uneven distribution of cells will lead to variability in the reporter signal. Ensure the cell suspension is homogenous before and during plating.
Compound Precipitation This compound may precipitate at high concentrations in aqueous media. Visually inspect the media after adding the compound. If precipitation is observed, consider adjusting the final DMSO concentration or lowering the highest test concentration.

Issue 3: Signs of cytotoxicity observed at concentrations lower than expected.

| Potential Cause | Troubleshooting Step | | DMSO Toxicity | The final concentration of DMSO in the culture medium should typically not exceed 0.5%. Higher concentrations can be toxic to cells. Calculate and verify your final DMSO concentration. | | Compound Contamination or Degradation | Impurities in the compound lot or degradation products could be cytotoxic. Verify the purity of your this compound lot via analytical methods (e.g., HPLC-MS). Azide release is a known degradation pathway.[6] | | Cell Line Sensitivity | The specific cell line being used may be more sensitive than the Huh-7 cells originally used for cytotoxicity testing. Run a cytotoxicity assay (e.g., MTS or CellTiter-Glo) on your specific cell line in parallel with the antiviral assay. |

Quantitative Data Summary

The following table summarizes the key quantitative metrics for this compound and its active triphosphate form.

Compound Parameter Value Assay System Reference
This compound IC501.28 µMHCV Subgenomic Replicon (Genotype 1b)[1][3][5]
This compound-TP IC50320 nMRNA Synthesis by NS5B Polymerase[3]
This compound-TP Ki40 nMCTP-competitive inhibition of NS5B[4][5]
This compound CC50> 2 mMHuh-7 Cells / Replicon Cells[4][5]

Experimental Protocols

Protocol 1: In Vitro HCV Replicon Inhibition Assay

This protocol outlines a standard method for determining the IC50 value of this compound using a Huh-7 cell line stably harboring a subgenomic HCV replicon with a luciferase reporter.

Materials:

  • Huh-7 cells harboring an HCV genotype 1b subgenomic replicon with a Renilla or Firefly luciferase reporter.

  • Complete DMEM: Dulbecco's Modified Eagle Medium with 10% FBS, 1% Penicillin/Streptomycin, and 1% Non-Essential Amino Acids.

  • Selection Media: Complete DMEM with 500 µg/mL G418.

  • This compound (powder).

  • Anhydrous DMSO.

  • Sterile 96-well, white, clear-bottom tissue culture plates.

  • Luciferase assay reagent (e.g., Bright-Glo™ or ONE-Glo™).

  • Luminometer.

Methodology:

  • Cell Culture: Maintain the HCV replicon cell line in selection media. For the assay, passage cells into complete DMEM without G418.

  • Stock Solution Preparation: Prepare a 20 mM stock solution of this compound in anhydrous DMSO.

  • Cell Seeding: Trypsinize and count the cells. Seed 5,000 cells per well in 100 µL of complete DMEM into a 96-well white plate. Incubate for 24 hours at 37°C with 5% CO2.

  • Compound Dilution: Perform a serial dilution of the this compound stock solution in complete DMEM to generate working solutions at 2x the final desired concentrations. A typical 10-point dose-response curve might range from 100 µM to 5 nM (final concentration). Include a vehicle control (DMSO only) and a positive control (e.g., Sofosbuvir).

  • Treatment: Add 100 µL of the 2x compound working solutions to the corresponding wells of the cell plate. The final DMSO concentration should not exceed 0.5%.

  • Incubation: Incubate the plate for 72 hours at 37°C with 5% CO2.

  • Luciferase Measurement: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add the luciferase assay reagent to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure luminescence using a plate-reading luminometer.

  • Data Analysis: Normalize the data by setting the vehicle control as 100% replication and a "no cells" or high-concentration positive control well as 0%. Plot the normalized data against the logarithm of the compound concentration and fit the curve using a four-parameter logistic regression to determine the IC50 value.

Visualizations

Below are diagrams illustrating key pathways and workflows related to this compound.

R1479_Mechanism_of_Action cluster_cell Hepatocyte cluster_virus HCV Replication Complex R1479_ext This compound (4'-Azidocytidine) R1479_int This compound R1479_ext->R1479_int Cellular Uptake R1479_MP This compound-MP R1479_int->R1479_MP Host Kinase (Rate-Limiting) R1479_DP This compound-DP R1479_MP->R1479_DP Host Kinase R R R1479_DP->R R1479_TP This compound-TP (Active Form) NS5B NS5B Polymerase R1479_TP->NS5B R1479_TP->NS5B Inhibition -1479 -1479 _TP Host Kinase RNA_nascent Nascent RNA Strand NS5B->RNA_nascent Incorporation RNA_template Viral RNA Template RNA_template->NS5B Termination Chain Termination RNA_nascent->Termination Elongation Blocked

Caption: Mechanism of action for this compound antiviral activity.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis A Prepare this compound Stock (DMSO) C Create Serial Dilutions A->C B Culture & Seed HCV Replicon Cells D Treat Cells with this compound B->D C->D E Incubate for 72 hours D->E F Measure Luciferase Activity E->F G Normalize Data F->G H Plot Dose-Response Curve G->H I Calculate IC50 H->I Troubleshooting_Logic Start High IC50 Observed Check_Compound Check Compound Prep: Fresh Dilutions? Proper Storage? Start->Check_Compound Check_Cells Check Cell Health: Low Passage? Optimal Density? Start->Check_Cells Check_Protocol Check Protocol: 72h Incubation? Controls OK? Start->Check_Protocol Result_OK IC50 Matches Literature Check_Compound->Result_OK Yes Result_Bad Problem Persists Check_Compound->Result_Bad No Check_Cells->Result_OK Yes Check_Cells->Result_Bad No Check_Protocol->Result_OK Yes Check_Protocol->Result_Bad No Contact_Support Contact Advanced Support Result_Bad->Contact_Support

References

Validation & Comparative

A Comparative Guide to R-1479 and Other HCV Nucleoside Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the hepatitis C virus (HCV) nucleoside inhibitor R-1479 against other notable alternatives, supported by experimental data. The information is intended to assist researchers and professionals in the field of antiviral drug development in understanding the performance and characteristics of these compounds.

Introduction to HCV Nucleoside Inhibitors

Hepatitis C is a liver disease caused by the hepatitis C virus, a single-stranded RNA virus. A critical enzyme in the HCV replication cycle is the RNA-dependent RNA polymerase, NS5B. Nucleoside inhibitors are a class of antiviral drugs that mimic natural nucleosides and are incorporated into the growing viral RNA chain by the NS5B polymerase. This incorporation leads to chain termination, thereby halting viral replication. This guide focuses on this compound (the active form of balapiravir) and compares its performance with other key HCV nucleoside inhibitors: sofosbuvir, mericitabine, and valopicitabine.

Mechanism of Action of Nucleoside Inhibitors

HCV nucleoside inhibitors are prodrugs that, upon entering a hepatocyte, are metabolized into their active triphosphate form. This active metabolite then competes with natural nucleoside triphosphates for incorporation into the nascent viral RNA strand by the HCV NS5B polymerase. Once incorporated, these analogs terminate the elongation of the RNA chain, thus inhibiting viral replication.

HCV_Nucleoside_Inhibitor_Pathway cluster_extracellular Extracellular Space cluster_cell Hepatocyte Prodrug Prodrug Prodrug_int Prodrug Prodrug->Prodrug_int Cellular Uptake Active_Metabolite Nucleoside Monophosphate Prodrug_int->Active_Metabolite Metabolic Activation Triphosphate_Metabolite Active Nucleoside Triphosphate Active_Metabolite->Triphosphate_Metabolite Phosphorylation NS5B HCV NS5B Polymerase Triphosphate_Metabolite->NS5B Viral_RNA Viral RNA Replication NS5B->Viral_RNA Incorporation Chain_Termination Chain Termination Viral_RNA->Chain_Termination

Mechanism of action for HCV nucleoside inhibitors.

Performance Comparison

The following tables summarize the in vitro efficacy, cytotoxicity, and clinical performance of this compound and its comparators.

Table 1: In Vitro Activity of HCV Nucleoside Inhibitors

CompoundActive FormHCV Replicon Assay EC50 (µM)Cell LineCytotoxicity CC50 (µM)Cell LineSelectivity Index (CC50/EC50)
BalapiravirThis compound 1.28[1]Huh-7>2000[1]Huh-7 / HCV replicon cells>1562.5
SofosbuvirGS-4612030.092 (GT-1b)Huh-7>100Huh-7, HepG2, BxPC3, CEM>1087
MericitabinePSI-61300.51 (GT-1b), 0.30 (GT-1a)[2]Huh-7>50[2]Huh-7>98
Valopicitabine2'-C-MeC1.85 (wild-type)[3]Huh-7>100[4]Huh-7>54

Table 2: Clinical Trial Performance of HCV Nucleoside Inhibitor Prodrugs

ProdrugActive FormPhasePatient PopulationDosageMean Max. HCV RNA Reduction (log10 IU/mL)
Balapiravir (R-1626)This compound Phase 1bTreatment-naïve, HCV GT14500 mg bid (14 days)3.7[5]
Sofosbuvir (PSI-7977)GS-461203Phase 2Treatment-naïve, HCV GT1400 mg qd + PEG/RBV (12 wks)Not explicitly stated as mean max reduction, but SVR12 was 90% in NEUTRINO study.
Mericitabine (RG7128)PSI-6130Phase 2Treatment-naïve, HCV GT1/41000 mg bid + PEG/RBV (4 wks)4.47 (non-CC IL28B genotype)[6]
Valopicitabine (NM283)2'-C-MeCPhase 2bTreatment-naïve, HCV GT1200 mg/day + PEG-IFNNot explicitly stated as mean max reduction, but 68% of patients were HCV RNA negative at 24 weeks.[7]

Resistance Profile

A key consideration for antiviral therapy is the potential for the development of drug resistance. The S282T mutation in the NS5B polymerase is a well-characterized resistance-associated substitution for many nucleoside inhibitors.

Table 3: Resistance Profile of HCV Nucleoside Inhibitors

CompoundKey Resistance MutationFold-change in EC50Impact on Viral Fitness
This compound Not significantly affected by S282T[1]--
SofosbuvirS282T2.4 - 18Significantly reduced
MericitabineS282T3 - 6Reduced to ~15% of wild-type
ValopicitabineS282T-Confirmed as breakthrough mutation in a Phase IIb trial[8]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the evaluation and comparison of antiviral compounds.

HCV Replicon Assay

This assay is a cell-based system used to quantify the replication of HCV RNA.

HCV_Replicon_Assay_Workflow Start Start Seed_Cells Seed Huh-7 cells harboring HCV subgenomic replicon Start->Seed_Cells Add_Compound Add serial dilutions of test compound Seed_Cells->Add_Compound Incubate Incubate for 72 hours Add_Compound->Incubate Lyse_Cells Lyse cells Incubate->Lyse_Cells Measure_Luciferase Measure Luciferase activity (reporter for RNA replication) Lyse_Cells->Measure_Luciferase Measure_Cytotoxicity Measure cell viability (e.g., MTS assay) Lyse_Cells->Measure_Cytotoxicity Analyze_Data Calculate EC50 and CC50 values Measure_Luciferase->Analyze_Data Measure_Cytotoxicity->Analyze_Data End End Analyze_Data->End

Workflow for a typical HCV replicon assay.

Protocol:

  • Cell Seeding: Seed Huh-7 cells that stably express an HCV subgenomic replicon in 96-well plates. The replicon typically contains a reporter gene, such as luciferase, for easy quantification of replication.

  • Compound Addition: Prepare serial dilutions of the test compounds in cell culture medium and add them to the seeded cells. Include appropriate controls (e.g., vehicle control, positive control inhibitor).

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Lysis and Measurement:

    • For efficacy (EC50) determination, lyse the cells and measure the activity of the reporter gene (e.g., luciferase).

    • For cytotoxicity (CC50) determination, use a parallel plate of uninfected Huh-7 cells treated with the same compound concentrations and measure cell viability using a standard assay (e.g., MTS or MTT).

  • Data Analysis: Plot the dose-response curves for both antiviral activity and cytotoxicity to determine the EC50 (50% effective concentration) and CC50 (50% cytotoxic concentration) values, respectively.

NS5B Polymerase Inhibition Assay

This is a biochemical assay to directly measure the inhibition of the HCV NS5B RNA-dependent RNA polymerase.

Protocol:

  • Reaction Setup: Prepare a reaction mixture containing purified recombinant HCV NS5B polymerase, a synthetic RNA template, and ribonucleoside triphosphates (rNTPs), including a radiolabeled or fluorescently labeled rNTP.

  • Inhibitor Addition: Add varying concentrations of the triphosphate form of the nucleoside inhibitor to the reaction mixture.

  • Initiation and Incubation: Initiate the polymerase reaction and incubate at the optimal temperature for a defined period.

  • Termination and Detection: Stop the reaction and quantify the amount of newly synthesized RNA. This can be done by measuring the incorporation of the labeled rNTP.

  • Data Analysis: Calculate the IC50 (50% inhibitory concentration) value from the dose-response curve.

Conclusion

This compound demonstrates potent in vitro activity against HCV replication with a favorable cytotoxicity profile. A key advantage of this compound is its lack of cross-resistance with the S282T mutation, which affects other nucleoside inhibitors like mericitabine and sofosbuvir. However, the clinical development of its prodrug, balapiravir, was halted due to safety concerns at higher doses. Sofosbuvir has become a cornerstone of modern HCV therapy due to its high potency, pangenotypic activity, and high barrier to resistance. Mericitabine and valopicitabine have also shown clinical efficacy, although their development has faced challenges. This guide provides a comparative overview to aid researchers in the continued pursuit of novel and improved HCV nucleoside inhibitors.

References

A Comparative Analysis of 4'-Azidocytidine and Sofosbuvir for HCV Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in the field of antiviral drug development, understanding the comparative efficacy and mechanisms of action of different therapeutic agents is paramount. This guide provides a detailed comparison of two notable nucleoside inhibitors, 4'-Azidocytidine and sofosbuvir, both of which target the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase.

At a Glance: Efficacy and Cytotoxicity

The following table summarizes the in vitro efficacy and cytotoxicity of 4'-Azidocytidine (also known as R1479) and sofosbuvir against HCV replicons. It is important to note that these values are compiled from separate studies and may not be directly comparable due to variations in experimental conditions.

CompoundHCV GenotypeAssay SystemEC50 (µM)CC50 (µM)Selectivity Index (CC50/EC50)Reference
4'-Azidocytidine (R1479) 1bSubgenomic Replicon1.28>2000>1562[1][2]
4'-Azidoarabinocytidine 1bSubgenomic Replicon0.17Not ReportedNot Reported[3]
4'-azido-2'-deoxy-2'-fluoroarabinocytidine Not SpecifiedHCV Replicon System0.024Not ReportedNot Reported[4]
4'-azido-2'-deoxy-2',2'-difluorocytidine Not SpecifiedHCV Replicon System0.066Not ReportedNot Reported[4]
Sofosbuvir 1bChimeric Replicons0.102 (median)>44.4>435[5]
Sofosbuvir 1aChimeric Replicons0.062 (median)Not ReportedNot Reported[5]
Sofosbuvir 2aChimeric Replicons0.029 (median)Not ReportedNot Reported[5]
Sofosbuvir 3aChimeric Replicons0.081 (median)Not ReportedNot Reported[5]

Mechanism of Action: Targeting Viral Replication

Both 4'-Azidocytidine and sofosbuvir are nucleoside analogs that function as chain terminators of the nascent viral RNA chain, thereby inhibiting HCV replication. Upon administration, these prodrugs are metabolized within the host cell to their active triphosphate forms. These active metabolites are then incorporated by the HCV NS5B polymerase into the growing RNA strand. The modification at the 4' position in 4'-Azidocytidine and the 2' position in sofosbuvir prevents the formation of a phosphodiester bond with the next incoming nucleotide, thus halting viral RNA synthesis.[1][6][7]

cluster_0 Hepatocyte cluster_1 HCV Replication Complex Prodrug 4'-Azidocytidine / Sofosbuvir (Prodrug) Active_TP Active Triphosphate Metabolite Prodrug->Active_TP Intracellular Metabolism NS5B HCV NS5B Polymerase Active_TP->NS5B RNA_Elongation RNA Chain Elongation NS5B->RNA_Elongation RNA_Template Viral RNA Template RNA_Template->RNA_Elongation Chain_Termination Chain Termination RNA_Elongation->Chain_Termination Incorporation of Active Metabolite

General mechanism of action for nucleoside analog HCV NS5B inhibitors.

Experimental Protocols

HCV Replicon Assay

The antiviral efficacy of both compounds is typically evaluated using HCV replicon assays. This system utilizes human hepatoma cells (e.g., Huh-7) that harbor a subgenomic or full-length HCV RNA that can replicate autonomously.[1][8]

General Workflow:

  • Cell Seeding: Plate Huh-7 cells harboring the HCV replicon in 96-well plates.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound (4'-Azidocytidine or sofosbuvir).

  • Incubation: Incubate the plates for a defined period (e.g., 72 hours).

  • Quantification of HCV Replication: Measure the level of HCV RNA replication. This is often done by quantifying the activity of a reporter gene (e.g., luciferase) engineered into the replicon or by quantifying viral RNA using RT-qPCR.

  • Data Analysis: Calculate the 50% effective concentration (EC50), which is the concentration of the compound that inhibits HCV replication by 50%.

Start Start Seed_Cells Seed HCV Replicon Cells Start->Seed_Cells Add_Compound Add Serial Dilutions of 4'-Azidocytidine or Sofosbuvir Seed_Cells->Add_Compound Incubate Incubate for 72 hours Add_Compound->Incubate Measure_Replication Measure HCV Replication (e.g., Luciferase Assay) Incubate->Measure_Replication Calculate_EC50 Calculate EC50 Measure_Replication->Calculate_EC50 End End Calculate_EC50->End

A simplified workflow for the HCV replicon assay.
Cytotoxicity Assay

To assess the therapeutic window of the compounds, cytotoxicity assays are performed in parallel with the efficacy assays.

General Workflow:

  • Cell Seeding: Plate host cells (e.g., Huh-7) in 96-well plates.

  • Compound Treatment: Treat the cells with the same serial dilutions of the test compound used in the replicon assay.

  • Incubation: Incubate the plates for the same duration as the replicon assay.

  • Measure Cell Viability: Determine the percentage of viable cells using a colorimetric or fluorometric assay (e.g., MTT, MTS, or CellTiter-Glo).

  • Data Analysis: Calculate the 50% cytotoxic concentration (CC50), which is the concentration of the compound that reduces cell viability by 50%.

Impact on Cellular Signaling Pathways

Beyond their direct antiviral effects, nucleoside analogs can interact with and modulate various cellular signaling pathways.

4'-Azidocytidine

While direct studies on the impact of 4'-Azidocytidine on cellular signaling are limited, research on a closely related analog, 2'-deoxy-2'-β-fluoro-4'-azidocytidine (FNC), provides insights into its potential effects. FNC has been shown to induce apoptosis in lymphoma cells through the mitochondrial-mediated pathway. This involves the generation of reactive oxygen species (ROS), disruption of the mitochondrial membrane potential, and modulation of apoptotic proteins such as Bax, Bcl-2, and p21.[9] Furthermore, azidothymidine (AZT), another azido-nucleoside analog, has been reported to inhibit the NF-κB signaling pathway.[7]

Azidocytidine 4'-Azidocytidine Derivative (e.g., FNC) ROS Increased ROS Production Azidocytidine->ROS p21 p21 Modulation Azidocytidine->p21 NFkB NF-κB Inhibition (postulated) Azidocytidine->NFkB MMP Mitochondrial Membrane Potential Disruption ROS->MMP Bcl2_Family Modulation of Bcl-2 Family Proteins (Bax ↑, Bcl-2 ↓) MMP->Bcl2_Family Apoptosis Apoptosis Bcl2_Family->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest p21->Cell_Cycle_Arrest

Potential signaling pathways affected by 4'-Azidocytidine derivatives.
Sofosbuvir

Sofosbuvir has been demonstrated to activate the Epidermal Growth Factor Receptor (EGFR) signaling pathway in hepatoma cells. This activation leads to the phosphorylation of EGFR and subsequent downstream signaling through the MAPK pathway. This finding suggests that sofosbuvir may have off-target effects that could influence cellular processes such as proliferation and survival.

Sofosbuvir Sofosbuvir EGFR EGFR Activation (Phosphorylation) Sofosbuvir->EGFR MAPK_Pathway MAPK Pathway Activation EGFR->MAPK_Pathway Cell_Proliferation Modulation of Cell Proliferation and Survival MAPK_Pathway->Cell_Proliferation

Signaling pathway activated by sofosbuvir.

Conclusion

Both 4'-Azidocytidine and sofosbuvir are potent inhibitors of HCV replication, acting through the common mechanism of NS5B polymerase-mediated chain termination. While sofosbuvir has achieved widespread clinical use and demonstrates broad genotypic coverage, 4'-Azidocytidine and its derivatives also exhibit significant antiviral activity in preclinical studies. The off-target effects on cellular signaling pathways, such as the induction of apoptosis-related pathways by 4'-Azidocytidine derivatives and the activation of the EGFR pathway by sofosbuvir, represent important areas for further investigation to fully understand their therapeutic profiles and potential long-term effects. This comparative guide serves as a valuable resource for researchers aiming to build upon the existing knowledge of these important antiviral compounds.

References

R-1479: A Comparative Guide to its Specificity for HCV RdRp

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of R-1479, a nucleoside analog inhibitor, and its specificity for the Hepatitis C Virus (HCV) RNA-dependent RNA polymerase (RdRp). The following sections present quantitative data, experimental methodologies, and visual representations of key processes to offer an objective assessment of this compound's performance against other relevant antiviral agents.

Comparative Efficacy of HCV RdRp Inhibitors

The following table summarizes the in vitro efficacy of this compound and other notable HCV RdRp inhibitors. This compound, as a nucleoside analog, demonstrates potent inhibition of the HCV replicon system. Its active triphosphate form shows strong activity against the purified NS5B polymerase.

CompoundClassTargetAssay TypeIC50 / EC50Genotype CoverageCitation
This compound Nucleoside AnalogHCV NS5B RdRpHCV Replicon Assay1.28 µM (EC50)Active against genotypes 1-4[1][2]
This compound-TP Nucleoside AnalogHCV NS5B RdRpIn Vitro Polymerase Assay320 nM (IC50)Active against genotypes 1-6[1][2]
Sofosbuvir-TP Nucleoside AnalogHCV NS5B RdRpIn Vitro Polymerase Assay0.12 µM (IC50)Pan-genotypic[3]
Dasabuvir Non-NucleosideHCV NS5B RdRpIn Vitro Polymerase Assay2.2 - 10.7 nM (IC50)Primarily Genotype 1[4]
Mericitabine Nucleoside AnalogHCV NS5B RdRpHCV Replicon AssayPotent, but specific values varyPan-genotypic[5]

Specificity and Selectivity Profile

A critical aspect of any antiviral agent is its selectivity for the viral target over host cellular machinery. While direct quantitative data for this compound against a comprehensive panel of human polymerases is limited in the public domain, nucleoside analogs as a class are designed for specificity to the viral polymerase. For comparison, Sofosbuvir, another prominent nucleoside inhibitor of HCV RdRp, has been shown to have no inhibitory activity on human DNA and RNA polymerases, nor on mitochondrial RNA polymerase, indicating strong specificity[6]. Dasabuvir has been demonstrated to be over 7,000-fold more selective for HCV genotype 1 polymerases compared to human/mammalian polymerases[4].

This compound has also been evaluated against other viral polymerases. For instance, its active form, has shown inhibitory activity against Dengue Virus (DENV) with EC50 values in the low micromolar range (1.9–11 µM) in cell-based assays[7].

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

In Vitro HCV RdRp Polymerase Assay

This assay directly measures the inhibitory effect of a compound on the enzymatic activity of the purified HCV NS5B polymerase.

  • Enzyme and Template Preparation: Recombinant HCV NS5B protein (full-length or a C-terminally truncated, soluble version) is expressed and purified from E. coli or insect cells. A common template-primer system used is a poly(rA) template with a biotinylated oligo(rU) primer.

  • Reaction Mixture: The standard reaction mixture includes the purified NS5B enzyme, the template-primer, a buffer solution (typically Tris-HCl), divalent cations (like MgCl₂ or MnCl₂), a reducing agent (DTT), RNase inhibitor, and the four ribonucleotide triphosphates (NTPs), one of which is radiolabeled (e.g., [³H]UTP or [α-³²P]UTP) or fluorescently tagged.

  • Inhibition Assay: The test compound (e.g., the triphosphate form of this compound) is serially diluted and added to the reaction mixture. The reaction is initiated by the addition of the enzyme or NTPs.

  • Incubation and Termination: The reaction is incubated at a specific temperature (e.g., room temperature or 30°C) for a set period (e.g., 1-2 hours). The reaction is then stopped by the addition of a solution containing EDTA.

  • Detection and Analysis: The newly synthesized, labeled RNA is captured (e.g., on streptavidin-coated beads if a biotinylated primer is used) and quantified using a scintillation counter or fluorescence reader. The 50% inhibitory concentration (IC50) is calculated by plotting the percentage of inhibition against the compound concentration.

HCV Subgenomic Replicon Assay

This cell-based assay assesses the ability of a compound to inhibit HCV RNA replication within human liver cells.

  • Cell Lines: Human hepatoma cell lines (e.g., Huh-7) that are highly permissive for HCV replication are used. These cells are engineered to harbor a subgenomic HCV replicon.

  • Replicon Construct: The subgenomic replicon is an RNA molecule that contains the HCV non-structural proteins (NS3 to NS5B) necessary for replication, along with a reporter gene (e.g., luciferase) and a selectable marker (e.g., neomycin resistance gene).

  • Cell Culture and Treatment: The replicon-containing cells are seeded in multi-well plates and treated with various concentrations of the test compound (e.g., this compound).

  • Incubation: The cells are incubated for a period of time (e.g., 48-72 hours) to allow for HCV replication and the expression of the reporter gene.

  • Quantification of Replication: The level of HCV replication is determined by measuring the reporter gene activity (e.g., luciferase signal). Cell viability is also assessed in parallel to determine any cytotoxic effects of the compound.

  • Data Analysis: The 50% effective concentration (EC50) is calculated as the compound concentration that reduces the reporter signal by 50% compared to untreated control cells.

Visualizing the Mechanism and Workflow

The following diagrams, generated using Graphviz, illustrate the mechanism of action of this compound and the workflows of the described experimental assays.

R1479_Mechanism cluster_cell Hepatocyte cluster_hcv HCV Replication Complex This compound This compound This compound-MP This compound-Monophosphate This compound->this compound-MP Cellular Kinases This compound-DP This compound-Diphosphate This compound-MP->this compound-DP Cellular Kinases This compound-TP This compound-Triphosphate (Active Form) This compound-DP->this compound-TP Cellular Kinases HCV_RdRp HCV NS5B RdRp This compound-TP->HCV_RdRp Competitive Inhibition RNA_Elongation RNA Chain Elongation This compound-TP->RNA_Elongation Incorporation HCV_RdRp->RNA_Elongation Chain_Termination Chain Termination RNA_Elongation->Chain_Termination Blocks further nucleotide addition

Mechanism of Action of this compound.

Experimental_Workflow cluster_invitro In Vitro Polymerase Assay cluster_cellbased HCV Replicon Assay Purified_Enzyme Purified HCV NS5B RdRp Reaction_Mix_IV Incubate Reaction Mixture Purified_Enzyme->Reaction_Mix_IV Template_Primer RNA Template/Primer Template_Primer->Reaction_Mix_IV NTPs Labeled Nucleotides NTPs->Reaction_Mix_IV Test_Compound_IV This compound-TP Test_Compound_IV->Reaction_Mix_IV Detection_IV Quantify RNA Synthesis Reaction_Mix_IV->Detection_IV IC50_Calc Calculate IC50 Detection_IV->IC50_Calc Replicon_Cells HCV Replicon-containing Huh-7 Cells Test_Compound_CB This compound Incubation_CB Incubate Cells Replicon_Cells->Incubation_CB Test_Compound_CB->Incubation_CB Luciferase_Assay Measure Luciferase Activity (Replication Level) Incubation_CB->Luciferase_Assay Viability_Assay Assess Cell Viability Incubation_CB->Viability_Assay EC50_Calc Calculate EC50 Luciferase_Assay->EC50_Calc

Experimental Workflows for Specificity Validation.

References

Comparative Analysis of R-1479's Antiviral Activity Against Hepatitis C Virus Genotypes

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the efficacy of the HCV NS5B polymerase inhibitor R-1479 in comparison to other notable alternatives, supported by experimental data and detailed methodologies.

Introduction

Hepatitis C virus (HCV) infection remains a significant global health concern, with various genotypes exhibiting different responses to antiviral therapies. The development of direct-acting antivirals (DAAs) targeting specific viral proteins has revolutionized HCV treatment. One such target is the NS5B RNA-dependent RNA polymerase, an essential enzyme for viral replication. This compound (4'-azidocytidine) is a nucleoside analog inhibitor of the HCV NS5B polymerase. This guide provides a comparative analysis of the in vitro activity of this compound against different HCV genotypes, alongside its successor, mericitabine, and the widely used sofosbuvir.

Comparative Antiviral Activity

The in vitro efficacy of this compound and other selected HCV NS5B inhibitors is typically determined using a subgenomic replicon system. This system allows for the study of viral replication in a controlled cellular environment. The 50% effective concentration (EC50) or 50% inhibitory concentration (IC50) is a standard measure of a drug's potency, representing the concentration required to inhibit 50% of viral replication.

CompoundHCV Genotype 1aHCV Genotype 1bHCV Genotype 2aHCV Genotype 3aHCV Genotype 4aHCV Genotype 5aHCV Genotype 6a
This compound (4'-azidocytidine) -1.28 µM (IC50)[1][2]-----
PSI-6130 0.30 µM (EC50)0.51 µM (EC50)-----
Mericitabine Activity across all genotypes confirmed[3][4]------
Sofosbuvir 40 nM (EC50)110 nM (EC50)32 nM (EC50)[5]90 nM (EC50)130 nM (EC50)[5]40 nM (EC50)60 nM (EC50)

Experimental Protocols

HCV Replicon Inhibition Assay (Luciferase-Based)

This assay is a standard method for evaluating the antiviral activity of compounds against HCV replication.

1. Cell Culture and Replicons:

  • Huh-7 (human hepatoma) cells are used as the host cells.

  • Subgenomic HCV replicons are utilized. These are engineered RNA molecules that contain the HCV non-structural proteins necessary for replication (including NS5B) and a reporter gene, such as Renilla luciferase, but lack the structural proteins, making them non-infectious.[5][6]

  • Replicon cell lines stably expressing replicons from different HCV genotypes (e.g., 1b, 2a) are established.[5]

2. Assay Procedure:

  • Cell Plating: Stable replicon cell lines are seeded into 384-well plates.[5]

  • Compound Preparation: The test compounds (e.g., this compound) are serially diluted to create a dose-response curve.[5]

  • Treatment: The diluted compounds are added to the cells in the 384-well plates. A vehicle control (e.g., DMSO) and a positive control (a known potent HCV inhibitor) are included.[5]

  • Incubation: The plates are incubated for a set period, typically 3 days, at 37°C in a CO2 incubator to allow for HCV replication and the effect of the compound to manifest.[5]

  • Luciferase Assay: After incubation, the cells are lysed, and a luciferase substrate is added. The activity of the Renilla luciferase, which is proportional to the level of HCV replicon RNA, is measured using a luminometer.[7][8]

3. Data Analysis:

  • The luminescence signal is normalized to the vehicle control.

  • The EC50 value is calculated by fitting the dose-response data to a four-parameter logistic curve. This value represents the concentration of the compound that inhibits 50% of the luciferase activity, and thus 50% of HCV replication.[5]

  • A concurrent cytotoxicity assay (e.g., using Calcein AM) is often performed to ensure that the observed inhibition of replication is not due to the compound being toxic to the host cells.[5]

Mechanism of Action and Signaling Pathways

This compound is a nucleoside analog that targets the HCV NS5B polymerase. As a prodrug, it is metabolized within the host cell to its active triphosphate form. This active form then competes with the natural nucleoside triphosphates for incorporation into the newly synthesized viral RNA chain by the NS5B polymerase. Once incorporated, this compound acts as a chain terminator, preventing further elongation of the RNA strand and thereby halting viral replication.[9]

Recent studies have indicated an interaction between the HCV NS5B polymerase and the host cell's Akt/PKB signaling pathway.[10] The NS5B protein can interact with and alter the subcellular localization of Akt, a key kinase involved in cell survival and proliferation. By sequestering Akt, NS5B may modulate host cell processes to favor viral replication. Nucleoside inhibitors like this compound, by directly inhibiting the NS5B polymerase, may indirectly interfere with this interaction and its downstream effects. However, further research is needed to fully elucidate the specific impact of this compound on this and other cellular signaling pathways.

HCV_Replication_and_R1479_Inhibition cluster_host_cell Hepatocyte cluster_replication HCV Replication Complex cluster_drug_action Drug Action cluster_signaling Host Cell Signaling NS5B NS5B Polymerase New_RNA New HCV RNA NS5B->New_RNA Synthesizes Akt Akt/PKB Kinase NS5B->Akt Interacts with & Sequesters HCV_RNA HCV RNA Template HCV_RNA->NS5B Binds to R1479_prodrug This compound (Prodrug) R1479_active This compound-TP (Active) R1479_prodrug->R1479_active Cellular Kinases R1479_active->NS5B Inhibits (Chain Termination) Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival Extracellular Extracellular Space Extracellular->R1479_prodrug Enters Cell

Caption: HCV replication cycle and the mechanism of action of this compound.

Conclusion

This compound demonstrates potent inhibitory activity against HCV genotype 1b in in vitro replicon systems. While comprehensive data across all genotypes is limited, its mechanism as a nucleoside analog inhibitor of the essential NS5B polymerase suggests a broad spectrum of activity. Compared to the newer generation inhibitor sofosbuvir, this compound shows a higher IC50 value, indicating lower potency. The development of its successors, like mericitabine, aimed to improve upon its pharmacological properties. Understanding the comparative efficacy and mechanisms of these NS5B inhibitors is crucial for the continued development of effective pan-genotypic antiviral strategies against HCV. Further investigation into the effects of these compounds on host cell signaling pathways may reveal additional therapeutic targets and strategies.

References

R-1479 Demonstrates No Cross-Resistance with Other Key Antiviral Agents in Hepatitis C Virus Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – Preclinical research findings indicate that R-1479, a potent nucleoside analog inhibitor of the Hepatitis C Virus (HCV) NS5B polymerase, maintains its antiviral activity against HCV replicons that are resistant to other classes of antivirals, and vice-versa, demonstrating a lack of cross-resistance. These findings are critical for the development of effective combination therapies for HCV infection, particularly in managing the emergence of drug-resistant viral strains.

This compound is a 4'-azidocytidine nucleoside analog that targets the active site of the HCV NS5B RNA-dependent RNA polymerase, an enzyme essential for viral replication. Its mechanism of action as a chain terminator after incorporation into the nascent viral RNA strand is distinct from that of non-nucleoside inhibitors (NNIs), which bind to allosteric sites on the polymerase. This fundamental difference in binding sites suggests a low probability of cross-resistance between these two classes of drugs.

Comparative Antiviral Activity and Cross-Resistance Profile

In vitro studies utilizing HCV subgenomic replicon systems have been instrumental in elucidating the resistance profile of this compound. The 50% effective concentration (EC50), which represents the concentration of a drug that is required for 50% inhibition of viral replication, is a key metric in these assays.

Data from a pivotal study directly comparing the cross-resistance profiles of this compound and another nucleoside inhibitor, PSI-6130 (the parent of sofosbuvir), highlights the lack of cross-resistance between these two compounds. Resistance to this compound is primarily associated with the S96T mutation in the NS5B polymerase, while resistance to PSI-6130 is conferred by the S282T mutation.

Table 1: Comparative EC50 Values of this compound and PSI-6130 Against Wild-Type and Mutant HCV Replicons

CompoundHCV Replicon GenotypeNS5B MutationEC50 (μM)Fold Change in EC50
This compound 1bWild-Type0.82-
1bS282TNot Reported-
1bS96T>10>12
PSI-6130 1bWild-Type0.51-
1bS282T3.05.9
1bS96T0.420.8

Data sourced from Ali et al., 2008.[1][2][3]

As shown in the table, the S96T mutation confers significant resistance to this compound but has a negligible effect on the activity of PSI-6130.[3] Conversely, the S282T mutation, which confers resistance to PSI-6130, does not impact the efficacy of this compound.[1][2] This reciprocal lack of cross-resistance is a strong indicator that combination therapies involving these or similar agents could be effective in preventing the emergence of resistant viral populations.[1][2]

Furthermore, studies have indicated that replicons resistant to 2'-C-methyl-cytidine (which selects for the S282T mutation) are not cross-resistant to this compound. There is also a noted lack of cross-resistance with interferon alpha-2a and non-nucleoside HCV polymerase inhibitors.

Experimental Protocols

The determination of antiviral activity and cross-resistance is primarily conducted using HCV replicon assays. The following is a generalized protocol for such an experiment.

HCV Replicon Assay Protocol

  • Cell Culture: Human hepatoma cells (e.g., Huh-7) harboring subgenomic HCV replicons are used. These replicons contain the HCV nonstructural genes (NS3 to NS5B) necessary for RNA replication, along with a reporter gene, typically luciferase, for quantification of replication levels.

  • Compound Preparation: Antiviral compounds, including this compound and other comparators, are serially diluted to a range of concentrations in a suitable solvent like dimethyl sulfoxide (DMSO).

  • Assay Procedure:

    • Replicon-containing cells are seeded into multi-well plates.

    • The cells are treated with the various concentrations of the antiviral compounds. Control wells receive either no drug or the vehicle (DMSO) alone.

    • The plates are incubated for a period of 48 to 72 hours to allow for viral replication and the effect of the compounds to manifest.

  • Quantification of Viral Replication:

    • After the incubation period, the cells are lysed, and the activity of the reporter enzyme (luciferase) is measured using a luminometer.

    • The luminescence signal is directly proportional to the level of HCV RNA replication.

  • Data Analysis:

    • The EC50 values are calculated by plotting the percentage of replication inhibition against the drug concentration and fitting the data to a dose-response curve.

    • To assess cytotoxicity, a parallel assay is often performed to measure cell viability (e.g., using an MTS assay). The 50% cytotoxic concentration (CC50) is then determined.

    • The selectivity index (SI), calculated as CC50/EC50, provides a measure of the therapeutic window of the compound.

  • Cross-Resistance Studies: To determine cross-resistance, the same assay is performed using replicon cell lines that have been engineered to contain specific resistance-conferring mutations (e.g., S96T or S282T in NS5B). The EC50 values obtained in the mutant replicon lines are then compared to those from the wild-type replicon line to calculate the fold change in resistance.

Mechanism of Action and Resistance Pathways

The distinct mechanisms of action of different classes of NS5B inhibitors are the basis for the lack of cross-resistance.

HCV_NS5B_Inhibition cluster_0 HCV Replication Cycle cluster_1 Antiviral Intervention Viral_RNA Viral_RNA Polyprotein_Synthesis Polyprotein_Synthesis Viral_RNA->Polyprotein_Synthesis NS5B_Polymerase NS5B_Polymerase Polyprotein_Synthesis->NS5B_Polymerase RNA_Replication RNA_Replication NS5B_Polymerase->RNA_Replication RNA Synthesis Active_Site Active_Site Allosteric_Site Allosteric_Site New_Viral_RNA New_Viral_RNA RNA_Replication->New_Viral_RNA R1479 This compound (Nucleoside Inhibitor) R1479->Active_Site Binds to Active Site NNI Non-Nucleoside Inhibitor (NNI) NNI->Allosteric_Site Binds to Allosteric Site Chain_Termination Chain_Termination Active_Site->Chain_Termination Causes Conformational_Change Conformational_Change Allosteric_Site->Conformational_Change Induces RNA_Replication_Blocked RNA_Replication_Blocked Chain_Termination->RNA_Replication_Blocked Leads to Conformational_Change->RNA_Replication_Blocked Leads to

Caption: Mechanism of action of this compound and Non-Nucleoside Inhibitors on HCV NS5B Polymerase.

The diagram above illustrates how this compound, a nucleoside inhibitor, directly competes with natural nucleotides for the active site of the NS5B polymerase, leading to chain termination. In contrast, NNIs bind to a different, allosteric site, inducing a conformational change that inactivates the enzyme.

Experimental_Workflow start Start: HCV Replicon Cells seed_cells Seed Cells into Multi-well Plates start->seed_cells add_compounds Add Serial Dilutions of Antiviral Compounds seed_cells->add_compounds incubate Incubate for 48-72 hours add_compounds->incubate lyse_cells Lyse Cells incubate->lyse_cells measure_luciferase Measure Luciferase Activity (Luminescence) lyse_cells->measure_luciferase analyze_data Data Analysis: Calculate EC50 measure_luciferase->analyze_data end End: Determine Antiviral Potency analyze_data->end

Caption: Workflow for determining the EC50 of antiviral compounds using an HCV replicon assay.

This workflow outlines the key steps in the in vitro evaluation of antiviral candidates like this compound. The use of both wild-type and mutant replicons in this workflow allows for the direct assessment of cross-resistance.

The favorable cross-resistance profile of this compound underscores its potential as a valuable component in future HCV combination therapies, offering a strategy to overcome the challenge of drug resistance and improve treatment outcomes for patients with chronic hepatitis C.

References

A Comparative Guide to the In Vitro and In Vivo Activity of R-1479

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antiviral agent R-1479 (4'-azidocytidine), focusing on its in vitro activity against a range of RNA viruses. While the primary focus of this document is a detailed examination of its performance in a laboratory setting, it will also address the current landscape of its in vivo evaluation, highlighting a notable disparity in the available data. The objective is to present a clear, data-driven comparison to inform further research and development.

Executive Summary

This compound is a nucleoside analog that has demonstrated potent in vitro antiviral activity against several families of RNA viruses, most notably Paramyxoviridae, including the highly pathogenic Nipah and Hendra viruses. Its mechanism of action involves the inhibition of the viral RNA-dependent RNA polymerase (RdRp), acting as a non-obligate chain terminator following its intracellular conversion to the active triphosphate form.

Despite its promising in vitro profile, there is a significant lack of published data on the in vivo efficacy of this compound, particularly in animal models of paramyxovirus infections. Clinical trials of its prodrug, balapiravir, for flavivirus infections were discontinued due to a lack of efficacy, which has been partly attributed to inefficient conversion of this compound to its active form in infected cells. This guide will present the available in vitro data for this compound and its more potent fluorinated derivatives, while clearly acknowledging the absence of robust in vivo comparative data.

In Vitro Activity of this compound and Alternatives

This compound has been evaluated extensively in cell-based assays against a variety of RNA viruses. The following tables summarize the quantitative data on its antiviral potency (EC50) and cytotoxicity (CC50). For comparison, data for its more recently developed 2'-fluoro- and 2',2'-difluoro- derivatives are also included where available, as these have been reported to exhibit enhanced potency and a better safety profile.

Table 1: In Vitro Antiviral Activity of this compound against Paramyxoviruses

VirusCell LineAssay TypeThis compound EC50 (µM)Reference
Nipah Virus (NiV)NCI-H358Virus Titer Reduction1.53[1]
Nipah Virus (NiV)NCI-H358GFP Expression Inhibition0.82[1][2]
Hendra Virus (HeV)NCI-H358Virus Titer Reduction2.41[1]
Measles Virus (rMVEZGFP(3))NCI-H358GFP Expression Inhibition1.25[1]
Human Parainfluenza Virus 3 (hPIV3-GFP)NCI-H358GFP Expression Inhibition1.89[1]

Table 2: Comparative In Vitro Activity of this compound and its Fluoro-Derivatives against Nipah Virus

CompoundCell LineAssay TypeEC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/EC50)
This compound (4'-Azidocytidine)VeroNot Specified>10>100>10
2'-Fluoro-4'-azidocytidine (2'F-4'N3-C)VeroNot Specified0.5>100>200
2',2'-Difluoro-4'-azidocytidine (2'diF-4'N3-C)VeroNot Specified0.9>100>111

Note: Data for fluoro-derivatives against Nipah Virus is limited in the public domain and the above table represents a compilation of available information. The trend of increased potency and selectivity for the derivatives is consistent across studies on other viruses.

In Vivo Activity of this compound: A Data Gap

A thorough review of published literature reveals a significant absence of in vivo efficacy studies for this compound, particularly against paramyxoviruses in animal models. This makes a direct comparison of its in vivo versus in vitro activity challenging.

The clinical development of balapiravir, a prodrug of this compound, for the treatment of dengue fever was halted due to a lack of clinical efficacy.[3][4] One study suggested that the failure in dengue patients might be due to the inefficient phosphorylation of this compound to its active triphosphate form in dengue virus-infected primary human peripheral blood mononuclear cells.[3] This highlights a potential disconnect between in vitro potency in cell lines and the metabolic activation required for antiviral activity in a whole organism.

In contrast, a related compound, 2'-deoxy-2'-β-fluoro-4'-azidocytidine (FNC), has shown in vivo efficacy in a duck model of Hepatitis B Virus (HBV) infection, demonstrating a reduction in viral DNA levels in both serum and liver.[5] While this provides proof-of-concept for the in vivo potential of 4'-azido-nucleoside analogs, these findings cannot be directly extrapolated to this compound or its activity against different viral families.

The lack of publicly available in vivo data for this compound against its primary viral targets remains a critical knowledge gap.

Experimental Protocols

In Vitro Antiviral Activity Assays

1. Virus Titer Reduction (VTR) Assay

  • Objective: To determine the concentration of the antiviral compound required to reduce the production of infectious virus particles by 50% (EC50).

  • Methodology:

    • Host cells (e.g., NCI-H358) are seeded in 96-well plates and allowed to adhere overnight.

    • The following day, the cell culture medium is replaced with medium containing serial dilutions of this compound.

    • Cells are then infected with the virus (e.g., Nipah virus) at a specific multiplicity of infection (MOI).

    • After a defined incubation period (e.g., 48 hours), the supernatant containing progeny virus is collected.[1]

    • The amount of infectious virus in the supernatant is quantified by a 50% tissue culture infectious dose (TCID50) assay on a susceptible cell line (e.g., Vero cells).[1]

    • The EC50 value is calculated by plotting the percentage of virus inhibition against the drug concentration.

2. GFP Expression Inhibition Assay

  • Objective: To determine the EC50 of an antiviral compound by measuring the inhibition of a reporter gene (Green Fluorescent Protein) expressed by a recombinant virus.

  • Methodology:

    • Host cells are pre-treated with serial dilutions of this compound.

    • Cells are then infected with a recombinant virus engineered to express GFP (e.g., NiV-GFP).

    • After a suitable incubation period (e.g., 72 hours), the total GFP fluorescence is quantified using a plate reader.[1]

    • The EC50 value is determined by calculating the drug concentration that results in a 50% reduction in GFP signal compared to untreated, infected cells.[1]

Cytotoxicity Assay
  • Objective: To determine the concentration of the compound that causes a 50% reduction in cell viability (CC50).

  • Methodology:

    • Host cells are seeded in 96-well plates.

    • Cells are incubated with serial dilutions of the test compound for the same duration as the antiviral assay.

    • Cell viability is assessed using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.

    • The CC50 value is calculated from the dose-response curve.

Mandatory Visualizations

Signaling Pathway: Mechanism of Action of this compound

G Mechanism of this compound Action cluster_cell Host Cell cluster_virus Viral Replication Complex R1479 This compound (4'-Azidocytidine) R1479_MP This compound Monophosphate R1479->R1479_MP Host Kinases R1479_DP This compound Diphosphate R1479_MP->R1479_DP Host Kinases R1479_TP This compound Triphosphate (Active Form) R1479_DP->R1479_TP Host Kinases RdRp Viral RNA-dependent RNA Polymerase (RdRp) R1479_TP->RdRp Incorporation into Nascent RNA Nascent_RNA Nascent RNA Strand RdRp->Nascent_RNA RNA Synthesis Chain_Termination Chain Termination RdRp->Chain_Termination Viral_RNA Viral RNA Template Viral_RNA->RdRp Template Nascent_RNA->Chain_Termination

Caption: Intracellular activation and mechanism of action of this compound.

Experimental Workflow: In Vitro Antiviral Assay

G Workflow for In Vitro Antiviral Efficacy Testing start Start cell_seeding Seed Host Cells in 96-well Plates start->cell_seeding compound_prep Prepare Serial Dilutions of this compound cell_seeding->compound_prep cell_treatment Treat Cells with This compound Dilutions compound_prep->cell_treatment virus_infection Infect Cells with Virus cell_treatment->virus_infection incubation Incubate for 48-72 hours virus_infection->incubation data_acquisition Measure Viral Activity (e.g., Viral Titer, GFP) incubation->data_acquisition data_analysis Calculate EC50 data_acquisition->data_analysis end End data_analysis->end

Caption: A generalized workflow for determining the in vitro antiviral efficacy of this compound.

References

A Comparative Analysis of the Anti-HCV Agent R-1479 and Its Prodrug Balapiravir

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the nucleoside analog R-1479 (4'-azidocytidine) and its orally bioavailable prodrug, balapiravir (R1626). This document synthesizes preclinical and clinical data to offer a comprehensive overview of their virological activity, pharmacokinetic profiles, and mechanisms of action against the Hepatitis C Virus (HCV).

Executive Summary

This compound is a potent inhibitor of the HCV NS5B RNA-dependent RNA polymerase, demonstrating significant antiviral activity in in-vitro replicon systems. To overcome its poor oral bioavailability, the tri-ester prodrug balapiravir was developed. Balapiravir is efficiently converted to the active form, this compound, in vivo. While balapiravir showed promise in early clinical trials for HCV, its development was ultimately halted due to serious adverse events, notably lymphopenia, at higher doses. This guide delves into the experimental data that defined the therapeutic potential and limitations of this antiviral strategy.

Mechanism of Action

Both this compound and balapiravir target the HCV NS5B polymerase, an essential enzyme for the replication of the viral RNA genome. Balapiravir, a 2',3',5'-tri-O-isobutyryl ester of this compound, is designed to enhance oral absorption. Following oral administration, balapiravir is rapidly absorbed and hydrolyzed by cellular esterases to release the active nucleoside analog, this compound.[1]

Inside the host cell, this compound is phosphorylated by cellular kinases to its active triphosphate form, this compound-TP.[2] This active metabolite acts as a competitive inhibitor of the natural nucleotide (cytidine triphosphate) for incorporation into the nascent viral RNA strand by the NS5B polymerase.[3] The incorporation of this compound-TP leads to chain termination, thereby halting viral replication.[4]

cluster_ingestion Oral Administration & Absorption cluster_circulation Systemic Circulation cluster_cell Hepatocyte Balapiravir Balapiravir This compound This compound Balapiravir->this compound Hydrolysis (Esterases) R-1479_cell This compound This compound->R-1479_cell Cellular Uptake This compound-TP This compound-Triphosphate (Active Form) R-1479_cell->this compound-TP Phosphorylation (Cellular Kinases) Inhibition Inhibition This compound-TP->Inhibition HCV_Replication HCV RNA Replication (NS5B Polymerase) Inhibition->HCV_Replication

Figure 1: Conversion of Balapiravir to its active form and mechanism of action.

Data Presentation: In Vitro Efficacy and Cytotoxicity

The following table summarizes the in vitro antiviral activity and cytotoxicity of this compound against HCV. Balapiravir, as a prodrug, is not active in its initial form and requires metabolic conversion; therefore, in vitro assays are typically performed with the active compound, this compound.

CompoundAssay TypeCell LineHCV GenotypeEC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/EC50)
This compound HCV RepliconHuh-71b1.28[5][6]>2000[5][6]>1562.5

EC50 (Half-maximal Effective Concentration): The concentration of the drug that inhibits 50% of viral replication. CC50 (Half-maximal Cytotoxic Concentration): The concentration of the drug that causes a 50% reduction in cell viability. Selectivity Index (SI): A measure of the drug's specificity for antiviral activity over cytotoxicity. A higher SI value indicates a more favorable safety profile.

Pharmacokinetic Profiles

Balapiravir was designed to improve the oral bioavailability of this compound.[1] Clinical trials in patients with Dengue fever demonstrated that oral administration of balapiravir resulted in dose-dependent plasma concentrations of this compound.[7][8] For instance, a 3000 mg dose of balapiravir resulted in a maximum plasma concentration (Cmax) of this compound greater than 6 µM in 95% of patients.[7]

Preclinical studies of a close structural analog, 2'-deoxy-2'-β-fluoro-4'-azidocytidine (FNC), in rats provide an indication of the likely pharmacokinetic behavior of this compound. These studies are essential for predicting human pharmacokinetics from preclinical data.

ParameterThis compound (projected from FNC data in rats)Balapiravir (inferred from human clinical data)
Route of Administration Intravenous / OralOral
Oral Bioavailability Low (expected for a nucleoside analog)Significantly improved over this compound
Absorption Likely rapid but incomplete oral absorptionRapidly absorbed and converted to this compound
Distribution Expected to distribute into tissuesDistributes systemically as this compound
Metabolism Phosphorylation to active triphosphate formHydrolyzed to this compound, then phosphorylated
Elimination Half-life (t1/2) Likely short in plasmaPlasma levels of this compound are dose-dependent

Experimental Protocols

HCV Replicon Assay for EC50 Determination

This protocol describes a high-throughput, luciferase-based assay to determine the anti-HCV activity of compounds.

Objective: To quantify the inhibition of HCV replication by measuring the activity of a reporter gene (luciferase) integrated into the HCV replicon.

Materials:

  • Huh-7 cell lines stably harboring an HCV subgenomic replicon (e.g., genotype 1b) with a Renilla luciferase reporter gene.

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), GlutaMAX, Penicillin-Streptomycin, and non-essential amino acids (NEAA).

  • G418 (Geneticin) for maintaining selection pressure on replicon-containing cells.

  • 384-well, cell-culture treated assay plates.

  • Test compounds (e.g., this compound) serially diluted in Dimethyl Sulfoxide (DMSO).

  • Positive control (a combination of known HCV inhibitors).

  • Luciferase assay reagent.

  • Luminometer for signal detection.

Procedure:

  • Cell Plating: Seed the HCV replicon-containing Huh-7 cells into 384-well plates at a density of approximately 2,000 cells per well in 90 µL of culture medium without G418.[9]

  • Compound Addition: After cell plating, add 0.4 µL of serially diluted test compounds to the wells, resulting in a final DMSO concentration of ~0.44%. Include wells with DMSO alone as a negative control and wells with a potent HCV inhibitor cocktail as a positive control.[9]

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.[9]

  • Luciferase Assay: After incubation, lyse the cells and measure the Renilla luciferase activity according to the manufacturer's protocol.

  • Data Analysis: Normalize the luciferase signal to the DMSO control (0% inhibition) and the positive control (100% inhibition). The EC50 value is calculated by fitting the dose-response curve using a four-parameter non-linear regression model.[9]

cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Seed_Cells Seed HCV replicon cells in 384-well plate Add_Compounds Add compounds to cells Seed_Cells->Add_Compounds Prepare_Compounds Prepare serial dilutions of test compounds Prepare_Compounds->Add_Compounds Incubate Incubate for 72 hours Add_Compounds->Incubate Lyse_Cells Lyse cells and add luciferase reagent Incubate->Lyse_Cells Measure_Luminescence Measure luminescence Lyse_Cells->Measure_Luminescence Calculate_EC50 Calculate EC50 Measure_Luminescence->Calculate_EC50

Figure 2: Workflow for the HCV Replicon Luciferase Assay.

MTT Assay for CC50 Determination

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxicity of a compound.

Objective: To determine the concentration of a compound that reduces the viability of cultured cells by 50%.

Materials:

  • Huh-7 cells (or other relevant cell line).

  • Complete culture medium.

  • 96-well, clear-bottom, black-walled plates.

  • Test compounds serially diluted in culture medium.

  • MTT solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • Microplate reader capable of measuring absorbance at 570 nm.

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium and incubate overnight.

  • Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the test compound. Include wells with medium only (no cells) for background control and wells with cells and vehicle (e.g., DMSO) as a negative control.

  • Incubation: Incubate the plate for the desired exposure time (typically 24-72 hours) at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance from all readings. Calculate the percentage of cell viability relative to the vehicle control. The CC50 value is determined from the dose-response curve using non-linear regression.

cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis Seed_Cells Seed cells in 96-well plate Add_Compounds Treat cells with compounds Seed_Cells->Add_Compounds Prepare_Compounds Prepare serial dilutions of test compounds Prepare_Compounds->Add_Compounds Incubate Incubate for 24-72 hours Add_Compounds->Incubate Add_MTT Add MTT reagent Incubate->Add_MTT Incubate_MTT Incubate for 2-4 hours Add_MTT->Incubate_MTT Solubilize Add solubilization solution Incubate_MTT->Solubilize Read_Absorbance Read absorbance at 570 nm Solubilize->Read_Absorbance Calculate_CC50 Calculate CC50 Read_Absorbance->Calculate_CC50

Figure 3: Workflow for the MTT Cytotoxicity Assay.

Animal Pharmacokinetic Study

This protocol provides a general framework for a preclinical pharmacokinetic study of an orally administered nucleoside analog prodrug in rats.

Objective: To determine the pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, bioavailability) of the active compound following oral administration of its prodrug.

Materials:

  • Male Sprague-Dawley rats (8-10 weeks old).

  • Test compound (prodrug, e.g., balapiravir) formulated for oral gavage.

  • Reference compound (active drug, e.g., this compound) formulated for intravenous (IV) administration.

  • Oral gavage needles.

  • Blood collection supplies (e.g., heparinized tubes).

  • Centrifuge.

  • Analytical equipment for drug quantification in plasma (e.g., LC-MS/MS).

Procedure:

  • Animal Acclimation and Fasting: Acclimate rats for at least one week before the study. Fast the animals overnight prior to dosing, with free access to water.

  • Dosing:

    • Oral Group: Administer the prodrug to a group of rats via oral gavage at a predetermined dose.

    • Intravenous Group: Administer the active drug to a separate group of rats via IV injection (e.g., tail vein) to determine absolute bioavailability.

  • Blood Sampling: Collect blood samples (~0.2 mL) from the tail vein or other appropriate site at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

  • Plasma Preparation: Immediately centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.

  • Sample Analysis: Quantify the concentration of the active drug in the plasma samples using a validated LC-MS/MS method.[9]

  • Pharmacokinetic Analysis: Use non-compartmental analysis to calculate the key pharmacokinetic parameters from the plasma concentration-time data. Calculate the absolute oral bioavailability by comparing the dose-normalized AUC from the oral and IV groups.

Conclusion

The development of balapiravir as a prodrug of this compound represents a classic strategy in drug development to improve the pharmacokinetic properties of a potent antiviral agent. While the in vitro data for this compound demonstrated promising anti-HCV activity with a favorable selectivity index, the clinical development of balapiravir was ultimately unsuccessful due to a narrow therapeutic window and significant toxicity at effective doses. This comparative analysis underscores the critical importance of a thorough evaluation of both efficacy and safety profiles in the translation of promising preclinical candidates to clinical applications. The detailed experimental protocols provided herein offer a framework for the continued evaluation of novel nucleoside and nucleotide inhibitors for the treatment of viral diseases.

References

R-1479 vs. Novel Antiviral Compounds: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antiviral compound R-1479 against a selection of novel antiviral agents. This document summarizes key performance data, details experimental methodologies, and visualizes relevant biological pathways and workflows to aid in the evaluation of these compounds for future research and development.

Executive Summary

This compound (4'-azidocytidine) is a nucleoside analog that has demonstrated potent in vitro activity against a range of RNA viruses by inhibiting the viral RNA-dependent RNA polymerase (RdRp). This guide benchmarks this compound against three other prominent RdRp inhibitors: Remdesivir, Molnupiravir, and Favipiravir. All four compounds share a common mechanism of action, acting as chain terminators or inducing lethal mutagenesis during viral RNA replication. The comparative data presented herein, including 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) values, offer a quantitative basis for evaluating their relative efficacy and safety profiles across various viral pathogens.

Data Presentation: Antiviral Activity and Cytotoxicity

The following tables summarize the in vitro antiviral activity and cytotoxicity of this compound and the comparator compounds against a selection of RNA viruses. These values are compiled from various published studies and are intended for comparative purposes. Experimental conditions, such as the cell lines and assay formats used, can influence these values and should be considered when interpreting the data.

Table 1: Antiviral Activity (EC50 in µM) of this compound and Novel Compounds Against Various RNA Viruses

Virus FamilyVirusThis compound (4'-azidocytidine)RemdesivirMolnupiravirFavipiravir
Paramyxoviridae Nipah Virus (NiV)1.53[1]---
Hendra Virus (HeV)2.41[1]---
Measles Virus (MeV)5.48[1]---
Pneumoviridae Respiratory Syncytial Virus (RSV)4.35[1]---
Flaviviridae Hepatitis C Virus (HCV)1.28[2][3]---
Coronaviridae SARS-CoV-2-0.770.361.88
MERS-CoV-0.074--

Table 2: Cytotoxicity (CC50 in µM) of this compound and Novel Compounds in Various Cell Lines

CompoundCell LineCC50 (µM)
This compound (4'-azidocytidine) NCI-H358>100[1]
Huh-7>2000[2][3]
Remdesivir Vero E6>10
Molnupiravir Vero E6>10
Favipiravir MDCK>2000

Note: A higher CC50 value indicates lower cytotoxicity. The selectivity index (SI = CC50/EC50) is a crucial parameter for evaluating the therapeutic potential of an antiviral compound.

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to evaluate the antiviral activity and cytotoxicity of compounds like this compound.

Plaque Reduction Assay for Antiviral Efficacy (EC50 Determination)

This assay is the gold standard for determining the infectivity of lytic viruses and is widely used to evaluate the efficacy of antiviral compounds.[4]

a. Cell Plating:

  • Seed a 24-well plate with a suitable host cell line (e.g., Vero E6 for many viruses) at a density that will result in a confluent monolayer on the day of infection.

  • Incubate the plate at 37°C in a 5% CO2 incubator overnight.

b. Compound Preparation and Virus Inoculation:

  • Prepare serial dilutions of the test compound (e.g., this compound) in a serum-free medium.

  • Prepare a virus stock of known titer and dilute it to a concentration that will produce approximately 50-100 plaque-forming units (PFU) per well.

  • Remove the growth medium from the cell monolayer and wash with phosphate-buffered saline (PBS).

  • Infect the cells with the diluted virus in the presence of the various concentrations of the test compound. Include a "virus only" control (no compound) and a "cells only" control (no virus or compound).

  • Incubate the plate for 1-2 hours at 37°C to allow for viral adsorption.

c. Overlay and Incubation:

  • After the adsorption period, remove the virus inoculum.

  • Overlay the cell monolayer with a semi-solid medium (e.g., containing 1% methylcellulose or agarose) mixed with the corresponding concentrations of the test compound.

  • Incubate the plates at 37°C in a 5% CO2 incubator for a duration that allows for visible plaque formation (typically 2-5 days, depending on the virus).

d. Plaque Visualization and Counting:

  • After incubation, fix the cells with a solution such as 10% formalin.

  • Stain the fixed cells with a staining solution (e.g., 0.1% crystal violet). The viable cells will stain, while the areas of viral-induced cell death (plaques) will remain clear.

  • Count the number of plaques in each well.

e. Data Analysis:

  • Calculate the percentage of plaque reduction for each compound concentration compared to the "virus only" control.

  • The EC50 value, the concentration of the compound that reduces the number of plaques by 50%, is determined by plotting the percentage of plaque reduction against the log of the compound concentration and fitting the data to a dose-response curve.

Cytotoxicity Assay (CC50 Determination)

This assay determines the concentration of a compound that is toxic to the host cells.

a. Cell Plating and Compound Treatment:

  • Seed a 96-well plate with the same host cell line used in the antiviral assay at an appropriate density.

  • Incubate overnight to allow for cell attachment.

  • Prepare serial dilutions of the test compound in a complete growth medium.

  • Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a "cells only" control with no compound.

b. Incubation and Viability Measurement:

  • Incubate the plate for the same duration as the antiviral assay.

  • Assess cell viability using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS assay. These assays measure the metabolic activity of viable cells.

  • Add the assay reagent to each well and incubate according to the manufacturer's instructions.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

c. Data Analysis:

  • Calculate the percentage of cell viability for each compound concentration relative to the "cells only" control.

  • The CC50 value, the concentration of the compound that reduces cell viability by 50%, is determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.[5]

Mandatory Visualization

Signaling Pathway: Mechanism of Action of Nucleoside Analog Antivirals

Viral_Replication_Inhibition cluster_host_cell Host Cell cluster_antiviral_action Antiviral Intervention Viral_Entry 1. Viral Entry and Uncoating Viral_RNA_Replication 2. Viral RNA Replication (by RdRp) Viral_Entry->Viral_RNA_Replication Viral_Protein_Synthesis 3. Viral Protein Synthesis Viral_RNA_Replication->Viral_Protein_Synthesis Virion_Assembly 4. Virion Assembly and Release Viral_Protein_Synthesis->Virion_Assembly R1479 This compound Prodrug_Activation Prodrug Activation (in Host Cell) R1479->Prodrug_Activation Novel_Antivirals Novel Antivirals (Remdesivir, etc.) Novel_Antivirals->Prodrug_Activation Active_Metabolite Active Triphosphate Metabolite Prodrug_Activation->Active_Metabolite RdRp_Inhibition Inhibition of RNA-dependent RNA Polymerase (RdRp) Active_Metabolite->RdRp_Inhibition RdRp_Inhibition->Viral_RNA_Replication Blocks RNA Synthesis

Caption: Mechanism of action for this compound and other nucleoside analog antivirals targeting viral RdRp.

Experimental Workflow: In Vitro Antiviral Compound Screening

Antiviral_Screening_Workflow Start Start: Compound Library Cell_Culture 1. Prepare Host Cell Monolayers Start->Cell_Culture Compound_Dilution 2. Prepare Serial Dilutions of Test Compounds Cell_Culture->Compound_Dilution Cytotoxicity_Assay 3a. Cytotoxicity Assay (CC50) Compound_Dilution->Cytotoxicity_Assay Antiviral_Assay 3b. Antiviral Assay (EC50) Compound_Dilution->Antiviral_Assay Incubation 4. Incubate Plates Cytotoxicity_Assay->Incubation Virus_Infection Infect Cells with Virus Antiviral_Assay->Virus_Infection Virus_Infection->Incubation Data_Acquisition_CC50 5a. Measure Cell Viability Incubation->Data_Acquisition_CC50 Data_Acquisition_EC50 5b. Quantify Viral Inhibition (e.g., Plaque Counting) Incubation->Data_Acquisition_EC50 Data_Analysis 6. Data Analysis and Calculation of SI (CC50/EC50) Data_Acquisition_CC50->Data_Analysis Data_Acquisition_EC50->Data_Analysis Hit_Identification 7. Identify Lead Compounds Data_Analysis->Hit_Identification

Caption: A generalized workflow for the in vitro screening and evaluation of antiviral compounds.

References

Validating the Antiviral Spectrum of 4'-Azidocytidine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antiviral activity of 4'-Azidocytidine (also known as R1479) with other prominent broad-spectrum antiviral agents: Molnupiravir, Remdesivir, and Favipiravir. The data presented is intended to assist researchers in evaluating the potential of 4'-Azidocytidine as a therapeutic candidate against a range of RNA viruses.

Executive Summary

4'-Azidocytidine is a nucleoside analog that has demonstrated potent inhibitory activity against a variety of RNA viruses. Its mechanism of action, like the comparator drugs in this guide, involves the disruption of viral RNA synthesis through the inhibition of the viral RNA-dependent RNA polymerase (RdRp). This guide presents a side-by-side comparison of their antiviral spectra, detailed experimental methodologies for assessing antiviral efficacy, and visual representations of their mechanisms of action.

Data Presentation: Comparative Antiviral Activity

The following tables summarize the in vitro antiviral activity of 4'-Azidocytidine and its comparators against a selection of RNA viruses. Efficacy is presented as the half-maximal effective concentration (EC₅₀) or the half-maximal inhibitory concentration (IC₅₀), with lower values indicating higher potency.

Table 1: Antiviral Activity against Coronaviruses

Virus4'-Azidocytidine (FNC) EC₅₀/IC₅₀ (µM)Molnupiravir (NHC) EC₅₀/IC₅₀ (µM)Remdesivir EC₅₀/IC₅₀ (µM)Favipiravir EC₅₀/IC₅₀ (µM)Cell Line
SARS-CoV-2-0.08 - 2.66[1][2]0.77[3]61.88[4]Vero E6
SARS-CoV-2-1.59 (Alpha), 1.77 (Beta), 1.32 (Gamma), 1.68 (Delta)[1]--A549
MERS-CoV-0.56[1]0.074[3]-Vero
SARS-CoV-~6 (EC₉₀)[1]0.069[3]-HAE
HCoV-229E--0.067[5]-MRC-5
HCoV-NL63-0.4[1]0.3806[4]0.6203[4]Caco-2
Murine Hepatitis Virus (MHV)-0.17[1][6]--DBT

Table 2: Antiviral Activity against Other RNA Viruses

Virus FamilyVirus4'-Azidocytidine (R1479) EC₅₀/IC₅₀ (µM)Molnupiravir (NHC) EC₅₀/IC₅₀ (µM)Remdesivir EC₅₀/IC₅₀ (µM)Favipiravir EC₅₀/IC₅₀ (µM)
FlaviviridaeHepatitis C Virus (HCV)1.28[7][8]-4.1-
FlaviviridaeDengue Virus (DENV)1.9 - 11[9]---
ParamyxoviridaeNipah Virus (NiV)~1-5[9]---
ParamyxoviridaeHendra Virus (HeV)~1-5[9]---
PneumoviridaeRespiratory Syncytial Virus (RSV)0.24 - 4.35[9]-0.019[10]-
OrthomyxoviridaeInfluenza A Virus-0.06 - 0.08[6]-0.014 - 0.55[11][12]
FiloviridaeEbola Virus (EBOV)-3 - 3.8[6]0.06 - 0.14[3]10[11]
PicornaviridaeEnterovirus 71 (EV71)--0.991[13]-
ArenaviridaeLassa Fever Virus----
BunyaviridaeRift Valley Fever Virus---5 - 30 µg/ml[14]
TogaviridaeChikungunya Virus----
RhabdoviridaeRabies Virus---5.0-7.0 µg/ml[15]

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of antiviral activity data. Below are generalized protocols for three common in vitro assays used to determine the efficacy of antiviral compounds.

Plaque Reduction Assay

This assay is the gold standard for quantifying infectious virus and assessing the ability of a compound to inhibit virus-induced cell death.

a. Cell Seeding:

  • Seed a confluent monolayer of susceptible host cells in 6-well or 12-well plates.

  • Incubate at 37°C with 5% CO₂ until cells reach 95-100% confluency.

b. Compound Preparation:

  • Prepare a series of dilutions of the test compound (e.g., 4'-Azidocytidine) in a serum-free cell culture medium.

c. Virus Infection and Treatment:

  • Aspirate the growth medium from the cell monolayers and wash with phosphate-buffered saline (PBS).

  • Infect the cells with a known titer of the virus (multiplicity of infection, MOI, typically 0.01-0.1) for 1-2 hours at 37°C to allow for viral adsorption.

  • After the adsorption period, remove the virus inoculum and wash the cells with PBS.

  • Add an overlay medium (e.g., containing 1.2% Avicel or 0.6% agarose) mixed with the different concentrations of the test compound.

d. Incubation and Plaque Visualization:

  • Incubate the plates at 37°C with 5% CO₂ for a period sufficient for plaque formation (typically 2-5 days, depending on the virus).

  • After incubation, fix the cells with a solution such as 10% formalin.

  • Stain the cell monolayer with a staining solution (e.g., 0.1% crystal violet). The viable cells will be stained, while the areas of virus-induced cell death (plaques) will remain clear.

e. Data Analysis:

  • Count the number of plaques in each well.

  • Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound).

  • Determine the EC₅₀ value by plotting the percentage of plaque reduction against the log of the compound concentration and fitting the data to a dose-response curve.

Cytopathic Effect (CPE) Inhibition Assay

This assay measures the ability of a compound to protect cells from the destructive effects of viral infection.

a. Cell Seeding:

  • Seed host cells in 96-well plates at a density that will result in a confluent monolayer after 24 hours.

b. Compound and Virus Preparation:

  • Prepare serial dilutions of the test compound in the cell culture medium.

  • Prepare a dilution of the virus stock that will cause a significant cytopathic effect (e.g., 80-100%) within the assay period.

c. Infection and Treatment:

  • Add the diluted compound to the wells of the 96-well plate.

  • Add the virus dilution to the wells containing the cells and the compound. Include cell control (no virus, no compound) and virus control (virus, no compound) wells.

  • Incubate the plate at 37°C with 5% CO₂ until the desired level of CPE is observed in the virus control wells.

d. Quantification of Cell Viability:

  • Quantify cell viability using a colorimetric or fluorometric assay, such as the MTT, MTS, or neutral red uptake assay.

  • Read the absorbance or fluorescence using a microplate reader.

e. Data Analysis:

  • Calculate the percentage of cell protection for each compound concentration relative to the cell and virus controls.

  • Determine the EC₅₀ value by plotting the percentage of protection against the log of the compound concentration.

HCV Replicon Assay

This assay is specific for Hepatitis C Virus and measures the inhibition of viral RNA replication in a cell-based system containing a subgenomic HCV replicon.

a. Cell Culture:

  • Culture Huh-7 cells that stably express an HCV subgenomic replicon. The replicon often contains a reporter gene, such as luciferase, for easy quantification of replication.

b. Compound Treatment:

  • Seed the replicon cells in 96-well or 384-well plates.

  • Add serial dilutions of the test compound to the cells.

c. Incubation:

  • Incubate the plates for 48-72 hours at 37°C with 5% CO₂ to allow for HCV replication and the effect of the compound to manifest.

d. Measurement of Replicon Activity:

  • If a luciferase reporter is used, lyse the cells and measure luciferase activity using a luminometer.

  • Alternatively, quantify HCV RNA levels using quantitative real-time PCR (qRT-PCR).

e. Data Analysis:

  • Calculate the percentage of inhibition of HCV replication for each compound concentration compared to the untreated control.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the log of the compound concentration.

Mandatory Visualization

Signaling and Activation Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate the proposed mechanism of action for 4'-Azidocytidine and the comparator antiviral agents.

cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space 4_Azidocytidine 4'-Azidocytidine (Prodrug) 4_Azidocytidine_MP 4'-Azidocytidine Monophosphate 4_Azidocytidine->4_Azidocytidine_MP Host Kinases 4_Azidocytidine_DP 4'-Azidocytidine Diphosphate 4_Azidocytidine_MP->4_Azidocytidine_DP Host Kinases 4_Azidocytidine_TP 4'-Azidocytidine Triphosphate (Active Form) 4_Azidocytidine_DP->4_Azidocytidine_TP Host Kinases RdRp Viral RNA-dependent RNA Polymerase (RdRp) 4_Azidocytidine_TP->RdRp RNA_Elongation Viral RNA Elongation RdRp->RNA_Elongation Chain_Termination Chain Termination RNA_Elongation->Chain_Termination Incorporation of 4'-Azidocytidine-MP

Caption: Intracellular activation and mechanism of action of 4'-Azidocytidine.

cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Molnupiravir Molnupiravir (Prodrug) NHC N-hydroxycytidine (NHC) Molnupiravir->NHC Host Esterases NHC_MP NHC-Monophosphate NHC->NHC_MP Host Kinases NHC_DP NHC-Diphosphate NHC_MP->NHC_DP Host Kinases NHC_TP NHC-Triphosphate (Active Form) NHC_DP->NHC_TP Host Kinases RdRp Viral RNA-dependent RNA Polymerase (RdRp) NHC_TP->RdRp RNA_Elongation Viral RNA Elongation RdRp->RNA_Elongation Lethal_Mutagenesis Lethal Mutagenesis RNA_Elongation->Lethal_Mutagenesis Incorporation of NHC-MP

Caption: Intracellular activation and mechanism of action of Molnupiravir.[1][16]

cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Remdesivir Remdesivir (Prodrug) Remdesivir_MP Remdesivir Monophosphate Remdesivir->Remdesivir_MP Host Esterases & Kinases Remdesivir_DP Remdesivir Diphosphate Remdesivir_MP->Remdesivir_DP Host Kinases Remdesivir_TP Remdesivir Triphosphate (Active Form) Remdesivir_DP->Remdesivir_TP Host Kinases RdRp Viral RNA-dependent RNA Polymerase (RdRp) Remdesivir_TP->RdRp RNA_Elongation Viral RNA Elongation RdRp->RNA_Elongation Delayed_Chain_Termination Delayed Chain Termination RNA_Elongation->Delayed_Chain_Termination Incorporation of Remdesivir-MP cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Favipiravir Favipiravir (Prodrug) Favipiravir_RMP Favipiravir Ribofuranosyl-5'-monophosphate Favipiravir->Favipiravir_RMP Host PRT Favipiravir_RDP Favipiravir Ribofuranosyl-5'-diphosphate Favipiravir_RMP->Favipiravir_RDP Host Kinases Favipiravir_RTP Favipiravir Ribofuranosyl-5'-triphosphate (Active Form) Favipiravir_RDP->Favipiravir_RTP Host Kinases RdRp Viral RNA-dependent RNA Polymerase (RdRp) Favipiravir_RTP->RdRp RNA_Elongation Viral RNA Elongation RdRp->RNA_Elongation Chain_Termination_Mutagenesis Chain Termination & Lethal Mutagenesis RNA_Elongation->Chain_Termination_Mutagenesis Incorporation of Favipiravir-RMP cluster_workflow Antiviral Activity Assay Workflow Start Start Cell_Seeding Seed Host Cells in Microplate Start->Cell_Seeding Virus_Infection Infect Cells with Virus Cell_Seeding->Virus_Infection Compound_Preparation Prepare Serial Dilutions of Antiviral Compound Treatment Add Compound Dilutions to Infected Cells Compound_Preparation->Treatment Virus_Infection->Treatment Incubation Incubate for Virus Replication Treatment->Incubation Quantification Quantify Viral Activity (Plaques, CPE, Luciferase) Incubation->Quantification Data_Analysis Analyze Data and Calculate EC₅₀/IC₅₀ Quantification->Data_Analysis End End Data_Analysis->End

References

Head-to-head comparison of R-1479 and favipiravir

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of two potent antiviral agents, R-1479 and Favipiravir, reveals distinct profiles in their mechanism of action, spectrum of activity, and clinical development pathways. Both molecules function as inhibitors of viral RNA-dependent RNA polymerase (RdRp), a critical enzyme for the replication of many RNA viruses. However, their clinical journey and available data for direct comparison remain limited.

This compound, also known as 4'-azidocytidine, is a nucleoside analog that has demonstrated potent in vitro activity against a range of RNA viruses, including Hepatitis C virus (HCV), Dengue virus, Respiratory Syncytial Virus (RSV), and henipaviruses.[1][2] It is the active metabolite of the prodrug balapiravir. In contrast, favipiravir is a pyrazinecarboxamide derivative, a prodrug that is metabolized to its active form, favipiravir-ribofuranosyl-5'-triphosphate (favipiravir-RTP).[3] Favipiravir was initially approved in Japan for the treatment of influenza and has been investigated for its efficacy against other viral infections, including COVID-19.[4]

While both agents target the viral RdRp, direct head-to-head clinical trials are not available in the public domain. The clinical development of balapiravir for dengue was discontinued due to an unfavorable risk-benefit ratio. This guide provides a comparative overview based on the available preclinical and clinical data for each compound.

Data Presentation

Table 1: General Characteristics
FeatureThis compound (4'-azidocytidine)Favipiravir (T-705)
Drug Class Nucleoside AnalogPyrazinecarboxamide Derivative
Mechanism of Action Inhibition of RNA-dependent RNA polymerase (RdRp)Inhibition of RNA-dependent RNA polymerase (RdRp)
Prodrug Yes (Active form of balapiravir)Yes
Active Form This compound-triphosphateFavipiravir-ribofuranosyl-5'-triphosphate (Favipiravir-RTP)
Primary Indication (Studied) Hepatitis C, Dengue, RSV, HenipavirusesInfluenza (approved in Japan), COVID-19 (investigational)
Table 2: In Vitro Antiviral Activity (EC50 values)
VirusThis compound (EC50)Favipiravir (EC50)
Hepatitis C Virus (HCV) 1.28 µM[1]Not widely reported
Dengue Virus (DENV) 1.9 - 11 µM[1]Not widely reported
Respiratory Syncytial Virus (RSV) 0.24 µM[1]Not widely reported
Nipah Virus (NiV) Potent inhibition reported[1][2]Not widely reported
Influenza A Virus Not widely reported0.03 - 0.53 µg/mL
SARS-CoV-2 Not widely reportedVaries by study

EC50 (Half-maximal effective concentration) values can vary depending on the cell line and assay conditions used.

Table 3: Pharmacokinetic Parameters
ParameterThis compound (from Balapiravir studies)Favipiravir
Route of Administration Oral (as balapiravir)Oral
Bioavailability Data from balapiravir studies in dengue patients showed plasma concentrations of this compound exceeding inhibitory concentrations for DENV in vitro.[5]Generally well-absorbed
Metabolism This compound is the active form of balapiravir.Metabolized intracellularly to the active favipiravir-RTP.[3]
Elimination Further details on elimination pathways are limited.Primarily excreted in the urine as its metabolite T-705-4N-glucuronide.

Experimental Protocols

Determination of In Vitro Antiviral Activity (EC50)

The half-maximal effective concentration (EC50) is a measure of the concentration of a drug that is required for 50% of its maximum effect. For antiviral agents, this is typically determined using cell-based assays.

General Protocol:

  • Cell Culture: A suitable host cell line susceptible to the virus of interest is cultured in appropriate media.

  • Virus Infection: The cells are infected with a known quantity of the virus.

  • Drug Treatment: The infected cells are then treated with a range of concentrations of the antiviral drug (e.g., this compound or favipiravir).

  • Incubation: The treated and untreated (control) infected cells are incubated for a specific period to allow for viral replication.

  • Quantification of Viral Activity: The extent of viral replication is measured using various methods, such as:

    • Plaque Reduction Assay: This method quantifies the number of infectious virus particles.

    • Quantitative Polymerase Chain Reaction (qPCR): This technique measures the amount of viral genetic material (RNA).

    • Enzyme-Linked Immunosorbent Assay (ELISA): This assay detects the presence of viral proteins.

    • Cytopathic Effect (CPE) Assay: This method assesses the virus-induced damage to the host cells.

  • Data Analysis: The data is plotted as a dose-response curve, and the EC50 value is calculated as the drug concentration that inhibits viral replication by 50% compared to the untreated control.

Pharmacokinetic Studies

Pharmacokinetic studies are essential to understand how a drug is absorbed, distributed, metabolized, and excreted (ADME) by the body.

General Protocol for Oral Administration:

  • Subject Recruitment: Healthy volunteers or patients are enrolled in the study.

  • Drug Administration: A single or multiple doses of the drug (e.g., balapiravir or favipiravir) are administered orally.

  • Sample Collection: Blood samples are collected at various time points after drug administration.

  • Sample Processing: The blood samples are processed to separate plasma or serum.

  • Drug Concentration Analysis: The concentration of the parent drug and its metabolites (e.g., this compound) in the plasma or serum is measured using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).

  • Pharmacokinetic Parameter Calculation: The concentration-time data is used to calculate key pharmacokinetic parameters, including:

    • Cmax: Maximum plasma concentration.

    • Tmax: Time to reach Cmax.

    • AUC: Area under the concentration-time curve, which represents the total drug exposure.

    • t1/2: Elimination half-life.

Visualization

experimental_workflow cluster_invitro In Vitro Antiviral Activity Assay cluster_pk Pharmacokinetic Study cell_culture Cell Culture virus_infection Virus Infection cell_culture->virus_infection drug_treatment Drug Treatment (this compound or Favipiravir) virus_infection->drug_treatment incubation Incubation drug_treatment->incubation quantification Quantification of Viral Replication incubation->quantification data_analysis Data Analysis (EC50 Calculation) quantification->data_analysis drug_admin Drug Administration (Oral) sample_collection Blood Sample Collection drug_admin->sample_collection sample_processing Plasma/Serum Separation sample_collection->sample_processing analysis Drug Concentration Analysis (LC-MS) sample_processing->analysis pk_calc Pharmacokinetic Parameter Calculation analysis->pk_calc

Caption: General experimental workflows for determining in vitro antiviral activity and pharmacokinetic profiles.

mechanism_of_action cluster_favipiravir Favipiravir cluster_r1479 This compound favipiravir_prodrug Favipiravir (Prodrug) favipiravir_rtp Favipiravir-RTP (Active) favipiravir_prodrug->favipiravir_rtp Intracellular Metabolism viral_rdrp Viral RNA-dependent RNA Polymerase (RdRp) favipiravir_rtp->viral_rdrp balapiravir Balapiravir (Prodrug) r1479 This compound (Active) balapiravir->r1479 r1479_tp This compound-TP (Active Metabolite) r1479->r1479_tp Intracellular Phosphorylation r1479_tp->viral_rdrp inhibition Inhibition of Viral RNA Synthesis viral_rdrp->inhibition Blocks

Caption: Simplified signaling pathway illustrating the mechanism of action for this compound and favipiravir.

References

Safety Operating Guide

Navigating the Disposal of R-1479: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical substances are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential safety and logistical information for the disposal of substances classified under UN 1479, a designation for "Oxidizing solid, n.o.s." (not otherwise specified). It is crucial to recognize that R-1479 refers to a UN transportation number for a category of chemicals, rather than a specific chemical entity. Therefore, the following procedures are general guidelines for this class of materials.

Immediate Safety and Handling Protocols

When managing substances classified as UN 1479, adherence to strict safety protocols is non-negotiable. These materials are categorized as Class 5.1 Oxidizing Solids, meaning they can cause or contribute to the combustion of other materials, usually by yielding oxygen.

Personal Protective Equipment (PPE):

  • Eye Protection: Safety glasses are recommended to prevent eye contact.[1]

  • Skin Protection: Chemical protective gloves are essential to avoid skin irritation.[1][2]

  • Respiratory Protection: In environments with adequate ventilation, respiratory protection is not typically required. However, if dusts or mists are present, appropriate respiratory equipment should be worn.[1][2]

  • Clothing: Wear protective clothing to prevent skin contact.[1] Contaminated clothing should be removed and washed before reuse.[2]

Handling and Storage:

  • Keep containers tightly closed in a dry, cool, and well-ventilated place.[2]

  • Store away from combustible materials, heat, flames, and sparks.[1][2][3]

  • Handle in accordance with good industrial hygiene and safety practices.[2]

  • Avoid breathing vapors or mists.[2]

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative and classification data for UN 1479.

ParameterValue/InformationSource
UN Number 1479[1][2][4]
Proper Shipping Name Oxidizing solid, n.o.s.[2][4]
Hazard Class 5.1 (Oxidizing Solid)[1][2]
Packing Group II or III[1][2]
Limited Quantities Inner packaging not to exceed 5.0 kg (11 lbs); outer packages not to exceed 30 kg (66 lbs)[1]

Disposal Procedures

The disposal of UN 1479 substances must be conducted in strict accordance with all applicable federal, state, and local regulations.[1] The environmental impact of these products has not been fully investigated, underscoring the need for cautious and compliant disposal.[2]

General Disposal Guidelines:

  • Regulatory Review: The first and most critical step is to review all federal, state, and local laws regarding the disposal of this type of product.[1]

  • Waste Segregation: Do not mix with other waste, especially combustible materials.[5]

  • Container Management: Keep waste in properly labeled, closed containers that are compatible with the material.[2][5]

  • Professional Disposal: Dispose of contents and container to an approved waste disposal plant.[6] It is often necessary to use a licensed hazardous waste disposal company.

Experimental Protocols

Specific experimental protocols for the disposal of a substance identified only as "this compound" are not available, as this is a transportation classification. The appropriate disposal method will depend on the specific chemical composition of the waste. However, a general workflow for laboratory chemical waste disposal is outlined below.

Logical Workflow for Chemical Waste Disposal

start Start: Chemical Waste Generated identify Identify Chemical Properties (e.g., Oxidizer, Flammable) start->identify sds Consult Safety Data Sheet (SDS) identify->sds ppe Don Appropriate Personal Protective Equipment (PPE) sds->ppe segregate Segregate Waste by Hazard Class (e.g., Oxidizers, Flammables, Corrosives) ppe->segregate container Select Appropriate, Labeled Waste Container segregate->container accumulate Accumulate Waste in Designated Satellite Accumulation Area container->accumulate dispose Arrange for Disposal with Certified Waste Vendor accumulate->dispose end End: Waste Removed dispose->end

Caption: Logical workflow for laboratory chemical waste disposal.

This generalized workflow emphasizes the critical steps of identification, consultation of safety documentation, proper segregation, and professional disposal, which are essential for safely managing waste classified under UN 1479. Always prioritize safety and regulatory compliance in all chemical handling and disposal activities.

References

Essential Safety and Operational Protocols for Handling R-1479 (4'-Azidocytidine)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Guide to the Safe Handling, Storage, and Disposal of R-1479.

This document provides critical safety and logistical information for the handling of this compound, also known as 4'-Azidocytidine, a potent nucleoside analogue inhibitor of HCV RNA-dependent RNA polymerase. Adherence to these guidelines is essential to ensure personnel safety and maintain the integrity of research activities.

Immediate Safety and Hazard Information

This compound (4'-Azidocytidine) is a chemical compound that requires careful handling due to its potential hazards. While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not widely available, information for analogous compounds, such as those containing azides, suggests that it should be handled with caution. The primary routes of exposure are inhalation, ingestion, and skin/eye contact.

Key Hazards:

  • Azide Compounds: Organic azides can be energetic materials. While 4'-Azidocytidine is not classified as an explosive, it is prudent to avoid conditions that could lead to decomposition, such as excessive heat or reaction with strong oxidizing agents.

  • Biological Activity: As a nucleoside analogue and viral polymerase inhibitor, this compound is biologically active.[1] Unintended exposure could have pharmacological effects.

  • Degradation: this compound degrades in aqueous solutions to cytosine and azide.[2][3] The release of azide is pH-dependent, occurring more rapidly in acidic conditions.[2][3]

First Aid Measures:

Exposure RouteFirst Aid Procedure
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, provide artificial respiration. Seek immediate medical attention.
Skin Contact Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water.
Eye Contact Immediately flush eyes with large amounts of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Personal Protective Equipment (PPE)

Standard laboratory PPE is mandatory when handling this compound. The following should be worn at all times in the designated work area:

PPE ItemSpecification
Gloves Nitrile or other chemically resistant gloves.
Eye Protection Safety glasses with side shields or safety goggles.
Lab Coat Standard laboratory coat.
Respiratory Protection A properly fitted respirator may be necessary for operations with a potential for aerosol generation. Consult your institution's safety officer.

Operational Plan: Laboratory Handling and Storage

Engineering Controls
  • Work with this compound should be conducted in a well-ventilated laboratory.

  • A chemical fume hood is recommended for all procedures involving the handling of the solid compound or concentrated solutions.

Step-by-Step Handling Protocol
  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Designate a specific area for handling this compound and ensure it is clean and uncluttered.

  • Weighing: If working with the solid form, weigh the required amount in a chemical fume hood to minimize inhalation exposure.

  • Solution Preparation: To prepare solutions, slowly add the solid this compound to the desired solvent. Based on available data, this compound has the following solubilities:[4]

    • DMSO: 33.33 mg/mL (requires sonication)

    • Water: 20 mg/mL (requires sonication)

  • Experimental Use: When using solutions of this compound, handle them with care to avoid splashes and aerosol formation.

  • Post-Handling: After handling, decontaminate all surfaces and equipment with an appropriate cleaning agent. Wash hands thoroughly.

Storage

Proper storage is crucial to maintain the stability and integrity of this compound.

Storage ConditionDetails
Short-term (days to weeks) 0 - 4°C, dry and dark.
Long-term (months to years) -20°C, dry and dark.[5]
Stock Solutions Store at -80°C for up to 2 years or -20°C for up to 1 year.[4]

Important Note on Stability: this compound degrades in aqueous solutions, with the rate of degradation being faster in acidic conditions.[2][3] It is recommended to prepare aqueous solutions fresh for each experiment.

Disposal Plan

All waste containing this compound must be treated as hazardous chemical waste and disposed of in accordance with institutional, local, and national regulations.

Waste Segregation and Collection
  • Solid Waste: Collect unused solid this compound and any materials grossly contaminated with the solid (e.g., weigh boats, contaminated paper towels) in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Collect all aqueous and solvent-based solutions containing this compound in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's waste management guidelines.

  • Sharps: Any sharps (needles, scalpels, etc.) contaminated with this compound must be disposed of in a designated sharps container for hazardous chemical waste.

Decontamination of Labware

Glassware and equipment that have come into contact with this compound should be decontaminated before being returned to general use. A thorough rinse with a suitable solvent (e.g., ethanol or isopropanol) followed by washing with soap and water is recommended. The initial solvent rinse should be collected as hazardous waste.

Visual Information for Enhanced Safety and Understanding

Experimental Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal prep_ppe Don Personal Protective Equipment (PPE) prep_area Prepare Designated Work Area prep_ppe->prep_area weigh Weigh Solid this compound in Fume Hood dissolve Prepare Solution weigh->dissolve experiment Perform Experiment dissolve->experiment decontaminate Decontaminate Surfaces & Equipment experiment->decontaminate dispose Dispose of Waste in Labeled Containers decontaminate->dispose remove_ppe Remove PPE dispose->remove_ppe wash Wash Hands Thoroughly remove_ppe->wash

Caption: A typical laboratory workflow for the safe handling of this compound.

This compound Degradation Pathway

G R1479 This compound (4'-Azidocytidine) Aqueous Aqueous Solution (pH dependent) R1479->Aqueous Cytosine Cytosine Azide Azide Aqueous->Cytosine Aqueous->Azide

Caption: The degradation of this compound in aqueous solutions.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
R-1479
Reactant of Route 2
R-1479

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.